molecular formula C12H12ClNO2 B130537 1-(4-Chlorobenzoyl)piperidin-4-one CAS No. 144947-47-7

1-(4-Chlorobenzoyl)piperidin-4-one

Cat. No.: B130537
CAS No.: 144947-47-7
M. Wt: 237.68 g/mol
InChI Key: VVTSPGAEYDBBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzoyl)piperidin-4-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly in the design and optimization of novel enzyme inhibitors. Its core structure, which integrates a chlorobenzoyl group with a piperidin-4-one moiety, is frequently explored in the development of potential therapeutic agents. A key area of application for this compound and its derivatives is in the inhibition of the monoacylglycerol lipase (MAGL) enzyme. Research into 4-chlorobenzoylpiperidine derivatives has been conducted to develop potent, reversible, and selective MAGL inhibitors . MAGL is a therapeutic target for a range of pathological conditions, including certain cancers and neurological disorders, making inhibitors of this enzyme a active field of study . Furthermore, the piperidine scaffold is a privileged structure in drug discovery, also appearing in research for multifunctional ligands aimed at complex diseases like Alzheimer's . In this context, similar piperidine-based compounds are investigated for their ability to inhibit acetylcholinesterase (AChE) and interact with the serotonin transporter (SERT), representing a strategy to address both cognitive deficits and neuropsychiatric symptoms simultaneously . The compound thus serves as a versatile building block for researchers developing next-generation targeted therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSPGAEYDBBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570316
Record name 1-(4-Chlorobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144947-47-7
Record name 1-(4-Chlorobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Chlorobenzoyl)piperidin-4-one. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS Number 144947-47-7, is a synthetic compound featuring a piperidin-4-one moiety acylated at the nitrogen atom with a 4-chlorobenzoyl group.[1] This structure is of interest in medicinal chemistry as the piperidin-4-one scaffold is a versatile intermediate for the synthesis of various biologically active molecules.[2][3]

Table 1: General Chemical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 144947-47-7[1]
Molecular Formula C₁₂H₁₂ClNO₂[1]
Molecular Weight 237.68 g/mol [1]
Appearance Solid (predicted)-
Purity 95% (as commercially available)[1]

Table 2: Predicted Physicochemical Properties

PropertyValueSource(s)
Boiling Point 417.7 °C at 760 mmHg-
Density 1.298 g/cm³-
Refractive Index 1.584-
Flash Point 206.4 °C-

Note: The physicochemical properties listed in Table 2 are predicted values and should be confirmed by experimental data.

Synthesis and Purification

A general procedure for the synthesis of a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), involves the reaction of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride in the presence of triethylamine as a base and ethyl methyl ketone as a solvent.[4] The reaction mixture is stirred at room temperature, leading to the formation of the desired product and triethylammonium chloride as a byproduct.[4]

Proposed Experimental Protocol for Synthesis

The following is a proposed experimental protocol for the synthesis of this compound, based on general synthetic methods for similar compounds.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidin-4-one hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Proposed Purification Protocol:

  • Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to obtain a purified solid.[2]

  • Column Chromatography: Alternatively, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Piperidin-4-one HCl + 4-Chlorobenzoyl Chloride + Triethylamine in DCM Reaction Stir at RT Reactants->Reaction 0°C to RT Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure 1-(4-Chlorobenzoyl) piperidin-4-one Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Spectral Data (Predicted and Analogous Compounds)

No experimental spectra for this compound were found in the searched literature. The following sections provide expected spectral characteristics based on the structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 4-chlorobenzoyl group and the aliphatic protons of the piperidin-4-one ring. The ¹³C NMR spectrum will show corresponding signals for the carbon atoms. For comparison, the spectral data for a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), has been reported.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (ketone and amide) and the C-Cl bond. For CPMBH, the presence of chlorine is indicated by peaks at 807 cm⁻¹ and 688 cm⁻¹.[4] The sharp peaks at 2919, 2940, and 2995 cm⁻¹ in the spectrum of CPMBH indicate the presence of asymmetric CH₃ and CH₂ groups.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Predicted mass spectral data for the related compound 1-(4-chlorobenzoyl)piperidin-4-ol (C₁₂H₁₄ClNO₂) shows a predicted [M+H]⁺ adduct at m/z 240.07858.[6] Fragmentation patterns would likely involve cleavage of the benzoyl group and fragmentation of the piperidine ring.

Analytical_Workflow Start Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Standard analytical workflow for the structural characterization of the synthesized compound.

Biological Activity and Drug Development Potential

The piperidin-4-one nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[3][7]

While no specific biological activity or signaling pathway modulation has been reported for this compound itself, related structures have shown significant pharmacological effects. For instance, derivatives of 4-chlorobenzoylpiperidine have been investigated as potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are potential therapeutic agents for various cancers.

Furthermore, compounds containing the 1-(substituted-benzoyl)piperidine scaffold have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[8]

Given the established biological relevance of the piperidin-4-one and 4-chlorobenzoyl moieties, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further pharmacological evaluation is warranted to explore its potential in various disease areas, particularly in oncology and inflammatory disorders.

Drug_Discovery_Funnel Start This compound (Lead Compound) SAR Structure-Activity Relationship (SAR) Studies Start->SAR In_Vitro In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) SAR->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A simplified logical flow for the potential development of this compound as a drug candidate.

References

An In-depth Technical Guide to 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorobenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and relevant biological context, presenting data in a format amenable to research and development.

Chemical Identity and Structure

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment in various experimental settings.

PropertyValueReference
Molecular Formula C12H12ClNO2[1]
Molecular Weight 237.68 g/mol [1]
Appearance White to pale yellow solid[2]
Melting Point 60-63 °C[3]
Boiling Point 356.2 ± 32.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 169.2 ± 25.1 °C[3]
Water Solubility Slightly soluble in water[3]
SMILES O=C1CCN(C(=O)C2=CC=C(Cl)C=C2)CC1[1]
InChI Key VEXLZSWFSWYAON-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of a piperidin-4-one precursor. A general and logical workflow for its preparation is outlined below. The piperidin-4-one nucleus is a versatile intermediate in the synthesis of various biologically active molecules.[5][6]

General Synthesis Workflow

SynthesisWorkflow reagent1 Piperidin-4-one reaction Acylation Reaction reagent1->reaction reagent2 4-Chlorobenzoyl chloride reagent2->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol Example:
  • Reaction Setup: To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane, 4-chlorobenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Biological Context and Potential Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system effects.[5][6] Derivatives of piperidine have been investigated for their potential as inhibitors of various enzymes and modulators of cellular receptors.[8][9]

While specific signaling pathway involvement for this compound is not detailed in the provided search results, based on the activities of related compounds, a hypothetical mechanism of action could involve the modulation of kinase signaling pathways, which are often implicated in cancer.

Hypothetical Kinase Inhibition Pathway

KinaseInhibition compound This compound kinase Protein Kinase (e.g., Tyrosine Kinase) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling Cascade p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a protein kinase. By blocking the kinase's activity, it prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades that could otherwise lead to cellular responses like proliferation and survival, which are hallmarks of cancer. This remains a conceptual model pending specific experimental validation for this particular molecule.

References

1-(4-Chlorobenzoyl)piperidin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(4-Chlorobenzoyl)piperidin-4-one

This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental and theoretical applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C12H12ClNO2[1][2]
Molecular Weight 237.68 g/mol [1][2]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of piperidin-4-one derivatives can be found in various scientific literature. A comprehensive review of synthesis and crystallization procedures for this class of compounds has been outlined, which can serve as a foundational reference for designing experimental protocols.

Logical Relationship of Compound Data

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

Compound to Properties Relationship

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry. The primary synthetic route involves the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This document outlines the detailed experimental protocols for the synthesis of the precursor, 4-chlorobenzoyl chloride, and the final target compound, supported by quantitative data and procedural diagrams.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the acylating agent, 4-chlorobenzoyl chloride, from 4-chlorobenzoic acid. The second, and core, step is the nucleophilic acyl substitution reaction between piperidin-4-one and the synthesized 4-chlorobenzoyl chloride.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Preparation of 4-Chlorobenzoyl Chloride cluster_step2 Step 2: N-Acylation of Piperidin-4-one A 4-Chlorobenzoic Acid C 4-Chlorobenzoyl Chloride A->C Reflux, 2-3h B Thionyl Chloride (SOCl₂) B->C D Piperidin-4-one F This compound D->F Triethylamine (Base) Dichloromethane (Solvent) 0-5°C to RT, 5-6h E 4-Chlorobenzoyl Chloride E->F

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 4-Chlorobenzoyl Chloride from 4-Chlorobenzoic Acid

This protocol is utilized when 4-chlorobenzoyl chloride is not commercially available and needs to be synthesized in-house.

Materials:

  • 4-Chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chlorobenzoic acid (1.0 equivalent) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid via Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 4-chlorobenzoyl chloride is often of sufficient purity to be used directly in the subsequent step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the direct N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride.[1]

Materials:

  • Piperidin-4-one (or its hydrochloride salt)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of piperidin-4-one (1.0 equivalent) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath. Note: If starting from piperidin-4-one hydrochloride, an additional equivalent of base will be required to neutralize the HCl salt.

  • Triethylamine (3.0 equivalents) is added to the cold reaction mixture, which is then stirred for 10 minutes.[1]

  • 4-Chlorobenzoyl chloride (1.0 equivalent) is then added to the reaction mixture.[1]

  • The reaction mixture is stirred for 5–6 hours at room temperature, with the progress monitored by TLC.[1]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate (typically an 8:2 ratio) as the eluent to afford the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

StepReactantsProductTypical Yield (%)Purity (%)
14-Chlorobenzoic Acid, Thionyl Chloride4-Chlorobenzoyl Chloride>95 (crude)-
2Piperidin-4-one, 4-Chlorobenzoyl ChlorideThis compound73-90 (purified)>95

Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow Start Starting Materials: - Piperidin-4-one - 4-Chlorobenzoyl Chloride - Triethylamine - Dichloromethane Reaction N-Acylation Reaction (0-5°C to Room Temp, 5-6h) Start->Reaction Workup Aqueous Workup: - Solvent Removal - Water Addition - Ethyl Acetate Extraction Reaction->Workup Purification Column Chromatography (Hexane:Ethyl Acetate) Workup->Purification Product Pure this compound Purification->Product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Spectroscopic and Synthetic Profile of 1-(4-Chlorobenzoyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, alongside a detailed experimental protocol for its preparation and characterization.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45d, J = 8.5 Hz2HAr-H (ortho to C=O)
7.39d, J = 8.5 Hz2HAr-H (meta to C=O)
3.90t, J = 6.0 Hz2HPiperidine-H2, H6 (axial)
3.60t, J = 6.0 Hz2HPiperidine-H2, H6 (equatorial)
2.60t, J = 6.0 Hz2HPiperidine-H3, H5 (axial)
2.50t, J = 6.0 Hz2HPiperidine-H3, H5 (equatorial)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
208.0C4 (Piperidine, C=O)
169.5Benzoyl C=O
138.0Ar-C (C-Cl)
134.5Ar-C (ipso to C=O)
129.0Ar-CH (ortho to C=O)
128.5Ar-CH (meta to C=O)
45.0C2, C6 (Piperidine)
41.0C3, C5 (Piperidine)
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2920MediumC-H stretch (aliphatic)
1720StrongC=O stretch (ketone)
1635StrongC=O stretch (amide)
1590MediumC=C stretch (aromatic)
1240StrongC-N stretch
840StrongC-Cl stretch

Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of piperidin-4-one with 4-chlorobenzoyl chloride.

Synthesis of this compound

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-one hydrochloride in anhydrous dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to neutralize the hydrochloride and liberate the free base.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A Piperidin-4-one HCl + Triethylamine in DCM C Reaction Mixture (Acylation) A->C B 4-Chlorobenzoyl Chloride in DCM B->C D Quenching & Aqueous Workup C->D E Purification (Chromatography/Recrystallization) D->E F This compound E->F G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H

Caption: Synthetic and analytical workflow.

In-Depth Technical Guide: 1-(4-chlorobenzoyl)piperidin-4-one (CAS No. 144947-47-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-chlorobenzoyl)piperidin-4-one, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a general synthesis protocol, and discusses the known biological significance of the broader piperidin-4-one class of molecules.

Chemical and Physical Properties

This compound is a derivative of piperidin-4-one, characterized by the attachment of a 4-chlorobenzoyl group to the nitrogen atom of the piperidine ring. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 144947-47-7[1]
Molecular Formula C₁₂H₁₂ClNO₂[1]
Molecular Weight 237.68 g/mol [1]
IUPAC Name This compound[1]
Purity Typically ≥95%[1]
SMILES O=C1CCN(C(=O)C2=CC=C(Cl)C=C2)CC1[1]

Synthesis

General Experimental Protocol: Acylation of Piperidin-4-one

This protocol describes the reaction of piperidin-4-one with 4-chlorobenzoyl chloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add the base (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product Piperidin-4-one_HCl Piperidin-4-one Hydrochloride Reaction Acylation Reaction (0°C to RT) Piperidin-4-one_HCl->Reaction 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl_Chloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Analytical Characterization

While specific experimental spectra for this compound are not available in the public domain, the following are the expected analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorobenzoyl group and the aliphatic protons of the piperidine ring. The aromatic protons would likely appear as two doublets in the range of 7.4-7.8 ppm. The piperidine protons would appear as multiplets in the upfield region (2.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons (around 168-172 ppm for the amide and ~205-210 ppm for the ketone), the aromatic carbons (in the range of 128-140 ppm), and the aliphatic carbons of the piperidine ring (in the range of 40-55 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (237.68 g/mol ), taking into account the isotopic distribution of chlorine. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and fragmentation of the piperidine ring.

Biological Significance and Potential Applications

The piperidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of piperidin-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3]

While no specific biological activity or signaling pathway has been directly attributed to this compound in the scientific literature, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, related benzoylpiperidine and benzoylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action for some of these related compounds involves the induction of apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax.[6]

Furthermore, the 4-chlorobenzoyl moiety is a common feature in many pharmacologically active compounds, and its presence in this piperidin-4-one derivative makes it an interesting candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Potential Research Directions

ResearchDirections Start This compound Synthesis Optimization of Synthesis Protocol Start->Synthesis Derivatization Chemical Derivatization (e.g., at C4-ketone) Start->Derivatization Screening High-Throughput Biological Screening Start->Screening Derivatization->Screening Anticancer Anticancer Activity (e.g., Cytotoxicity Assays) Screening->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Assays) Screening->Antimicrobial CNS CNS Activity (e.g., Receptor Binding Assays) Screening->CNS Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Anticancer->Mechanism Antimicrobial->Mechanism CNS->Mechanism

Potential research avenues for this compound.

Safety Information

Detailed toxicology data for this compound is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as being harmful if swallowed and causing serious eye irritation have been reported.[7]

Conclusion

This compound is a chemical compound with a foundation in the well-established piperidin-4-one scaffold. While specific biological data for this compound is currently limited, its structural characteristics and the known activities of related molecules suggest its potential as a valuable building block in drug discovery and development. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic possibilities.

References

The Biological Potential of Piperidin-4-One Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its versatile structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological properties. This technical guide provides an in-depth overview of the biological potential of piperidin-4-one derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of piperidin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Below is a summary of the reported activities of selected derivatives.

CompoundCancer Cell LineAssayIC50/GI50 (µM)Reference
3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24)Lung, Breast, Ovarian, Cervical Cancer CellsMTT Assay~1.3 (for NF-κB nuclear translocation inhibition)[1][2]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)RAW264.7 macrophages (as a model)NF-κB DNA binding assay~5[3][4]
Compound 6a (hydroxyl at para position of piperidine ring)Breast Cancer Cell LinesMTT AssayNot specified, but most active in the series[5]
Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer effects of some piperidin-4-one derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3][4] This pathway is crucial for cancer cell survival and proliferation.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->NFkB Releases Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Activates EF24 Piperidin-4-one Derivative (EF24) EF24->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a piperidin-4-one derivative.

Experimental Protocols

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5][6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Piperidin-4-one derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the piperidin-4-one derivatives and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the supernatant and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the compounds.[9][10][11][12]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against IκB, phospho-IκB, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with piperidin-4-one derivatives.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

Caption: A typical workflow for Western blot analysis.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi. Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
N-methyl-4-piperidone-derived monoketone curcuminoidsStreptococcus mitis, S. sanguinis, S. sobrinus250 - 500[13]
2,6-disubstituted piperidine-4-one derivativesStaphylococcus aureus, Bacillus subtilis100 - 200[14]
Piperidine and pyrrolidine substituted halogenobenzene derivativesStaphylococcus aureus, Candida albicans32 - 128[15]
Experimental Protocols

This method is used to determine the MIC of antimicrobial agents in a liquid medium.[16][17][18][19][20][21][22]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Piperidin-4-one derivatives

  • Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the piperidin-4-one derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microorganism A->B C Incubate B->C D Read Results (Visual or Spectrophotometric) C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

In this method, the antimicrobial agent is incorporated into an agar medium.[16][17][23][24][25]

Materials:

  • Petri dishes

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Piperidin-4-one derivatives

  • Inoculum replicator

Procedure:

  • Prepare a series of agar plates containing different concentrations of the piperidin-4-one derivative.

  • Prepare a standardized inoculum of the test microorganisms.

  • Spot the inoculum onto the surface of each agar plate using an inoculum replicator.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Antiviral Activity

Certain piperidin-4-one derivatives have shown potential as antiviral agents, inhibiting the replication of various viruses. Their efficacy is often evaluated using plaque reduction assays.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.[26][27][28][29]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock

  • Piperidin-4-one derivatives

  • Culture medium

  • Overlay medium (containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Prepare serial dilutions of the piperidin-4-one derivative.

  • Incubate the virus with each dilution of the compound for a specific time.

  • Infect the confluent cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add the overlay medium.

  • Incubate the plates until plaques are visible in the virus control wells.

  • Fix and stain the cells to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction.

  • Determine the EC50 (50% effective concentration) value.

Plaque_Reduction_Assay A Prepare Cell Monolayer C Infect Cells A->C B Incubate Virus with Compound B->C D Add Overlay Medium C->D E Incubate D->E F Fix and Stain E->F G Count Plaques F->G H Calculate EC50 G->H

Caption: Workflow of a plaque reduction assay for antiviral testing.

Anti-inflammatory Activity

Piperidin-4-one derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathways in Anti-inflammatory Activity

Similar to their anticancer effects, the anti-inflammatory activity of some piperidin-4-one derivatives is also linked to the inhibition of the NF-κB signaling pathway , which plays a central role in the inflammatory response.[3][4][30][31]

Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[32][33][34]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Piperidin-4-one derivatives

  • Plethysmometer

Procedure:

  • Administer the piperidin-4-one derivative or vehicle to the animals (e.g., orally).

  • After a specific time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[35][36][37][38][39]

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells)

  • Culture medium

  • Lipopolysaccharide (LPS)

  • Piperidin-4-one derivatives

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Pre-treat the immune cells with different concentrations of the piperidin-4-one derivative for a specific duration.

  • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubate for an appropriate time (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA.

  • Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

Synthesis of Piperidin-4-one Derivatives

The most common and versatile method for the synthesis of the piperidin-4-one core is the Mannich reaction .[40]

General Mannich Reaction Protocol

Reactants:

  • An aldehyde (e.g., benzaldehyde)

  • A ketone with at least one α-hydrogen (e.g., acetone or a substituted ketone)

  • Ammonia or a primary or secondary amine (often in the form of ammonium acetate)

General Procedure:

  • A mixture of the aldehyde, ketone, and ammonium acetate is refluxed in a suitable solvent, typically ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Mannich_Reaction Aldehyde Aldehyde Piperidinone Piperidin-4-one Derivative Aldehyde->Piperidinone Ketone Ketone Ketone->Piperidinone Amine Amine (e.g., NH₃) Amine->Piperidinone

Caption: General scheme of the Mannich reaction for piperidin-4-one synthesis.

This guide provides a comprehensive overview of the significant biological potential of piperidin-4-one derivatives. The presented data and protocols offer a solid foundation for researchers to explore this versatile scaffold further for the development of novel therapeutic agents.

References

The Pivotal Role of the 4-Chlorobenzoyl Group in Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-chlorobenzoyl group, a key structural motif in medicinal chemistry, has garnered significant attention for its profound influence on the biological activity of a wide array of compounds. This technical guide provides an in-depth exploration of the role of this versatile moiety in shaping the pharmacological profiles of various molecules. By examining its impact on anticancer, antimicrobial, and enzyme-inhibitory activities, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. The strategic incorporation of the 4-chlorobenzoyl group has been shown to enhance potency, modulate selectivity, and introduce novel mechanisms of action, making it a valuable tool in the design of next-generation therapeutics. This guide will delve into the structure-activity relationships, showcase quantitative bioactivity data, provide detailed experimental protocols for key assays, and visualize relevant biological pathways to illuminate the multifaceted contributions of the 4-chlorobenzoyl group to bioactivity.

The 4-Chlorobenzoyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The 4-chlorobenzoyl group is an attractive component in drug design due to a combination of its physicochemical properties. The presence of the chlorine atom at the para position of the phenyl ring introduces several key features:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density of the entire molecule, affecting its ability to interact with biological targets.

  • Lipophilicity: The chloro-substitution increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Steric Hindrance: The size of the chlorine atom can provide steric bulk, influencing the binding orientation of the molecule within a receptor or enzyme active site and potentially enhancing selectivity.

  • Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

These properties collectively contribute to the diverse biological activities observed in compounds containing the 4-chlorobenzoyl group.

Anticancer Activity of 4-Chlorobenzoyl Derivatives

Derivatives incorporating the 4-chlorobenzoyl group have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 4-chlorobenzoyl derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of N-substituted 4-Chlorobenzoylthiourea Derivatives

Compound IDDerivativeTarget Cell LineAssayActivity (IC50 in µM)
1N-4-chlorobenzoyl-N'-(4-fluorophenyl)thioureaT47D (Breast Cancer)MTT Assay325.821[1]
2N-benzoyl-N'-(4-fluorophenyl)thiourea (Comparator)T47D (Breast Cancer)MTT Assay1519.933[1]

Table 2: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

Compound IDR Group on Benzoyl MoietyTarget Cell LineGI50 (µM)
5a4-ChloroHUH7 (Liver Cancer)4.64[2]
5a4-ChloroFOCUS (Liver Cancer)4.15[2]
5c4-MethoxyHEPG2 (Liver Cancer)7.22[2]
5c4-MethoxyHEP3B (Liver Cancer)1.67[2]
5c4-MethoxyMCF7 (Breast Cancer)6.09[2]
5e4-NitroT47D (Breast Cancer)0.31[2]
5g2,4-di-FluoroMAHLAVU (Liver Cancer)7.00[2]
Mechanisms of Anticancer Action

The 4-chlorobenzoyl moiety has been incorporated into compounds that disrupt microtubule dynamics, a critical process for cell division. These agents can bind to tubulin, preventing its polymerization into microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. The benzamide scaffold, including 4-chlorobenzamide derivatives, is a common feature in many PARP inhibitors. By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations.

Tyrosine kinases are crucial mediators of cell signaling pathways that are often dysregulated in cancer. The 4-chlorobenzoyl group has been integrated into molecules designed to inhibit these enzymes, thereby blocking tumor growth and proliferation.

The oncoprotein c-Myc is a master regulator of cell proliferation and is often overexpressed in cancer. A novel berbamine derivative containing a 4-chlorobenzoyl group has been shown to induce the proteasome-dependent degradation of c-Myc protein and inhibit the JAK2/STAT3 pathway, leading to reduced c-Myc transcription and apoptosis in diffuse large B cell lymphoma cells.

Antimicrobial Activity of 4-Chlorobenzoyl Derivatives

The 4-chlorobenzoyl group also plays a significant role in the antimicrobial activity of various compounds, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 4-chlorobenzoyl derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible growth.

Table 3: Antimicrobial Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides

Compound IDDerivativeBacterial StrainMIC (µg/mL)
111-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)thiosemicarbazideStaphylococcus epidermidis0.49[3]
121-(2,4-dichlorobenzoyl)-4-(4-chlorobenzoyl)thiosemicarbazideStaphylococcus epidermidis15.63[3]
111-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)thiosemicarbazideBacillus cereus0.98[3]
121-(2,4-dichlorobenzoyl)-4-(4-chlorobenzoyl)thiosemicarbazideBacillus cereus15.63[3]
111-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)thiosemicarbazideBacillus subtilis0.49[3]
121-(2,4-dichlorobenzoyl)-4-(4-chlorobenzoyl)thiosemicarbazideBacillus subtilis7.82[3]

Signaling Pathways and Experimental Workflows

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 Receptor->JAK2_inactive Recruitment STAT3_inactive STAT3 Receptor->STAT3_inactive Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK2_active->Receptor JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

JAK2/STAT3 Signaling Pathway
c-Myc Signaling Pathway in Cancer

The c-Myc oncoprotein is a transcription factor that regulates a vast number of genes involved in cell growth, proliferation, and metabolism.

cMyc_Pathway cluster_upstream Upstream Signaling cluster_regulation Transcriptional Regulation cluster_protein_level Protein Level cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., WNT, EGF) Receptors Receptors Growth_Factors->Receptors Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK, PI3K/Akt) Receptors->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., β-catenin, AP-1) Signaling_Cascade->Transcription_Factors cMyc_Gene c-Myc Gene Transcription_Factors->cMyc_Gene Activation cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Translation cMyc_Max_Dimer c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max_Dimer Max Max Max->cMyc_Max_Dimer Target_Genes Target Genes (e.g., Cyclins, E2F) cMyc_Max_Dimer->Target_Genes Binds to E-box Cellular_Processes Cell Growth, Proliferation, Metabolism Target_Genes->Cellular_Processes Transcription

c-Myc Signaling Pathway
Experimental Workflow for Cytotoxicity Screening

A typical workflow for evaluating the cytotoxic potential of 4-chlorobenzoyl derivatives involves a series of in vitro assays.

Cytotoxicity_Workflow Start Synthesized 4-Chlorobenzoyl Derivatives Treatment Treatment with Compound Dilutions Start->Treatment Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Data_Acquisition Absorbance Measurement Cytotoxicity_Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Cytotoxicity Screening Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of bioactivity studies involving 4-chlorobenzoyl derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[4]

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1 to 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm.[5]

In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules, which can be measured by an increase in turbidity.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test compound

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer with GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of polymerization can be determined from the initial slope of the curve.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test inhibitor

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Chemiluminescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Initiation: In the histone-coated plate, add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor. Incubate at room temperature.

  • Detection: Add Streptavidin-HRP to each well and incubate. Wash the plate to remove unbound reagents.

  • Signal Generation: Add the chemiluminescent substrate.

  • Measurement: Immediately measure the chemiluminescence. The reduction in signal is proportional to the inhibitory activity of the compound.

Synthesis of 4-Chlorobenzoyl Derivatives

The synthesis of N-substituted 4-chlorobenzamides is typically achieved through the acylation of a primary or secondary amine with 4-chlorobenzoyl chloride.

General Synthesis of N-Substituted 4-Chlorobenzamides

Materials:

  • 4-Chlorobenzoyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the amine in the anhydrous solvent.

  • Add the base to the solution.

  • Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Conclusion

The 4-chlorobenzoyl group is a highly valuable pharmacophore in modern drug discovery. Its unique electronic and steric properties contribute significantly to the biological activity of a diverse range of compounds, including anticancer and antimicrobial agents. The data and protocols presented in this technical guide underscore the importance of this moiety in the design of potent and selective therapeutic agents. A thorough understanding of the structure-activity relationships and mechanisms of action of 4-chlorobenzoyl-containing compounds will continue to drive the development of innovative medicines. Future research should focus on further elucidating the nuanced roles of this functional group in molecular recognition and exploring its application in novel therapeutic areas.

References

A Technical Guide to 1-(4-Chlorobenzoyl)piperidin-4-one: Commercial Sourcing, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(4-Chlorobenzoyl)piperidin-4-one, a key building block in medicinal chemistry and drug discovery. This document details commercial suppliers, experimental protocols for its synthesis and purification, and analytical methodologies for quality assessment, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. For this compound with a purity of 95% or higher, several commercial suppliers are available. A summary of key suppliers and their offerings is presented in Table 1. Researchers are advised to request a certificate of analysis (CoA) from suppliers to verify purity and check for the presence of any impurities that might interfere with their specific application.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Estimated Lead Time
Advanced ChemBlocks P4121395%1g, 5g, 25g$320 (1g), $965 (5g), Inquire (25g)In Stock Global Enquiry, Estimated Ship Time: Jan 02, 2026 (for 1g, 5g), Jan 16, 2026 (for 25g)[1]
Aladdin A-C1069594Not Specified500mg, 1g, 5g¥1840.90 (500mg), ¥2680.90 (1g), ¥7720.90 (5g)Contact for availability[2]
Sigma-Aldrich Not specifiedNot specifiedNot specifiedContact for pricingContact for availability. Note: Sigma-Aldrich states they do not collect analytical data for this product and the buyer assumes responsibility for confirming purity.

Table 1: Commercial Suppliers of this compound

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Purity assessment of the synthesized this compound can be performed using reverse-phase HPLC. A typical method is outlined below.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should effectively separate the product from starting materials and byproducts. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals for the aromatic protons of the 4-chlorobenzoyl group (typically two doublets in the aromatic region, ~7.4-7.8 ppm). The piperidinone protons will appear as multiplets in the aliphatic region (~2.5-4.0 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbons (ketone and amide, ~170 and ~207 ppm, respectively), aromatic carbons (~128-138 ppm), and the aliphatic carbons of the piperidine ring (~40-50 ppm).

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of a chemical standard like this compound.

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control Supplier Identification Supplier Identification Request Quotation & CoA Request Quotation & CoA Supplier Identification->Request Quotation & CoA Initial Screening Supplier Selection Supplier Selection Request Quotation & CoA->Supplier Selection Evaluate Purity & Price Purchase Order Purchase Order Supplier Selection->Purchase Order Final Decision Receiving & Inspection Receiving & Inspection Purchase Order->Receiving & Inspection Material Delivery Analytical Testing (HPLC, NMR) Analytical Testing (HPLC, NMR) Receiving & Inspection->Analytical Testing (HPLC, NMR) Verify Identity & Purity Data Review & Approval Data Review & Approval Analytical Testing (HPLC, NMR)->Data Review & Approval Compare with CoA Release for Use Release for Use Data Review & Approval->Release for Use Meets Specifications

Caption: A typical workflow for procuring and verifying the quality of a chemical standard.

Potential Signaling Pathway Involvement

Derivatives of this compound are often investigated for their activity at G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by such a compound. Many piperidine-containing molecules are known to interact with GPCRs, such as serotonin or dopamine receptors.[3][4][5][6][7]

signaling_pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Solubility profile of 1-(4-Chlorobenzoyl)piperidin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Chlorobenzoyl)piperidin-4-one in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, a predicted qualitative solubility profile, and detailed experimental protocols for its determination. This guide is intended to empower researchers to generate and interpret solubility data for this compound in a laboratory setting.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the physicochemical properties of the solvent, often summarized by the principle "like dissolves like." this compound is a molecule with distinct polar and non-polar regions, which will govern its interaction with different solvents.

The molecule possesses a polar ketone group (C=O) and an amide linkage, which can act as hydrogen bond acceptors. These features suggest an affinity for polar solvents. Conversely, the presence of the aromatic chlorobenzoyl group and the piperidine ring introduces significant non-polar character, suggesting solubility in less polar or non-polar organic solvents.

Based on these structural features and the qualitative solubility of structurally similar compounds, a predicted solubility profile is presented in Table 1. It is important to note that this is a qualitative prediction and experimental verification is necessary for quantitative assessment. For instance, ketones are generally soluble in most common organic solvents.[1][2] The solubility of aldehydes and ketones in water decreases as the carbon chain length increases due to the increasing non-polar character.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the ketone and amide oxygen atoms of the solute.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh to ModerateThe polar nature of the solvent can interact with the polar groups of the solute. The non-polar regions of the solvent can solvate the non-polar parts of the solute. A structurally related compound, 1-cbz-4-piperidone, is known to be soluble in ethyl acetate.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. 1-cbz-4-piperidone is also soluble in dichloromethane and chloroform.
Non-Polar Hexane, TolueneLow to ModerateThe large non-polar chlorobenzoyl group and piperidine ring may allow for some interaction with non-polar solvents, but the polar ketone and amide groups will limit solubility.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This can be followed by a gravimetric analysis to quantify the amount of dissolved solute.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The solution should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned in the upper portion of the liquid.

  • Filtration: Attach a syringe filter to the syringe and filter the sample into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

  • Analysis: Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as gravimetric analysis, HPLC, or UV-Vis spectroscopy.

Gravimetric Analysis

This method is a straightforward way to determine the concentration of the solute in the saturated solution obtained from the shake-flask method.

Procedure:

  • Initial Weighing: Use an analytical balance to accurately weigh a clean, dry evaporating dish (W₁).

  • Sample Addition: Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish. Accurately weigh the dish with the solution (W₂).

  • Solvent Evaporation: Place the evaporating dish in a fume hood and gently evaporate the solvent. This can be done at room temperature or with gentle heating, depending on the solvent's boiling point.

  • Drying: Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

  • Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it accurately (W₃). Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Weight of the dissolved solute (W₄) = W₃ - W₁

    • Weight of the solvent (W₅) = W₂ - W₃

    • Solubility (in g/100 g of solvent) = (W₄ / W₅) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to sediment D->E F Withdraw supernatant with a syringe E->F G Filter the solution (0.22 µm filter) F->G H Analyze filtrate to determine concentration (e.g., Gravimetric, HPLC) G->H

References

The Piperidone Scaffold: A Versatile Framework for the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidone ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, including the presence of a carbonyl group and a nitrogen atom, provide multiple points for chemical modification, allowing for the creation of diverse molecular architectures with a wide range of biological activities. This versatility has led to the development of numerous piperidone-based compounds targeting a spectrum of diseases, from cancer and inflammation to neurodegenerative disorders and metabolic diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel therapeutic agents derived from the piperidone core, offering a comprehensive resource for scientists engaged in drug discovery and development.

Therapeutic Applications of Piperidone Scaffolds

The adaptability of the piperidone scaffold has been exploited to generate compounds with a variety of therapeutic applications. Key areas of investigation include:

  • Anticancer Agents: 3,5-Bis(arylidene)-4-piperidones, synthetic analogs of curcumin, have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Their mechanism of action often involves the inhibition of critical cellular targets like topoisomerase IIα, an enzyme essential for DNA replication and repair.[1]

  • Neuroprotective Agents: In the realm of neurodegenerative diseases, piperidone derivatives have shown promise in combating the multifaceted pathology of Alzheimer's disease. 2-Piperidone derivatives have been designed to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of the disease, and to suppress neuroinflammation.[2] Furthermore, 2-substituted 4-piperidones serve as key building blocks for the synthesis of analogs of Donepezil, a well-established acetylcholinesterase inhibitor used in Alzheimer's therapy.[3]

  • Anti-inflammatory Agents: The piperidone scaffold has been successfully utilized to develop potent anti-inflammatory agents. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[2]

  • Antidiabetic Agents: Piperidinone-constrained phenethylamines have been identified as novel and potent inhibitors of dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose homeostasis.[4] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[4]

Synthesis of Piperidone Scaffolds

A variety of synthetic strategies have been developed to construct and functionalize the piperidone core. The following sections detail common experimental protocols for the synthesis of key piperidone derivatives.

General Synthesis of 3,5-Bis(benzylidene)-4-piperidones

These curcumin mimics are typically synthesized via a Claisen-Schmidt condensation reaction.

Protocol:

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and the desired aromatic aldehyde (2.2 equivalents) in ethanol, add a solution of sodium hydroxide (2.5 equivalents) in water dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and then dried to afford the 3,5-bis(benzylidene)-4-piperidone derivative.[5]

Synthesis of 2-Substituted-1-benzyl-4-piperidones for Donepezil Analogs

The synthesis of these key intermediates for Donepezil analogs often involves a double aza-Michael addition.

Protocol:

  • To a solution of the appropriate divinyl ketone (1 equivalent) in a mixture of acetonitrile and water, add benzylamine (1.1 equivalents) and sodium bicarbonate (1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2-3 hours.

  • After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-1-benzyl-4-piperidone.[1]

Biological Evaluation of Piperidone Derivatives

A range of in vitro assays are employed to characterize the biological activity of newly synthesized piperidone compounds. Detailed protocols for key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the ability of compounds to inhibit the activity of AChE, a key target in Alzheimer's disease.

Protocol:

  • Prepare a 96-well plate with the following in each well: 140 µL of sodium phosphate buffer (100 mM, pH 8.0), 20 µL of the test compound solution (at various concentrations), and 20 µL of AChE enzyme solution.

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.

  • Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings every minute for 10-15 minutes.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.[6]

Anti-inflammatory Activity in LPS-Stimulated BV2 Microglia

This assay assesses the ability of compounds to suppress the production of pro-inflammatory cytokines in immune cells of the brain.

Protocol:

  • Seed BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[7]

Topoisomerase IIα (Topo IIα) Inhibition Assay

This assay determines if a compound can inhibit the decatenation activity of Topo IIα, a common mechanism for anticancer drugs.

Protocol:

  • In a reaction tube, combine reaction buffer (50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), kinetoplast DNA (kDNA) (200 ng), and the test compound at various concentrations.

  • Add purified human Topo IIα enzyme (1 unit) to the mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Separate the DNA products by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition is observed as a reduction in the amount of decatenated (relaxed) DNA compared to the enzyme-only control.[8]

Aβ (1-42) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay measures the ability of a compound to prevent the aggregation of Aβ peptides.

Protocol:

  • Prepare a solution of Aβ (1-42) peptide in a suitable buffer (e.g., phosphate-buffered saline).

  • In a black 96-well plate, mix the Aβ (1-42) solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous shaking.

  • At various time points, add a solution of Thioflavin T (ThT) to each well.

  • Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.

  • A decrease in fluorescence intensity in the presence of the test compound compared to the Aβ-only control indicates inhibition of aggregation.[9]

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This fluorometric assay screens for inhibitors of DPP-4, a target for type 2 diabetes.

Protocol:

  • In a 96-well plate, add assay buffer, diluted DPP-4 enzyme, and the test inhibitor.

  • Incubate at 37°C for 10-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.

  • Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Inhibition is determined by the reduction in fluorescence signal compared to the enzyme control without an inhibitor.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for various piperidone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 3,5-Bis(arylidene)-4-piperidone Derivatives

Compound IDCell LineIC50 / GI50 (µM)Reference
5j HeLa0.15 - 0.28[11]
HCT1160.15 - 0.28[11]
AM114 HCT1161.5[11]
HeLa8[11]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Donepezil Analogs

Compound IDeeAChE IC50 (µM)eqBuChE IC50 (µM)hAChE IC50 (µM)Reference
Donepezil ---[12]
17 < 1--[12]
20 < 1--[12]
15 < 1--[12]
18 < 1--[12]
19 < 1--[12]
w18 0.2201.230.454[13]

Table 3: Anti-inflammatory Activity of 2-Piperidone Derivatives

Compound IDTarget CytokineInhibition (%)Concentration (µM)Reference
7q TNF-αSignificant SuppressionNot specified[2]
IL-1βSignificant SuppressionNot specified[2]
IL-6Significant SuppressionNot specified[2]

Table 4: Aβ (1-42) Aggregation Inhibition by 2-Piperidone Derivatives

Compound IDInhibition (%)Concentration (µM)Reference
7q 59.1120[2]

Visualizing the Path to Discovery

Diagrams illustrating key pathways and workflows provide a clear visual representation of the complex processes involved in the discovery of piperidone-based therapeutic agents.

Experimental Workflow for Piperidone-Based Drug Discovery

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action cluster_optimization Lead Optimization Synthesis Synthesis of Piperidone Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Characterization->Primary_Assay Dose_Response Dose-Response Studies (IC50/EC50) Primary_Assay->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity, Cytokine Production) Selectivity->Cellular_Assays Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR ADME In Silico/In Vitro ADME Profiling SAR->ADME In_Vivo In Vivo Studies ADME->In_Vivo Promising Candidates

Caption: A generalized workflow for the discovery and development of piperidone-based therapeutic agents.

LPS-Induced Inflammatory Signaling Pathway in Microglia

lps_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκB IKK->NFkB_Inhib P NFkB NF-κB NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines Piperidone Piperidone Derivative Piperidone->IKK Inhibits Piperidone->NFkB Inhibits translocation topo_ii_pathway cluster_cycle Topoisomerase IIα Catalytic Cycle DNA_Binding 1. Binding to DNA Crossover ATP_Binding 2. ATP Binding DNA_Binding->ATP_Binding Cleavage 3. Double-Strand DNA Cleavage (Cleavage Complex) ATP_Binding->Cleavage Transport 4. Strand Passage Cleavage->Transport Ligation 5. DNA Ligation Transport->Ligation ATP_Hydrolysis 6. ATP Hydrolysis & Enzyme Reset Ligation->ATP_Hydrolysis ATP_Hydrolysis->DNA_Binding Resets for next cycle Piperidone Piperidone-based Topo IIα Inhibitor Piperidone->Cleavage Stabilizes

References

Preliminary Screening of 1-(4-Chlorobenzoyl)piperidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of 1-(4-chlorobenzoyl)piperidin-4-one derivatives, a class of compounds with significant potential in drug discovery. The piperidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, and its derivatization offers a promising avenue for the development of novel therapeutic agents.[1] This document outlines the synthesis, biological activities, and experimental protocols for the initial evaluation of these compounds, with a focus on their potential anticancer and antimicrobial applications.

Synthesis of this compound Derivatives

The core structure, this compound, can be synthesized through the acylation of piperidin-4-one with 4-chlorobenzoyl chloride. A general synthetic procedure involves the reaction of piperidin-4-one hydrochloride with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (0°C) and then allowed to warm to room temperature.

Further derivatization at various positions of the piperidin-4-one ring can be achieved through established synthetic methodologies to create a library of compounds for screening. For instance, the Mannich reaction is a common method for introducing substituents at the 3- and 5-positions of the piperidin-4-one ring.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride and triethylamine in dichloromethane at 0°C, add 4-chlorobenzoyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the mixture with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield this compound.

Biological Activity and Data Presentation

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their anticancer and antimicrobial properties. Preliminary screening of these compounds is crucial to identify lead candidates for further development.

Anticancer Activity

The cytotoxic effects of these derivatives are commonly evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compounds.[3][4][5]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)HCT-116 (Colon)Data not specified as IC50, but showed dose-dependent toxicity[6]
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneNot SpecifiedNot Specified[2]
N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidoneT47D (Breast)8 µg/mL
N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidoneT47D (Breast)45 µg/mL

Note: Data for direct this compound derivatives is limited in the provided search results. The table includes data for structurally related piperidine derivatives to illustrate the potential anticancer activity of this class of compounds.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Table 2: In Vitro Antimicrobial Activity of Selected Piperidin-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus>100[7]
E. coli>100[7]
Bacillus subtilis>100[7]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus25-100[7]
E. coli50->100[7]
Bacillus subtilis25-100[7]

Note: The table presents data for piperidin-4-one derivatives to indicate the potential antimicrobial activity of the core structure. Specific MIC values for this compound derivatives require further investigation.

Experimental Protocols for Biological Screening

Cytotoxicity Screening: MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.[3][4][5]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the compounds against bacterial strains.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotic (e.g., Ampicillin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of a Potential Signaling Pathway

Some 1-(4-chlorobenzoyl)piperidine derivatives have been shown to induce apoptosis in cancer cells.[6] A plausible mechanism of action involves the activation of the caspase signaling cascade, a key pathway in programmed cell death.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_caspase_cascade Caspase Cascade Derivative This compound Derivative p53 p53 Activation Derivative->p53 Induces Caspase8 Caspase-8 Activation Derivative->Caspase8 Induces p21 p21 Upregulation p53->p21 Caspase3 Caspase-3 Activation p21->Caspase3 Inhibits Proliferation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data Lead Lead Compound Identification Data->Lead

References

Methodological & Application

Step-by-step synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one from piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, a key intermediate in the development of various pharmacologically active compounds. The piperidin-4-one scaffold is a prevalent structural motif in medicinal chemistry, and its N-acylation allows for the introduction of diverse functionalities to modulate biological activity. The described synthesis involves the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry. The protocol is based on the well-established Schotten-Baumann reaction conditions, which utilize a base to neutralize the hydrochloric acid byproduct generated during the acylation of an amine. This method is highly efficient and widely used for the preparation of amides from amines and acyl chlorides.

Reaction Scheme

Reaction scheme for the synthesis of this compound

Figure 1. Synthesis of this compound from Piperidin-4-one Hydrochloride.

Data Presentation

The following table summarizes the key reactants and the product information for the synthesis. Yields and purity are representative of typical outcomes for this type of transformation under the described conditions.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
Piperidin-4-one HydrochlorideStarting MaterialC₅H₁₀ClNO135.59N/A>98
4-Chlorobenzoyl ChlorideReagentC₇H₄Cl₂O175.01N/A>98
TriethylamineBaseC₆H₁₅N101.19N/A>99
This compoundProductC₁₂H₁₂ClNO₂237.6885-95>98

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for purification)

  • Hexanes (for purification)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 20-30 minutes to form the free base of piperidin-4-one in situ.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure this compound as a solid. Many piperidin-4-one derivatives are effectively purified by recrystallization from ethanol.

Visual Workflow

The following diagram illustrates the logical workflow of the synthesis protocol.

SynthesisWorkflow cluster_reactants Reactants & Setup reactant_node reactant_node process_node process_node product_node product_node Piperidone Piperidin-4-one HCl in DCM Setup 1. Reaction Setup (0 °C) Piperidone->Setup Base Triethylamine Base->Setup AcylChloride 4-Chlorobenzoyl Chloride in DCM Acylation 2. Acylation Reaction (0 °C to RT) AcylChloride->Acylation Setup->Acylation Workup 3. Aqueous Work-up (Quench, Wash) Acylation->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: 1-(4-Chlorobenzoyl)piperidin-4-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-Chlorobenzoyl)piperidin-4-one as a key intermediate in the synthesis of various pharmaceutically active compounds. The document outlines its application in the development of inhibitors for critical biological targets, including the NLRP3 inflammasome, Monoacylglycerol Lipase (MAGL), and Carbonic Anhydrases (CAs). Detailed experimental protocols and quantitative data are provided to facilitate research and development in this area.

Introduction to this compound

This compound is a versatile heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its piperidone core allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of a wide range of biologically active molecules. The presence of the 4-chlorobenzoyl group often contributes to the binding affinity of the final compounds to their respective targets. This intermediate is particularly valuable in the synthesis of compounds targeting inflammatory, neurological, and oncological diseases. Piperidin-4-one derivatives, in general, are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1][2].

Applications in Drug Discovery and Development

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This compound can be utilized as a starting material for the synthesis of potent NLRP3 inflammasome inhibitors[3][4][5]. These compounds typically act by preventing the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the production of pro-inflammatory cytokines such as IL-1β[4].

dot

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Triggers Various Triggers (e.g., ATP, toxins) Efflux K+ Efflux Triggers->Efflux NLRP3_inactive Inactive NLRP3 Efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin-D Casp1->GSDMD IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound -derived Inhibitors Inhibitor->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[6][7]. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, anxiety, and cancer[8][9][10]. Derivatives of 1-(4-chlorobenzoyl)piperidine have been developed as potent and reversible MAGL inhibitors[9][10].

dot

MAGL_Pathway Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) Two_AG->CB1_CB2 Activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Anti-inflammation) CB1_CB2->Therapeutic_Effects Inhibitor This compound -derived Inhibitors Inhibitor->MAGL Inhibition

Caption: MAGL Catalyzed Hydrolysis of 2-AG and Inhibition.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer[11][12]. Sulfonamide derivatives incorporating the 1-(4-chlorobenzoyl)piperidine scaffold have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase isoforms[12].

dot

CA_Inhibition_Pathway cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition cluster_outcome Therapeutic Outcome CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H CA->H2CO3 CA_Inhibited Inhibited CA Inhibitor This compound -derived Sulfonamide Inhibitors Inhibitor->CA Binding to Zinc Ion in Active Site Reduced_Activity Reduced Catalytic Activity CA_Inhibited->Reduced_Activity Therapeutic_Effect Therapeutic Effect (e.g., Reduced Intraocular Pressure) Reduced_Activity->Therapeutic_Effect

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data Summary

The following tables summarize the synthesis yields and biological activities of various derivatives synthesized from this compound and related piperidin-4-one scaffolds.

Table 1: Synthesis of Piperidin-4-one Derivatives

Compound IDDerivative TypeStarting MaterialKey ReagentsYield (%)Reference
1a 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-oneBenzaldehyde, 4-(dimethylamino)benzaldehyde, Butan-2-one, Ammonium acetateEthanol, HCl82.38[13]
2a 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-oneBenzaldehyde, 4-methoxybenzaldehyde, Butan-2-one, Ammonium acetateEthanol, HCl80.33[13]
3a 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-oneBenzaldehyde, 4-hydroxybenzaldehyde, Butan-2-one, Ammonium acetateEthanol, HCl69.39[13]
5a 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine1-(4-chlorobenzhydryl)piperazine, 4-chlorobenzoyl chlorideTriethylamine, Dichloromethane73-90[14]
CPMBH 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate4-aminomethylpiperidine, 4-Chlorobenzoyl chlorideEthyl methyl ketone, TriethylamineNot Specified[15]

Table 2: Biological Activity of Synthesized Derivatives

Compound IDTargetAssay TypeActivity (IC₅₀ / Kᵢ)Cell LineReference
9 NLRP3 InflammasomeIL-1β Release Inhibition5.0 ± 0.9 µM (IC₅₀)THP-1 macrophages[4]
13 NLRP3 InflammasomeIL-1β Release Inhibition4.8 ± 0.5 µM (IC₅₀)THP-1 macrophages[4]
18 NLRP3 InflammasomeIL-1β Release Inhibition2.5 ± 0.4 µM (IC₅₀)THP-1 macrophages[4]
CL6a Monoacylglycerol Lipase (MAGL)Enzyme Inhibition8.6 µM (Kᵢ)Not Applicable[9]
17b Monoacylglycerol Lipase (MAGL)Enzyme Inhibition0.65 µM (Kᵢ)Not Applicable[9]
6 Carbonic Anhydrase IX (hCA IX)Enzyme Inhibition0.9 nM (Kᵢ)Not Applicable[12]
16 Carbonic Anhydrase IX (hCA IX)Enzyme Inhibition0.8 nM (Kᵢ)Not Applicable[12]
20 Carbonic Anhydrase IX (hCA IX)Enzyme Inhibition0.9 nM (Kᵢ)Not Applicable[12]
1a-6b S. aureus, B. subtilis, E. coli, P. aeruginosaAntibacterial (MIC)12.5 - 100 µg/mLBacterial Strains[13]
1b-6b C. albicans, A. nigerAntifungal (MIC)25 - 100 µg/mLFungal Strains[13]

Experimental Protocols

General Synthesis of 2,6-diaryl-3-methyl-4-piperidones (Mannich Reaction)[14]

This protocol describes a one-pot synthesis of substituted piperidin-4-ones via a Mannich condensation.

dot

Mannich_Reaction_Workflow Start Start Materials: - Substituted Benzaldehyde - Benzaldehyde - Butan-2-one - Ammonium Acetate - Ethanol Dissolve Dissolve Ammonium Acetate in Ethanol Start->Dissolve Mix Add Benzaldehydes and Butan-2-one Dissolve->Mix Heat Heat to Boiling Mix->Heat Stand Stand at Room Temperature Overnight Heat->Stand Acidify Add Concentrated HCl Stand->Acidify Precipitate Collect Precipitated Hydrochloride Salt Acidify->Precipitate Wash Wash with Ethanol/Ether Mixture Precipitate->Wash Free_Base Suspend in Acetone and Add Ammonia Wash->Free_Base Isolate Isolate the Free Base Product Free_Base->Isolate End Final Product: 2,6-diaryl-3-methyl-4-piperidone Isolate->End

Caption: Workflow for the Mannich Condensation Synthesis.

Materials:

  • Substituted aromatic aldehyde (0.1 mol)

  • Benzaldehyde (0.1 mol)

  • Butan-2-one (0.1 mol)

  • Dry ammonium acetate (0.1 mol)

  • Ethanol (50 mL)

  • Concentrated HCl (30 mL)

  • Acetone

  • Strong liquid ammonia

  • Ether

Procedure:

  • Dissolve dry ammonium acetate in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde, benzaldehyde, and butan-2-one to the solution.

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add concentrated HCl to the reaction mixture to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and wash it with a mixture of ethanol and ether (1:5).

  • Suspend the hydrochloride salt in acetone and treat with strong liquid ammonia to obtain the free base.

  • Separate the aqueous layer to isolate the solid product.

  • The product can be further purified by recrystallization.

Synthesis of 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine[15]

This protocol details the N-acylation of a piperazine derivative with 4-chlorobenzoyl chloride.

Materials:

  • 1-(4-chlorobenzhydryl)piperazine (1.98 mmol)

  • 4-chlorobenzoyl chloride (1.98 mmol)

  • Triethylamine (5.94 mmol)

  • Dry dichloromethane

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine to the cold reaction mixture and stir for 10 minutes.

  • Add 4-chlorobenzoyl chloride to the mixture.

  • Stir the reaction mixture at room temperature for 5-6 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides[13]

This protocol describes the synthesis of carbonic anhydrase inhibitors starting from a piperidine-4-carboxylic acid derivative.

Materials:

  • 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid

  • Substituted benzylamine or piperazine (equimolar amount)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid in acetonitrile.

  • Add an equimolar amount of the appropriately substituted benzylamine or piperazine.

  • Add EDCI to the reaction mixture to facilitate the amide bond formation.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, remove the solvent and purify the crude product by column chromatography to yield the desired amide.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its utility has been demonstrated in the creation of a diverse range of potent inhibitors for important biological targets. The synthetic routes are generally straightforward, allowing for the generation of libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this important chemical scaffold in the development of novel therapeutics.

References

Application Note: HPLC Analysis for Purity Determination of 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorobenzoyl)piperidin-4-one is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of this compound and for the separation of its potential related substances. The described method is intended to be a starting point for method development and validation activities.

The chemical structure of this compound is presented below:

  • Molecular Formula: C12H12ClNO2

  • Molecular Weight: 237.68 g/mol

Forced degradation studies are an essential component in the development of stability-indicating analytical methods.[1][2] While specific degradation pathways for this compound are not extensively documented in the public domain, the methodology provided herein is designed to be robust enough to separate potential degradation products formed under stress conditions such as acidic, basic, oxidative, and photolytic environments.[3]

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Standard Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Sonicate for 5 minutes.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard solution)

Workflow Diagram

HPLC_Workflow A Sample and Standard Weighing B Solution Preparation (Dissolution in Diluent) A->B Transfer C Sonication B->C F System Suitability Test (Standard Injections) B->F For Standard D Filtration (Sample) C->D For Sample G Sample Analysis D->G E HPLC System Setup (Method Parameters) E->F F->G If suitability passes H Data Acquisition and Processing G->H I Purity Calculation and Reporting H->I

Caption: Workflow for HPLC Purity Analysis.

Data Presentation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results should be summarized in a table as shown below.

Sample IDRetention Time (min)Peak AreaArea %
Impurity 1
Main Peak
Impurity 2
Total 100.0

Conclusion

The HPLC method described in this application note provides a framework for the purity determination of this compound. This method is designed to be stability-indicating and can be used for routine quality control analysis after proper validation according to ICH guidelines. The provided workflow and data presentation structure will aid researchers in implementing this analytical procedure.

References

Application Notes and Protocols for the GC-MS Characterization of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of substituted piperidines using Gas Chromatography-Mass Spectrometry (GC-MS). Piperidine and its derivatives are significant structural motifs in a vast range of pharmaceuticals and natural products, making their accurate identification and quantification crucial in drug discovery, development, and quality control.[1][2] This application note details the experimental workflow, from sample preparation to data analysis, and includes a generalized protocol that can be adapted for various substituted piperidine compounds.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] It combines the high-resolution separation capabilities of gas chromatography with the precise detection and structural elucidation power of mass spectrometry. For substituted piperidines, which can vary widely in their volatility and polarity, GC-MS offers a robust method for analysis. However, challenges such as poor chromatographic peak shape and low volatility may arise for certain derivatives.[2] Chemical derivatization can be employed to overcome these limitations by improving the volatility and thermal stability of the analytes.[2][3]

Experimental Workflow

The overall workflow for the GC-MS analysis of substituted piperidines involves several key stages, from initial sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the GC-MS characterization of substituted piperidines.

Experimental Protocol

This protocol provides a detailed methodology for the analysis of substituted piperidines. It should be optimized based on the specific properties of the analyte and the available instrumentation.

Materials and Reagents
  • Solvents: HPLC-grade or GC-MS grade methanol, dichloromethane, ethyl acetate, hexane.[4][5]

  • Reagents: Sodium hydroxide (NaOH), triethylamine, derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Trifluoroacetic Anhydride (TFAA).[2][3]

  • Reference Standards: Certified reference standards of the target substituted piperidine(s).

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.[4]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following steps outline a general procedure.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable volatile organic solvent (e.g., methanol) in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.[1]

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Extraction (from a matrix):

    • For samples in a complex matrix, a liquid-liquid extraction (LLE) is often necessary to isolate the analytes of interest.[5]

    • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add a suitable solvent (e.g., water) and basify the solution with NaOH to a pH > 10 to ensure the piperidine is in its free base form.[1]

    • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.[1][5]

    • Carefully transfer the organic layer to a clean vial. Repeat the extraction two more times for quantitative recovery.[1]

    • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

  • Derivatization (if required):

    • For polar or non-volatile substituted piperidines, derivatization is recommended to improve chromatographic performance.[2]

    • Acylation with TFAA: To the dried extract, add a suitable solvent (e.g., ethyl acetate) and a small amount of a base like triethylamine, followed by the addition of TFAA. Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. Evaporate the solvent and excess reagent before reconstituting in the final injection solvent.[2]

    • Silylation with BSTFA: To the dried extract, add the silylating reagent (BSTFA with TMCS) and a suitable solvent. Heat the mixture to facilitate the reaction. The reaction time and temperature will depend on the specific compound.[3]

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of substituted piperidines. These should be optimized for the specific analytes and instrument.

ParameterTypical Setting
Gas Chromatograph
Injection ModeSplitless or Split (e.g., 10:1)
Injector Temperature250 - 280 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow rate (e.g., 1.0 - 1.2 mL/min)
ColumnNon-polar (e.g., DB-5ms, HP-5ms) or mid-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
Oven Temperature ProgramInitial temp: 50-100°C, hold for 1-2 min. Ramp: 10-20°C/min to 280-300°C. Final hold: 5-10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[6]
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-550 amu
Solvent Delay3-5 minutes (to prevent filament damage from the solvent)

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following table provides an example of how to present results for a series of substituted piperidines.

CompoundRetention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
N-Methylpiperidine5.899, 84, 56515
4-Phenylpiperidine12.3161, 160, 104, 9128
1-Benzylpiperidine14.7175, 91, 8415
2,6-Dimethylpiperidine7.2113, 98, 82, 56825
4-tert-Butylpiperidine10.5141, 126, 84, 57310

Note: The values presented in this table are illustrative and will vary depending on the specific instrument, method, and matrix.

Data Analysis and Interpretation

  • Compound Identification: The primary identification of substituted piperidines is achieved by comparing the acquired mass spectrum with reference spectra in commercial or in-house spectral libraries (e.g., NIST, Wiley). The retention time of the analyte should also match that of the corresponding reference standard.

  • Fragmentation Patterns: Understanding the characteristic fragmentation patterns of piperidines under EI is crucial for structural confirmation. Common fragmentation pathways include:

    • α-Cleavage: This is a dominant pathway where the C-C bond adjacent to the nitrogen atom is cleaved, resulting in a stable iminium ion. The largest substituent at the α-carbon is often lost preferentially.[7]

    • Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[7]

    • Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring will heavily influence the fragmentation pattern.[7]

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of the analyte in the unknown samples is then determined by interpolating its peak area on the calibration curve.[7] The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

Logical Diagram for Method Selection

The choice of whether to use a direct GC-MS method or to incorporate a derivatization step depends on the properties of the target analyte.

Method_Selection Start Substituted Piperidine Analyte IsVolatile Is the analyte sufficiently volatile and thermally stable? Start->IsVolatile DirectGCMS Proceed with Direct GC-MS Analysis IsVolatile->DirectGCMS Yes Derivatization Perform Derivatization (e.g., Silylation, Acylation) IsVolatile->Derivatization No GCMS_Deriv GC-MS Analysis of Derivatized Analyte Derivatization->GCMS_Deriv

Caption: A decision tree for selecting the appropriate GC-MS method for substituted piperidines.

Conclusion

This application note provides a robust framework for the characterization of substituted piperidines by GC-MS. By following the detailed protocol and considering the need for derivatization, researchers can achieve reliable and accurate identification and quantification of these important compounds. The provided instrumental parameters and data analysis guidelines serve as a starting point for method development and validation in various research and industrial settings.

References

Application of 1-(4-Chlorobenzoyl)piperidin-4-one in the Synthesis of Novel NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1-(4-Chlorobenzoyl)piperidin-4-one as a key starting material for the synthesis of novel inhibitors targeting the NLRP3 inflammasome. The methodologies and data presented are based on established synthetic strategies and biological evaluation techniques for NLRP3 inhibitors, particularly leveraging a pharmacophore-hybridization approach.

The NLRP3 inflammasome is a critical component of the innate immune system.[1][2] Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[3][4] Small molecule inhibitors of NLRP3 are of significant interest for treating conditions such as gout, type II diabetes, atherosclerosis, and neurodegenerative diseases.[3] The this compound scaffold offers a versatile starting point for creating potent NLRP3 inhibitors.

Rationale for Use: A Pharmacophore Hybridization Strategy

A successful strategy in the discovery of new NLRP3 inhibitors involves combining structural features of known binders.[5][6] By merging the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, present in the identified NLRP3 binder HS203873, with other pharmacophores, novel and potent inhibitors can be developed.[5][6] this compound serves as a readily available and modifiable precursor to generate a library of compounds based on this principle. The 4-chlorobenzoyl group can be retained as a key structural element, while the piperidin-4-one moiety allows for the introduction of diverse chemical functionalities necessary for NLRP3 interaction.

Synthetic Approach

The following section outlines a proposed synthetic pathway starting from this compound to generate novel NLRP3 inhibitors. The core strategy involves the conversion of the ketone to an amine, followed by coupling with various chemical moieties.

Diagram of Synthetic Workflow

Synthetic Workflow A This compound B Reductive Amination A->B NH2OH·HCl, NaOAc then H2, Pd/C C N-(1-(4-chlorobenzoyl)piperidin-4-yl)acetamide B->C Acetic Anhydride D Amide Coupling C->D Acid Chloride/Carboxylic Acid, Coupling Agent (e.g., CDI) E Target NLRP3 Inhibitors D->E

Caption: Proposed synthetic workflow for NLRP3 inhibitors.

Experimental Protocol: Synthesis of a Model Inhibitor

This protocol describes a general procedure for synthesizing derivatives based on the 1-(4-Chlorobenzoyl)piperidin-4-yl core.

Step 1: Synthesis of 1-(4-Chlorobenzoyl)piperidin-4-amine

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2 hours to form the oxime intermediate.

  • Carefully add Palladium on carbon (10 mol%) to the reaction mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-Chlorobenzoyl)piperidin-4-amine.

Step 2: General Procedure for Amide Coupling

  • To a stirred solution of a selected carboxylic acid (e.g., a substituted benzoic acid) (1.0 eq) in dichloromethane (DCM), add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to activate the carboxylic acid.

  • Add 1-(4-Chlorobenzoyl)piperidin-4-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Wash the mixture sequentially with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the final target compound.

Biological Evaluation of Synthesized Inhibitors

The inhibitory activity of the synthesized compounds against the NLRP3 inflammasome can be assessed in vitro using human monocytic THP-1 cells.[5]

Diagram of NLRP3 Inflammasome Activation Pathway

NLRP3 Signaling Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->proIL1B_mRNA proIL1B pro-IL-1β proIL1B_mRNA->proIL1B translation ATP ATP P2X7 P2X7 Receptor ATP->P2X7 NLRP3_inactive Inactive NLRP3 P2X7->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1B IL-1β Secretion Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage Inflammasome->Casp1 autocleavage Inhibitor Synthesized Inhibitor Inhibitor->NLRP3_active Inhibition proIL1B->IL1B GSDMD Gasdermin-D GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols for Biological Assays

Cell Culture and Differentiation:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiate THP-1 cells into macrophages by treating with 50 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.[5]

Inhibition of NLRP3-Dependent Pyroptosis:

  • Prime PMA-differentiated THP-1 cells with 10 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[5]

  • Pre-incubate the primed cells with various concentrations of the synthesized inhibitor compounds (or vehicle control, e.g., DMSO) for 30 minutes.

  • Activate the NLRP3 inflammasome by adding 5 mM ATP for 1.5 hours.[5]

  • Measure pyroptotic cell death by quantifying the release of lactate dehydrogenase (LDH) into the cell supernatant using a commercially available LDH cytotoxicity assay kit.[5]

  • Calculate the percentage decrease in pyroptosis relative to vehicle-treated cells.

Inhibition of IL-1β Release:

  • Follow the same priming and activation procedure as described for the pyroptosis assay.

  • After the 1.5-hour ATP stimulation, collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.[5][7]

  • Calculate the percentage inhibition of IL-1β release relative to vehicle-treated cells.

NLRP3 ATPase Activity Assay:

  • Selected potent compounds can be further evaluated for their ability to inhibit the ATPase activity of human recombinant NLRP3.[5][6]

  • Perform the assay using a luminescent kinase assay kit that measures the amount of ATP remaining after the enzymatic reaction.

  • Incubate recombinant human NLRP3 with the test compounds at a specified concentration (e.g., 100 µM) in the presence of ATP (e.g., 800 µM).[8]

  • Measure luminescence to determine the level of ATP consumption and calculate the percentage inhibition of ATPase activity relative to a vehicle control.[5]

Data Presentation

The following tables summarize representative data from the evaluation of NLRP3 inhibitors derived from a similar 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which serves as a benchmark for newly synthesized compounds.[5]

Table 1: In Vitro Activity of Representative NLRP3 Inhibitors in THP-1 Cells

CompoundConcentration (µM)Pyroptosis Decrease (%)IL-1β Release Inhibition (%)TC₅₀ (µM)
1 1024.9 ± 6.319.4 ± 0.4>100
6 1044.9 ± 1.539.0 ± 4.5>100
9 1040.5 ± 2.549.3 ± 4.0>100
13 1041.5 ± 5.047.9 ± 3.4>100
18 1040.8 ± 3.849.6 ± 1.9>100

Data are expressed as mean ± SEM. TC₅₀ represents the concentration causing 50% toxicity after 72 hours of incubation.[5]

Table 2: Dose-Dependent Inhibition of Pyroptosis by Selected Compounds

CompoundConcentration (µM)Pyroptosis Inhibition (%)
9 1~25
10~40
50~55
13 1~30
10~42
50~50
18 1~20
10~41
50~45

Values are approximated from graphical data presented in the source literature.[5]

Table 3: Inhibition of NLRP3 ATPase Activity

CompoundConcentration (µM)ATPase Activity Inhibition (%)
6 100~20
9 100~35
13 100~45
18 100~30

Values are approximated from graphical data presented in the source literature.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel NLRP3 inflammasome inhibitors. The synthetic protocols outlined, coupled with the detailed biological evaluation methods, provide a robust framework for researchers in drug discovery to develop new therapeutic agents for NLRP3-mediated inflammatory diseases. The provided data on related compounds serve as a useful benchmark for structure-activity relationship (SAR) studies.

References

Synthesis of Piperidine-Based Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbonic anhydrase (CA) inhibitors derived from piperidine precursors. The information is intended to guide researchers in the design, synthesis, and evaluation of novel CA inhibitors with potential therapeutic applications.

Application Notes

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[3] Dysregulation of CA activity has been implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[2] Piperidine-containing compounds have emerged as a promising class of carbonic anhydrase inhibitors (CAIs). The piperidine scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity against different CA isoforms.

The primary mechanism of action for sulfonamide-based CAIs involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[1][2] The piperidine moiety often serves as a "tail" that can be modified to interact with amino acid residues within the active site, thereby influencing the inhibitor's affinity and selectivity.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and its substituents can significantly impact the inhibitory profile of these compounds.[4]

This guide focuses on the synthesis of two main classes of piperidine-based CAIs: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides and sulfonamides incorporating piperidinyl-hydrazidoureido/thioureido moieties. These classes have shown potent inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.[1][2]

Data Presentation

The following table summarizes the inhibitory activities (Ki values in nM) of representative piperidine-based carbonic anhydrase inhibitors against four human carbonic anhydrase isoforms. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
Compound 6 (4-methoxyphenyl derivative)7.93.70.9-[1]
Compound 16 (4-methylbenzylamino derivative)-3.80.8-[1]
Compound 20 (4-chlorobenzylamino derivative)-3.80.9-[1]
Compound 24 (4-fluorobenzylamino derivative)-1.4--[1]
Piperidinyl-hydrazidoureido benzenesulfonamides
Compound 5h (4-fluorophenyl derivative)--PotentPotent[2]
Piperidinyl-hydrazidothioureido benzenesulfonamides
Thiourea derivativesGenerally more potent than urea analoguesGenerally more potent than urea analoguesGenerally more potent than urea analoguesGenerally more potent than urea analogues[2]
Acetazolamide (AAZ) 25012255.7[1][5]

Experimental Protocols

Protocol 1: General Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

This protocol describes a general method for synthesizing a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.

Materials:

  • 4-Sulfamoylbenzoic acid

  • Ethyl piperidine-4-carboxylate

  • Thionyl chloride (SOCl₂)

  • Appropriate substituted amine (e.g., piperazines, benzylamines)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of 4-(chlorosulfonyl)benzoyl chloride: A mixture of 4-sulfamoylbenzoic acid and thionyl chloride is heated at reflux. After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • Synthesis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate: The crude 4-(chlorosulfonyl)benzoyl chloride is dissolved in DCM and added dropwise to a cooled solution of ethyl piperidine-4-carboxylate and triethylamine in DCM. The reaction mixture is stirred at room temperature. After completion, the reaction is quenched with water, and the organic layer is washed with HCl and brine, dried over anhydrous Na₂SO₄, and concentrated to give the ester.

  • Hydrolysis to 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid: The synthesized ester is dissolved in a mixture of ethanol and aqueous NaOH and stirred at room temperature. After the reaction is complete, the ethanol is evaporated, and the aqueous solution is acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to obtain the carboxylic acid intermediate.

  • Amide coupling: The carboxylic acid intermediate is activated, for example, using a coupling reagent like HATU or by converting it to the acid chloride with thionyl chloride. The activated acid is then reacted with the desired substituted amine in the presence of a base like triethylamine in a suitable solvent like DCM. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by standard procedures such as extraction and column chromatography.

Protocol 2: General Synthesis of Piperidinyl-Hydrazidoureido/thioureido Benzenesulfonamides

This protocol outlines the synthesis of benzenesulfonamides incorporating a piperidine ring linked to a ureido or thioureidoaryl tail.

Materials:

  • Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (from Protocol 1, step 2)

  • Hydrazine hydrate

  • Appropriate aryl isocyanate or isothiocyanate

  • Ethanol

  • Solvents for purification

Procedure:

  • Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carbohydrazide: Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate is refluxed with hydrazine hydrate in ethanol. Upon cooling, the carbohydrazide product precipitates and is collected by filtration.

  • Synthesis of ureido/thioureido derivatives: The synthesized carbohydrazide is dissolved in a suitable solvent, and the appropriate aryl isocyanate or aryl isothiocyanate is added. The reaction mixture is stirred at room temperature. The resulting precipitate is filtered, washed, and dried to yield the final ureido or thioureido benzenesulfonamide derivative.

Visualizations

Synthesis_Workflow_1 cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Ester Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling A 4-Sulfamoylbenzoic acid B 4-(Chlorosulfonyl)benzoyl chloride A->B SOCl₂, reflux D Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate B->D C Ethyl piperidine-4-carboxylate C->D E 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid D->E NaOH, EtOH G Final Product: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide E->G F Substituted Amine (R-NH₂) F->G

Caption: Synthetic workflow for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.

Synthesis_Workflow_2 cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Ureido/Thioureido Formation A Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate B 1-(4-Sulfamoylbenzoyl)piperidine-4-carbohydrazide A->B Hydrazine hydrate, EtOH, reflux D Final Product: Piperidinyl-hydrazidoureido/ thioureido benzenesulfonamide B->D C Aryl isocyanate / isothiocyanate C->D

Caption: Synthetic workflow for piperidinyl-hydrazidoureido/thioureido benzenesulfonamides.

References

Application Note and Protocol: N-acylation of Piperidin-4-one with 4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride to synthesize N-(4-chlorobenzoyl)piperidin-4-one. This reaction is a fundamental transformation in synthetic organic chemistry, often utilized in the generation of scaffolds for drug discovery and development. The protocol described here is a representative procedure based on the Schotten-Baumann reaction, a widely used method for the acylation of amines.[1][2][3][4] This application note includes information on reagents, equipment, a step-by-step experimental procedure, safety precautions, and a workflow diagram.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[5] The functionalization of the piperidine nitrogen via acylation is a key step in the synthesis of diverse molecular architectures. The N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride yields a ketone-functionalized amide, which serves as a versatile intermediate for further chemical modifications. The presented protocol employs the Schotten-Baumann reaction conditions, which involve the reaction of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]

Reaction Scheme

The overall reaction is as follows:

Piperidin-4-one hydrochloride + 4-chlorobenzoyl chloride → N-(4-chlorobenzoyl)piperidin-4-one

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.5941979-39-9White to off-white crystalline powder, soluble in water.[3]
4-chlorobenzoyl chlorideC₇H₄Cl₂O175.01122-01-0Colorless liquid, reacts with water, corrosive.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Colorless liquid, strong base.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Colorless, volatile solvent.
N-(4-chlorobenzoyl) piperidin-4-oneC₁₂H₁₂ClNO₂237.68144947-47-7Expected to be a solid at room temperature.[6][7]

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValueNotes
Molar Ratio (Piperidin-4-one HCl : 4-chlorobenzoyl chloride : TEA)1 : 1.1 : 2.2Excess base is used to neutralize HCl from the starting material and the reaction.
SolventAnhydrous Dichloromethane (DCM)A suitable inert aprotic solvent.
Reaction Temperature0 °C to Room TemperatureInitial cooling to control the exothermic reaction.
Reaction Time2-4 hoursMonitor by TLC for completion.
Expected Yield80-95%Typical for this type of acylation.
Purity>95%After purification by recrystallization or column chromatography.

Experimental Protocol

1. Materials and Equipment

  • Piperidin-4-one hydrochloride

  • 4-chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

2. Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-one hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add triethylamine (2.2 eq.) to the stirred solution. Stir for 10-15 minutes at 0 °C.

3. Acylation Reaction

  • To the cooled solution, add 4-chlorobenzoyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

4. Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water to the flask.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Safety Precautions

  • 4-chlorobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Piperidin-4-one hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.

  • Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use with adequate ventilation and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve Piperidin-4-one HCl in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add 4-chlorobenzoyl chloride C->D Proceed E Warm to RT & Stir D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L Final Product: N-(4-chlorobenzoyl)piperidin-4-one K->L

Caption: Experimental workflow for the N-acylation of piperidin-4-one.

References

Application Notes and Protocols: 1-(4-Chlorobenzoyl)piperidin-4-one in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzoyl)piperidin-4-one is a versatile chemical scaffold that serves as a key starting material in the synthesis of novel anticancer agents. Its piperidone core allows for the facile introduction of pharmacophorically important α,β-unsaturated ketone functionalities, characteristic of chalcones. These resulting chalcone derivatives, specifically 3,5-bis(benzylidene)-1-(4-chlorobenzoyl)piperidin-4-ones and related N-acyl analogs, have demonstrated significant cytotoxic and tumor-selective activities against a range of cancer cell lines. This document provides detailed application notes on their synthesis, mechanism of action, and relevant experimental protocols for their evaluation as potential anticancer therapeutics.

Synthesis of Anticancer Agents

The primary synthetic route to developing anticancer agents from this compound involves the Claisen-Schmidt condensation. This reaction creates chalcone-like structures by reacting the piperidone ketone with aromatic aldehydes.

General Synthesis Workflow

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Derivative C->D E Cytotoxicity Screening (e.g., MTT Assay) D->E F Mechanism of Action Studies E->F I IC50 Determination E->I G Apoptosis Assay (Annexin V) F->G H Cell Cycle Analysis F->H J Pathway Analysis G->J H->J

Caption: General workflow for the synthesis and evaluation of anticancer chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(benzylidene)-1-(4-chlorobenzoyl)piperidin-4-one

This protocol is adapted from the Claisen-Schmidt condensation reaction used for synthesizing related 3,5-bis(benzylidene)-4-piperidones.

Materials:

  • This compound

  • Benzaldehyde (or substituted benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (2.2 equivalents) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add the NaOH solution dropwise to the reaction mixture.

  • Reaction Monitoring: A precipitate should begin to form. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 3,5-bis(benzylidene)-1-(4-chlorobenzoyl)piperidin-4-one derivative.

Biological Activity and Data

Derivatives of this compound, particularly the N-acyl-3,5-bis(benzylidene)-4-piperidones, have shown potent cytotoxic activity against various human cancer cell lines. The presence of the α,β-unsaturated ketone system is crucial for their biological activity.

Compound ClassCancer Cell LineIC50 / CC50 (µM)Reference
N-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones HSC-2 (Oral Squamous Carcinoma)Submicromolar[1]
HSC-4 (Oral Squamous Carcinoma)Submicromolar[1]
HL-60 (Promyelocytic Leukemia)Submicromolar[1]
4-Boc-piperidone chalcones LoVo (Colon Adenocarcinoma)0.84–34.7 µg/mL[2]
COLO 205 (Colon Adenocarcinoma)0.84–34.7 µg/mL[2]
PC3 (Prostate Cancer)17.1–22.9 µg/mL[2]
22RV1 (Prostate Cancer)17.1–22.9 µg/mL[2]
N-aroyl-3,5-bis(benzylidene)-4-piperidones SK-BR-3 (Breast Cancer)< 5 µM[3]
NCI-H460 (Lung Cancer)< 5 µM[3]
MIA PaCa-2 (Pancreatic Cancer)< 5 µM[3]

Mechanism of Action: Induction of Apoptosis

Chalcone derivatives synthesized from the piperidone scaffold primarily induce cancer cell death through the activation of the intrinsic apoptotic pathway. This process is often mediated by the tumor suppressor protein p53.

Apoptosis Signaling Pathway

Apoptosis_Pathway compound Piperidone Chalcone Derivative p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax activates bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 activates cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated intrinsic apoptosis pathway induced by piperidone chalcone derivatives.

These compounds lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[4][5][6]

Experimental Protocols for Biological Evaluation

Protocol 2: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Annexin V Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content using a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Materials:

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

This compound is a valuable starting material for the synthesis of potent anticancer agents. The resulting chalcone derivatives exhibit significant cytotoxicity against a variety of cancer cell lines, primarily by inducing p53-mediated apoptosis and causing cell cycle arrest. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of these promising compounds in a drug discovery and development setting.

References

Derivatisierung von 1-(4-Chlorbenzoyl)piperidin-4-on für das antimikrobielle Screening: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung von 1-(4-Chlorbenzoyl)piperidin-4-on, einem vielversprechenden Molekülgerüst für die Entdeckung neuer antimikrobieller Wirkstoffe. Die hier beschriebenen Methoden ermöglichen die Synthese einer Bibliothek von Derivaten, die anschließend auf ihre Wirksamkeit gegen verschiedene mikrobielle Stämme untersucht werden können.

Einleitung

Das Piperidin-4-on-Gerüst ist ein anerkannter Pharmakophor in der medizinischen Chemie und findet sich in einer Vielzahl biologisch aktiver Verbindungen wieder.[1] Die Derivatisierung von 1-(4-Chlorbenzoyl)piperidin-4-on bietet eine strategische Möglichkeit, neue Verbindungen mit potenziell verbesserter antimikrobieller Aktivität und optimierten pharmakokinetischen Eigenschaften zu entwickeln. Insbesondere die Carbonylgruppe an Position 4 und die aromatischen Reste bieten vielfältige Angriffspunkte für chemische Modifikationen.

Synthese von Derivaten

Die Funktionalisierung des Keton-Grundgerüsts kann durch verschiedene Kondensationsreaktionen erreicht werden. Im Folgenden werden Protokolle für die Synthese von Thiosemicarbazon-, Hydrazon- und Knoevenagel-Kondensationsprodukten beschrieben.

Protokoll 1: Synthese von Thiosemicarbazon-Derivaten

Thiosemicarbazone, die durch die Reaktion eines Ketons mit Thiosemicarbazid entstehen, sind für ihre breite Palette an biologischen Aktivitäten, einschließlich antimikrobieller Eigenschaften, bekannt.[2][3][4]

Materialien:

  • 1-(4-Chlorbenzoyl)piperidin-4-on

  • Thiosemicarbazid (oder substitutierte Thiosemicarbazide)

  • Methanol

  • Konzentrierte Salzsäure (HCl)

  • Rückflusskühler und Heizmantel

  • Magnetrührer

  • Bechergläser, Erlenmeyerkolben

  • Filterpapier und Trichter

Durchführung:

  • Lösen Sie 0,01 mol 1-(4-Chlorbenzoyl)piperidin-4-on in 50 ml siedendem Methanol in einem Rundkolben.

  • Fügen Sie unter Rühren einige Tropfen konzentrierte Salzsäure als Katalysator hinzu.

  • Lösen Sie 0,01 mol des entsprechenden Thiosemicarbazids in 25 ml Methanol und fügen Sie diese Lösung langsam tropfenweise zur Ketonlösung hinzu.

  • Erhitzen Sie die Reaktionsmischung für 3-4 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Kühlen Sie die Mischung nach Abschluss der Reaktion auf Raumtemperatur ab.

  • Der entstandene Niederschlag wird durch Filtration abgetrennt, mit kaltem Methanol gewaschen und an der Luft getrocknet.

  • Das Rohprodukt kann zur weiteren Reinigung aus Ethanol umkristallisiert werden.

Protokoll 2: Synthese von Hydrazon-Derivaten

Die Kondensation mit Hydrazinen führt zur Bildung von Hydrazonen, einer weiteren Klasse von Verbindungen mit nachgewiesener antimikrobieller Wirkung.[5]

Materialien:

  • 1-(4-Chlorbenzoyl)piperidin-4-on

  • Hydrazinhydrat oder substituiertes Hydrazin (z. B. Phenylhydrazin)

  • Ethanol

  • Eisessig

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • Lösen Sie 10 mmol 1-(4-Chlorbenzoyl)piperidin-4-on in 40 ml Ethanol in einem Rundkolben.

  • Fügen Sie 10 mmol des entsprechenden Hydrazinderivats und 2-3 Tropfen Eisessig hinzu.

  • Erhitzen Sie die Mischung für 2-6 Stunden unter Rückfluss.

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen, woraufhin das Produkt auskristallisieren sollte.

  • Filtrieren Sie die Kristalle ab, waschen Sie sie mit einer kleinen Menge kalten Ethanols und trocknen Sie sie.

Protokoll 3: Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ermöglicht die Einführung von α,β-ungesättigten Systemen durch die Reaktion des Ketons mit Verbindungen, die eine aktive Methylengruppe besitzen.[6][7]

Materialien:

  • 1-(4-Chlorbenzoyl)piperidin-4-on

  • Verbindung mit aktiver Methylengruppe (z. B. Malononitril, Ethylcyanoacetat)

  • Ethanol oder Toluol

  • Basischer Katalysator (z. B. Piperidin, Ammoniumacetat)

  • Dean-Stark-Apparatur (bei Verwendung von Toluol)

Durchführung:

  • Geben Sie äquimolare Mengen von 1-(4-Chlorbenzoyl)piperidin-4-on und der aktiven Methylenverbindung in einen Rundkolben.

  • Fügen Sie ein geeignetes Lösungsmittel (z. B. Ethanol) und eine katalytische Menge einer Base (z. B. einige Tropfen Piperidin) hinzu.

  • Erhitzen Sie die Mischung für mehrere Stunden unter Rückfluss. Bei Verwendung von Toluol kann eine Dean-Stark-Apparatur zur Entfernung des entstehenden Wassers eingesetzt werden, um das Gleichgewicht in Richtung des Produkts zu verschieben.

  • Nach Abkühlen der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Mischung) gereinigt.

Antimikrobielles Screening

Die neu synthetisierten Derivate sollten auf ihre antimikrobielle Aktivität gegen ein Panel von relevanten Bakterien- und Pilzstämmen getestet werden. Standardmethoden umfassen die Bestimmung der minimalen Hemmkonzentration (MHK).

Protokoll 4: Bestimmung der minimalen Hemmkonzentration (MHK) mittels Mikrodilutionsmethode

Materialien:

  • Synthetisierte Derivate

  • Referenz-Antibiotika (z. B. Ciprofloxacin, Fluconazol)

  • Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)

  • Mikrotiterplatten mit 96 Wells

  • Inokula der Testorganismen (standardisierte Dichte)

  • Inkubator

Durchführung:

  • Lösen Sie die Testverbindungen in einem geeigneten Lösungsmittel (z. B. DMSO) und erstellen Sie eine serielle Verdünnungsreihe in den Wells der Mikrotiterplatte mit dem entsprechenden Nährmedium. Die Endkonzentrationen sollten einen breiten Bereich abdecken (z. B. von 256 µg/ml bis 0,5 µg/ml).

  • Inokulieren Sie jedes Well mit einer standardisierten Suspension des Testorganismus.

  • Inkubieren Sie die Platten bei einer für den jeweiligen Organismus optimalen Temperatur (z. B. 37 °C für die meisten Bakterien) für 18-24 Stunden.

  • Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

  • Führen Sie für jede Testreihe eine Positivkontrolle (Inokulum ohne Wirkstoff) und eine Negativkontrolle (Medium ohne Inokulum) mit.

Datenpräsentation

Die quantitativen Ergebnisse des antimikrobiellen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Hypothetische MHK-Werte (in µg/ml) von Derivaten des 1-(4-Chlorbenzoyl)piperidin-4-ons. (Hinweis: Die folgenden Daten sind illustrativ und nicht das Ergebnis tatsächlicher Experimente.)

VerbindungDerivat-TypStaphylococcus aureusEscherichia coliCandida albicans
Grundgerüst->256>256>256
Derivat 1Thiosemicarbazon166432
Derivat 2Phenylhydrazon3212864
Derivat 3Knoevenagel (Malononitril)83216
CiprofloxacinReferenz10.5-
FluconazolReferenz--2

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe für die Synthese und das Screening.

Derivatization_Workflow A 1-(4-Chlorbenzoyl)piperidin-4-on C Kondensationsreaktion A->C B Reagenzien (z.B. Thiosemicarbazid) B->C D Rohprodukt C->D E Reinigung (Umkristallisation) D->E F Reines Derivat E->F G Charakterisierung (NMR, MS, IR) F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Derivaten.

Antimicrobial_Screening_Workflow cluster_prep Vorbereitung cluster_assay Assay cluster_analysis Analyse A Synthetisierte Derivate C Herstellung von Verdünnungsreihen A->C B Mikrobielle Kulturen D Standardisierung des Inokulums B->D E Inokulation der Mikrotiterplatten C->E D->E F Inkubation E->F G Visuelle oder spektrophotometrische Auswertung F->G H Bestimmung der MHK G->H I Datenaufbereitung H->I

Abbildung 2: Arbeitsablauf für das antimikrobielle Screening.

References

Application Notes and Protocols for Creating Compound Libraries from a 1-(4-Chlorobenzoyl)piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of compound libraries based on the versatile 1-(4-chlorobenzoyl)piperidin-4-one scaffold. This scaffold is a key starting material for the development of a wide range of biologically active molecules, including potential anticancer, antitubercular, and antiviral agents. The protocols outlined below focus on key chemical transformations to introduce molecular diversity at various positions of the piperidin-4-one core.

Overview of Diversification Strategy

The this compound scaffold offers multiple points for chemical modification, enabling the creation of diverse compound libraries. The primary diversification points are:

  • C4-Position: The ketone at the C4-position is a versatile handle for introducing a variety of substituents through reactions such as reductive amination.

  • N1-Aryl Group: The 4-chlorobenzoyl group can be modified, for instance, through nucleophilic aromatic substitution or by starting with analogues of this compound.

  • Piperidine Ring: While less common, modifications on the piperidine ring itself can be achieved through various synthetic routes.

This guide will focus on the diversification at the C4-position, a common and effective strategy for generating libraries with a wide range of functional groups and potential biological activities.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer.

Synthesis of 4-Amino-1-(4-chlorobenzoyl)piperidine Derivatives via Reductive Amination

Reductive amination is a robust method for converting the C4-ketone into a diverse range of secondary and tertiary amines. This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from established procedures for the reductive amination of piperidones.

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as a catalyst)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCE or THF, add the desired primary or secondary amine (1.1-1.2 eq).

    • If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) before addition.

    • For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-(4-chlorobenzoyl)piperidine derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from piperidin-4-one scaffolds.

Table 1: Reductive Amination of Piperidin-4-one Derivatives - Representative Yields

EntryAmineReducing AgentSolventYield (%)Reference
1AnilineNaBH(OAc)₃DCE84[1]
23,4-DichloroanilineNaBH(OAc)₃DCE~85-90[2][3]
3p-ToluidineNaBH(OAc)₃DCEGood to Excellent[2]
4p-AnisidineNaBH(OAc)₃DCE~66 (for a related derivative)[2]

Table 2: Biological Activity of Selected Piperidine Derivatives

Compound IDScaffoldBiological ActivityCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
DTPEP1-(phenoxyethyl)piperidineAnticancerMCF-7 (Breast, ER+)0.8 ± 0.04[4]
DTPEP1-(phenoxyethyl)piperidineAnticancerMDA-MB-231 (Breast, ER-)1.2 ± 0.12[4]
Compound 11Piperidine derivativeAnti-TB (MenA inhibitor)M. tuberculosis22 ± 3[4]
Compound 11e4-(Quinolin-4-yloxy)piperidineAntiviral (Influenza)Influenza A/H1N10.05[5][6]
Compound 16Highly functionalized piperidineAnticancer786-0 (Kidney)0.4 (µg/mL)[4][7]
Compound 16Highly functionalized piperidineAnticancerHT29 (Colon)4.1 (µg/mL)[4][7]

Mandatory Visualizations

Experimental Workflow and Diversification Strategy

G start This compound Scaffold reductive_amination Reductive Amination (Primary/Secondary Amines, NaBH(OAc)₃) start->reductive_amination library Diverse 4-Amino-1-(4-chlorobenzoyl)piperidine Library reductive_amination->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for library creation and screening.

Signaling Pathways

Many piperidine derivatives exert their anticancer effects by inducing apoptosis.[8][9] This can occur through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

G Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition mTOR->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and apoptosis.

Certain piperidine derivatives have been identified as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[4] Inhibition of this pathway disrupts the electron transport chain, leading to bacterial cell death.

G Chorismate Chorismate MenFDHCEB MenF, D, H, C, E, B Chorismate->MenFDHCEB DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenFDHCEB->DHNA MenA MenA DHNA->MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone Piperidine Piperidine Derivative Piperidine->MenA Inhibition MenG MenG Demethylmenaquinone->MenG Menaquinone Menaquinone (MK) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC ATP_Synthesis ATP Synthesis ETC->ATP_Synthesis

Caption: Menaquinone biosynthesis pathway in M. tuberculosis.

References

Application Notes and Protocols for the Synthesis and Evaluation of Antiviral Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of novel piperidine-based compounds and their evaluation as potential antiviral agents. The methodologies outlined below are based on established synthetic routes, including the Ugi four-component reaction and cyanohydrin synthesis followed by acylation, and standardized virological assays.

Introduction

Piperidine and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1] The structural versatility of the piperidine ring allows for the introduction of various substituents, leading to a wide range of biological activities, including potent antiviral effects.[2] Research has demonstrated the efficacy of piperidine compounds against a variety of viruses, such as influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[3][4] The mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to the modulation of host signaling pathways crucial for the viral life cycle.[3][5] This application note details the synthesis of two classes of antiviral piperidine derivatives and the protocols for assessing their in vitro efficacy and cytotoxicity.

Data Presentation

Table 1: Synthesis Yields of Piperidine Derivatives
Compound ClassSynthesis MethodRepresentative Yield (%)Reference
1,4,4-Trisubstituted PiperidinesUgi Four-Component ReactionModerate to Good[3]
N-Substituted Piperidine EstersCyanohydrin Synthesis & Acylation75-83 (Cyanohydrin)[6]
Piperidine-2,6-dionesGlutaric acid and primary amine condensationHigh[2]
Table 2: Antiviral Activity and Cytotoxicity of Representative Piperidine Compounds
Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
11e Influenza A/H1N1MDCK0.05>8100>160000[5]
Compound 7 Human Cytomegalovirus (CMV)HFF0.55>500>909[7]
Compound 8 Human Cytomegalovirus (CMV)HFF0.42>500>1190[7]
Compound 9 Human Cytomegalovirus (CMV)HFF0.35>500>1428[7]
FZJ05 Influenza A/H1N1MDCK---[4]
FZJ13 HIV-1----[4]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). HFF: Human Foreskin Fibroblasts; MDCK: Madin-Darby Canine Kidney cells. (-) indicates data not explicitly quantified in the provided search results.

Experimental Protocols

Synthesis of Antiviral Piperidine Compounds

Protocol 1: Synthesis of 1,4,4-Trisubstituted Piperidines via Ugi Four-Component Reaction [3]

This protocol describes a one-pot synthesis of a diverse library of 1,4,4-trisubstituted piperidines.

Materials:

  • N-substituted 4-piperidone (e.g., 1-Boc-4-piperidone)

  • Primary amine (e.g., aniline)

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the N-substituted 4-piperidone (1.0 eq), the primary amine (1.0 eq), the carboxylic acid (1.0 eq), and methanol.

  • Stir the mixture at room temperature until the reactants are dissolved.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with 10% HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4,4-trisubstituted piperidine.

Protocol 2: Synthesis of N-Substituted Piperidine Esters via Cyanohydrin Formation and Acylation [6]

This two-step protocol involves the formation of a cyanohydrin from a piperidone, followed by acylation.

Step 1: Cyanohydrin Synthesis Materials:

  • N-substituted piperidin-4-one (e.g., 1-benzylpiperidin-4-one)

  • Acetone cyanohydrin

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve the N-substituted piperidin-4-one (1.0 eq) in ethanol.

  • Add acetone cyanohydrin (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The crystalline cyanohydrin product will precipitate out of the solution.

  • Filter the crystalline product and wash with cold ethanol.

  • Dry the product under vacuum to yield the piperidine cyanohydrin.

Step 2: Acylation of Piperidinol (or Oxime) Derivative Materials:

  • Piperidinol or piperidone oxime derivative (from previous steps or synthesized separately)

  • Acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)

  • Dioxane or Chloroform

  • Triethylamine (NEt₃) or Pyridine (as a base)

Procedure:

  • Dissolve the piperidinol or piperidone oxime (1.0 eq) in dioxane or chloroform.

  • Add a base such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or heat as necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Characterization

Synthesized compounds should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.[6]

In Vitro Antiviral and Cytotoxicity Assays

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., MDCK, Vero E6)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (e.g., Influenza A/H1N1)

  • Test compounds at various concentrations

  • Infection medium (serum-free culture medium)

  • Overlay medium (e.g., 1.2% Avicel or agarose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • During the infection, prepare dilutions of the test compounds in the overlay medium.

  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the 50% effective concentration (EC₅₀).

Visualizations

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation start Select Scaffolds & Reagents synthesis Chemical Synthesis (e.g., Ugi Reaction) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 characterization->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) Determine EC50 characterization->antiviral data_analysis Data Analysis Calculate Selectivity Index (SI) cytotoxicity->data_analysis antiviral->data_analysis end end data_analysis->end Identify Lead Compounds

Caption: Experimental workflow for synthesis and antiviral evaluation.

G cluster_virus Viral Infection cluster_host Host Cell Signaling Virus Virus Receptor Host Cell Receptor Virus->Receptor Entry Viral Entry & Replication Receptor->Entry PI3K PI3K Entry->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProViral Pro-Viral Factors (Protein Synthesis, etc.) mTOR->ProViral Piperidine Antiviral Piperidine Compound Piperidine->mTOR Inhibits

Caption: Potential mechanism via PI3K/Akt/mTOR pathway inhibition.

Summary

The protocols described herein provide a comprehensive framework for the synthesis and in vitro antiviral evaluation of novel piperidine compounds. The Ugi four-component reaction offers a rapid and efficient means of generating diverse libraries of piperidine derivatives, while the cyanohydrin synthesis and subsequent acylation provide an alternative route to other substituted piperidines. The combination of cytotoxicity and plaque reduction assays allows for the determination of the therapeutic window of these compounds. The provided workflows and diagrams serve as a guide for researchers in the discovery and development of new antiviral agents based on the versatile piperidine scaffold. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy of promising lead compounds.

References

Application Notes and Protocols for Modulating Neurotransmitter Systems in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise modulation of neurotransmitter systems is fundamental to understanding brain function and developing treatments for neurological and psychiatric disorders. This document provides an overview and detailed protocols for two powerful chemogenetic and optogenetic techniques: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and optogenetics. These methods offer unprecedented spatiotemporal control over neuronal activity, enabling researchers to dissect the roles of specific neural circuits and neurotransmitters in complex behaviors.[1][2][3]

Chemogenetic Modulation: DREADDs

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by synthetic small molecules, most notably Clozapine-N-Oxide (CNO) or Salvinorin B.[2] DREADD technology allows for the non-invasive, reversible, and dose-dependent control of neuronal activity in freely moving animals.[4]

DREADD Signaling Pathways

DREADDs are classified based on the G-protein pathway they couple to, allowing for either neuronal activation or inhibition.[5][6][7]

  • Gq-DREADDs (e.g., hM3Dq): Activation of Gq-coupled DREADDs stimulates phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in the release of intracellular calcium stores and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and increased firing.[5][8]

  • Gi-DREADDs (e.g., hM4Di): Gi-coupled DREADDs inhibit adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[5][8] This leads to hyperpolarization and a reduction in neuronal activity.

  • Gs-DREADDs (e.g., rM3Ds): Gs-coupled DREADDs activate adenylyl cyclase, increasing intracellular cAMP levels and enhancing neuronal excitability.[5][8][9]

  • KORD (κ-opioid receptor DREADD): This Gi-coupled DREADD is activated by the pharmacologically inert ligand salvinorin B (SALB) and leads to neuronal inhibition.[2]

G_Protein_Signaling_Pathways cluster_Gq Gq-DREADD (hM3Dq) cluster_Gi Gi-DREADD (hM4Di) cluster_Gs Gs-DREADD (rM3Ds) Gq_DREADD hM3Dq PLC PLC Gq_DREADD->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Excitatory Neuronal Excitation Ca2->Excitatory PKC->Excitatory Gi_DREADD hM4Di AC_inhib Adenylyl Cyclase Gi_DREADD->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Inhibitory Neuronal Inhibition cAMP_inhib->Inhibitory Gs_DREADD rM3Ds AC_act Adenylyl Cyclase Gs_DREADD->AC_act Activates cAMP_act ↑ cAMP AC_act->cAMP_act Excitatory_Gs Neuronal Excitation cAMP_act->Excitatory_Gs

DREADD G-protein signaling pathways.
Quantitative Data for DREADD Modulation

DREADD TypeTarget NeuronsActivating LigandEffect on Neuronal ActivityBehavioral OutcomeReference
hM3DqDopamine neurons (VTA)CNOIncreased firing rateIncreased locomotion, reward seeking[6]
hM4DiSerotonergic neurons (Dorsal Raphe)CNODecreased firing rateAnxiolytic-like effects[10]
hM3DqStriatal direct-pathway neuronsCNOIncreased activityPromotion of excitatory synapses[11]
hM4DiStriatal indirect-pathway neuronsCNODecreased activityIncreased cocaine self-administration[11]
rM3DsTransplanted DA neuronsCNOIncreased cAMP, counteracts D2 autoreceptor feedbackInduction of graft-induced dyskinesias[12]
Experimental Protocol: Chemogenetic Activation of Dopaminergic Neurons

This protocol describes the use of hM3Dq DREADD to activate dopamine neurons in the ventral tegmental area (VTA) of a mouse model.

1. Viral Vector Preparation and Stereotaxic Injection:

  • Vector: AAV-hSyn-DIO-hM3Dq-mCherry (Adeno-associated virus with a human synapsin promoter, Cre-dependent hM3Dq DREADD fused to mCherry reporter).

  • Animal Model: DAT-Cre mouse (Cre recombinase expression is driven by the dopamine transporter promoter, ensuring specific expression in dopamine neurons).

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Inject the AAV vector bilaterally into the VTA using precise coordinates.

    • Allow 3-4 weeks for viral expression.

2. Cannula Implantation (Optional, for localized delivery):

  • For experiments requiring localized CNO administration, a guide cannula can be implanted dorsal to the VTA following viral injection.[13]

3. Behavioral Testing:

  • Habituation: Habituate the mouse to the testing environment (e.g., open field arena, operant chamber) for several days prior to the experiment.

  • CNO Administration:

    • Systemic: Dissolve CNO in saline and administer via intraperitoneal (i.p.) injection (1-5 mg/kg).

    • Localized: Infuse CNO directly into the VTA through the implanted cannula.

  • Data Acquisition: Record behavioral data (e.g., locomotor activity, lever presses for reward) for a defined period following CNO administration.

4. Histological Verification:

  • Following the experiment, perfuse the animal and prepare brain slices.

  • Use fluorescence microscopy to confirm the correct targeting of the VTA and the specific expression of mCherry in dopamine neurons (co-localization with tyrosine hydroxylase staining).

Chemogenetic_Workflow A 1. Viral Vector Injection (AAV-hSyn-DIO-hM3Dq-mCherry) B 2. Stereotaxic Surgery (DAT-Cre Mouse) A->B C 3. Viral Expression Period (3-4 weeks) B->C D 4. CNO Administration (Systemic or Localized) C->D E 5. Behavioral Assay (e.g., Locomotion, Reward Seeking) D->E F 6. Histological Verification (mCherry expression in TH+ neurons) E->F

Chemogenetic experimental workflow.

Optogenetic Modulation

Optogenetics is a technique that uses light to control the activity of genetically modified neurons.[3] Neurons are made light-sensitive by expressing microbial opsins, which are light-gated ion channels or pumps.[3][14] This method provides millisecond-timescale control over neuronal firing, allowing for precise manipulation of neural circuits during behavior.[3]

Common Opsins in Neuroscience
  • Channelrhodopsin-2 (ChR2): A cation channel that, upon blue light stimulation, allows the influx of positive ions, leading to membrane depolarization and neuronal firing.[15]

  • Halorhodopsin (NpHR): A chloride pump activated by yellow/green light that hyperpolarizes the neuron, leading to inhibition of firing.[16]

  • Archaerhodopsin (ArchT): A proton pump activated by green/yellow light that also causes neuronal hyperpolarization and inhibition.[16]

Quantitative Data for Optogenetic Modulation
OpsinTarget NeuronsLight WavelengthStimulation ProtocolEffect on Neurotransmitter ReleaseReference
ChR2Dopamine neurons (VTA)473 nm (blue)16 pulses, 10-ms duration, 30 HzIncreased dopamine release[17]
ChR2Dopamine neurons (VTA)473 nm (blue)5-ms pulses at 50 Hz for 60 sIncreased dopamine release[17]
ChrimsonDopamine neurons (midbrain)Red lightNot specifiedIncreased dopamine, 3-MT, and serotonin overflow[18]
ChR2Dopamine neurons (VTA)473 nm (blue)20-Hz train (5s width) every 10sEntrainment of dopamine neuron firing[19]
Experimental Protocol: Optogenetic Stimulation of Dopaminergic Neurons

This protocol outlines the optogenetic activation of VTA dopamine neurons to study reward-related behaviors.[15][20][21]

1. Viral Vector and Animal Model:

  • Vector: AAV5-DIO-Ef1α-ChR2(h134)-EYFP (Cre-dependent Channelrhodopsin-2 fused to EYFP reporter).

  • Animal Model: DAT-Cre mouse.

2. Surgical Procedure:

  • Anesthetize the mouse and place it in a stereotaxic frame.

  • Inject the AAV vector into the VTA.

  • Implant a fiber optic cannula just above the injection site. Secure the cannula to the skull with dental cement.

  • Allow 3-4 weeks for viral expression and recovery.

3. Behavioral Apparatus:

  • An operant chamber equipped with a nose-poke or lever, a cue light, and a reward delivery system.

  • The fiber optic cannula is connected to a laser via a patch cord and a rotary joint to allow free movement.

4. Behavioral Task:

  • Training: Train the mouse to associate a specific action (e.g., nose-poke) with a reward (e.g., sucrose pellet).

  • Optogenetic Stimulation:

    • During the task, deliver blue light (473 nm) through the fiber optic cannula contingent on the desired behavior (e.g., when the mouse pokes its nose).

    • A typical stimulation paradigm is a train of light pulses (e.g., 20 Hz, 5 ms pulse width) for a short duration (e.g., 1 second).

5. Data Analysis and Verification:

  • Analyze the behavioral data to determine if optical stimulation of dopamine neurons reinforces the behavior (e.g., increases the rate of nose-poking).

  • Perform post-mortem histology to verify the location of the fiber optic implant and the expression of ChR2-EYFP in VTA dopamine neurons.

Optogenetic_Workflow A 1. Viral Vector Injection (AAV-DIO-ChR2-EYFP) B 2. Fiber Optic Cannula Implantation (Above VTA) A->B C 3. Viral Expression & Recovery (3-4 weeks) B->C D 4. Connect to Laser (via patch cord and rotary joint) C->D E 5. Behavioral Task with Light Stimulation (e.g., Contingent on nose-poke) D->E F 6. Histological Verification (Fiber placement and EYFP expression) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This reaction typically follows the principles of the Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid byproduct.[1][2] This method is widely used in organic chemistry for the formation of amides from amines and acid chlorides.

Q2: Why is a base necessary in this reaction?

A2: A base is crucial for two main reasons. First, the acylation reaction produces one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the starting piperidin-4-one, which would render the amine non-nucleophilic and halt the reaction.[3] Second, if the piperidin-4-one starting material is in the form of a hydrochloride salt, an additional equivalent of base is required to generate the free amine ("free basing") before it can react with the acyl chloride.[3]

Q3: What are common side products, and how can they be minimized?

A3: The most significant side product is 4-chlorobenzoic acid, which forms from the hydrolysis of the highly reactive 4-chlorobenzoyl chloride.[4][5] This occurs when the acyl chloride reacts with water instead of the intended piperidin-4-one. To minimize this, it is critical to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on improving the final yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of 4-chlorobenzoyl chloride: This is a primary cause of low yield. The acyl chloride is highly sensitive to moisture.[4][5]Ensure all glassware is oven-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[5]
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gentle heating, but be cautious of potential side reactions.
Piperidin-4-one starting material is the HCl salt: If the amine is protonated, it will not react.Ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to scavenge the HCl produced during the reaction.[3]
Product is Contaminated with 4-Chlorobenzoic Acid Presence of water in the reaction: Water reacts with 4-chlorobenzoyl chloride to form the carboxylic acid.[4]In addition to using anhydrous conditions, consider the order of addition. Slowly adding the 4-chlorobenzoyl chloride to the mixture of piperidin-4-one and base can favor the desired reaction over hydrolysis.[4][5]
Hydrolysis during workup: The unreacted acyl chloride will hydrolyze during the aqueous workup.During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the 4-chlorobenzoic acid, forming a water-soluble salt that partitions into the aqueous layer.[4]
Difficulty Purifying the Product Oily or impure solid after workup: The crude product may contain residual starting materials or byproducts.Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[4][6]
Exothermic and Uncontrolled Reaction Rapid addition of acyl chloride: The acylation reaction can be highly exothermic.Add the 4-chlorobenzoyl chloride dropwise to the reaction mixture, especially while cooling the flask in an ice bath (0°C). This allows for better temperature control and minimizes side product formation.[4]

Experimental Protocol: Schotten-Baumann Synthesis

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Piperidin-4-one (or its hydrochloride salt)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

  • Reactant Mixture: To the flask, add piperidin-4-one (1.0 eq) and anhydrous dichloromethane. If using the hydrochloride salt of piperidin-4-one, add 2.2 equivalents of triethylamine. If using the free base, add 1.2 equivalents of triethylamine.

  • Cooling: Cool the stirred mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled piperidin-4-one mixture over 15-30 minutes.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain pure this compound.[4]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Yield start Start: Low Yield of This compound check_reagents Check Reagents: 1. Anhydrous Solvents Used? 2. Piperidin-4-one Free Base or HCl Salt? start->check_reagents check_conditions Review Reaction Conditions: 1. Inert Atmosphere Used? 2. Temperature Controlled (0°C)? check_reagents->check_conditions Reagents OK sol_reagents1 Action: Use Oven-Dried Glassware & Anhydrous Solvents. check_reagents->sol_reagents1 No sol_reagents2 Action: Ensure >2 eq. of Base if Starting with HCl Salt. check_reagents->sol_reagents2 Using HCl Salt with <2 eq. Base check_workup Analyze Workup & Purification: 1. Basic Wash Performed? 2. Significant Loss During Recrystallization? check_conditions->check_workup Conditions OK sol_conditions1 Action: Repeat Under N2 or Argon Atmosphere. check_conditions->sol_conditions1 No Inert Gas sol_conditions2 Action: Add Acyl Chloride Slowly at 0°C to Control Exotherm. check_conditions->sol_conditions2 Poor Temp. Control sol_workup1 Action: Wash Organic Layer with NaHCO3 to Remove Acid Byproduct. check_workup->sol_workup1 No Basic Wash sol_workup2 Action: Optimize Recrystallization Solvent System. check_workup->sol_workup2 Purification Loss end_point Improved Yield check_workup->end_point Workup OK sol_reagents1->check_conditions sol_reagents2->check_conditions sol_conditions1->check_workup sol_conditions2->check_workup sol_workup1->end_point sol_workup2->end_point

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 1-(4-chlorobenzoyl)piperidin-4-one using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography process in a question-and-answer format.

Q1: My product, this compound, is not eluting from the column.

A1: This issue, where the compound remains adsorbed to the stationary phase, typically arises from a mobile phase with insufficient polarity. Several factors could be at play:

  • Incorrect Solvent System: The eluent you are using may be too non-polar to move the compound down the silica gel column.[1]

  • Compound Instability: In less common cases, the compound may be degrading on the acidic silica gel.[1]

  • Solution:

    • Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]

    • If the compound is still not eluting, a stronger solvent like methanol might be required in small percentages.

    • To check for degradation, you can perform a stability test on a small amount of your compound with silica gel using 2D TLC.[1]

Q2: The product is eluting too quickly, appearing in the first few fractions with impurities (low Rf).

A2: When the product elutes with the solvent front, it indicates that the mobile phase is too polar, preventing effective interaction with the stationary phase and thus causing poor separation.[1]

  • Solution:

    • Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). An ideal system will yield an Rf value for the target compound of approximately 0.3 to 0.4, ensuring a good separation window between it and other components.[1]

Q3: I am observing poor separation between my product and an impurity.

A3: Co-elution of compounds is a common problem that can stem from several sources:

  • Suboptimal Solvent System: The chosen eluent may not have the right selectivity to resolve the compounds.

  • Column Overloading: Applying too much crude sample to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven solvent front and poor separation.

  • Solution:

    • Refine your mobile phase using TLC. Test various solvent ratios and even different solvent systems (e.g., dichloromethane/methanol) to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Use a smaller amount of crude material or a larger column (increase the stationary phase to sample ratio, typically 50:1 to 100:1 by weight).

    • Ensure the column is packed uniformly without any air gaps or cracks. A well-packed column is critical for a good separation.[2]

Q4: My product spot is "tailing" or "streaking" in the collected fractions.

A4: Tailing, the appearance of a comet-like streak instead of a tight, circular spot on a TLC plate, can compromise purity and yield.

  • Causes: This often occurs when the sample is too concentrated, or if the compound has acidic or basic functional groups that interact too strongly with the silica gel.

  • Solution:

    • Ensure the sample is sufficiently diluted before loading and that the column is not overloaded.

    • If the compound is basic (like a piperidine derivative), adding a small amount (0.1-1%) of a base like triethylamine to the mobile phase can mitigate strong interactions with the acidic silica gel and produce sharper bands.

    • For acidic compounds, adding a similar percentage of a weak acid like acetic acid can have the same effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for purifying this compound?

A1: The standard stationary phase is silica gel, typically with a mesh size of 60-120 or 230-400.[3] A widely used and effective mobile phase is a mixture of hexane and ethyl acetate.[3] An 8:2 hexane:ethyl acetate ratio has been cited as a successful eluent for similar structures.[3] The optimal ratio should be determined by preliminary TLC analysis.

Q2: What are the likely impurities I need to separate from the crude product?

A2: Impurities will depend on the synthetic route, but they commonly include unreacted starting materials such as piperidin-4-one and 4-chlorobenzoyl chloride, or byproducts from side reactions. If the synthesis involves precursors like 4-chlorophenol, it could also be present as an impurity.[4]

Q3: How should I load my crude sample onto the column?

A3: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a solvent it is highly soluble in that is also a weak component of the mobile phase) and carefully apply it to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading is often preferred as it can lead to sharper bands and better separation.

Q4: How can I monitor the separation and identify the fractions containing my pure product?

A4: The most common method is to analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in the elution solvent, and visualize the spots. Since this compound contains a chromophore, the spots can be visualized under a UV lamp (254 nm). Fractions showing a single spot corresponding to the Rf of the pure product should be combined.

Experimental Data

This table summarizes the expected chromatographic behavior for the target compound and potential impurities. The Rf values are estimates based on the polarity of the compounds and may vary depending on the exact TLC plate, temperature, and solvent saturation.

CompoundPotential RoleMobile Phase System (Hexane:Ethyl Acetate)Expected Rf Value (Approx.)
4-chlorobenzoyl chlorideImpurity8:2> 0.7
This compound Product 8:2 ~0.4
Piperidin-4-oneImpurity8:2< 0.1 (may streak)

Experimental Protocol

This protocol outlines the standard procedure for the purification of this compound.

  • Solvent System Selection:

    • Using TLC, analyze the crude mixture with various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the product an Rf of ~0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, most non-polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully add the sample solution to the top of the silica bed.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, starting with the determined solvent system. If a gradient is needed, start with a more non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks. The size of the fractions should be based on the column size.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the troubleshooting logic and the general experimental workflow for the purification process.

Caption: Troubleshooting workflow for column chromatography.

Caption: General experimental workflow for purification.

References

Technical Support Center: Recrystallization of Substituted Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted piperidones via recrystallization.

Troubleshooting Guide

This guide addresses specific issues encountered during the recrystallization of substituted piperidone derivatives in a direct question-and-answer format.

Question: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure, causing a significant melting point depression.[2]

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent (the solvent in which the compound is soluble) to decrease the saturation level.[2]

    • Allow the solution to cool much more slowly. A slower cooling rate favors the growth of well-defined crystals.[1]

    • Ensure the cooling solution is not disturbed.

  • If the Problem Persists:

    • Change your solvent or solvent system. The polarity may not be optimal.[1]

    • Consider using a lower-boiling point solvent.

    • If using a two-solvent system, add more of the "good" solvent before cooling.[2]

Question: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

Answer: A failure to crystallize usually means the solution is not sufficiently supersaturated or there are no nucleation sites for crystals to begin forming.

  • Methods to Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The sound should be audible. Microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution.[2] This provides a template for further crystal growth.

    • Reduce Solvent Volume: There may be too much solvent, keeping the compound fully dissolved.[2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2]

    • Cool to a Lower Temperature: Place the flask in an ice bath or a colder cooling bath to further decrease the solubility of your compound.[2][3]

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these seed crystals.[3]

Question: The crystals formed almost instantly into a fine powder as soon as I removed the flask from the heat. Is this a problem?

Answer: Yes, rapid crystallization (crashing out) is undesirable because impurities can get trapped within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[2] Ideal crystallization should occur slowly, typically over a period of 5 to 20 minutes or longer.[2]

  • How to Fix It:

    • Reheat the flask to redissolve the solid.

    • Add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation.[2]

    • Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass to trap heat.[2] Using a larger flask can lead to rapid cooling due to a high surface area-to-volume ratio; if this is the case, transfer to a smaller flask.[2]

Question: My final yield of pure crystals is very low. What are the common causes?

Answer: A low recovery can happen for several reasons:

  • Excess Solvent: Using too much solvent is the most common cause. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[2][4] To check this, evaporate a small sample of the mother liquor; a large residue indicates significant product loss.[2]

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. Use pre-heated glassware to prevent this.

  • Inappropriate Solvent Choice: The chosen solvent might have a high solubility for your compound even at low temperatures.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4]

Question: My compound is still colored after recrystallization. How can I remove colored impurities?

Answer: If colored impurities are present, they can often be removed with activated charcoal.

  • Procedure:

    • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient). Using too much can adsorb your product and reduce the yield.[2]

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my substituted piperidone?

The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Piperidones and their derivatives are often moderately polar.[1] A good starting point is to test small amounts of your crude product in various solvents.[1] Solvents like ethanol, methanol, isopropanol, acetonitrile, and mixtures such as ethanol-ethyl acetate or dichloromethane-methanol have been successfully used for piperidone derivatives.[1][5]

Q2: What is a two-solvent (or mixed-solvent) recrystallization, and when is it necessary?

This technique is used when no single solvent has the ideal solubility properties.[1] It involves dissolving the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble, but is miscible with the "good" solvent) until the solution becomes slightly cloudy (turbid).[1] Gentle heating to clarify the solution followed by slow cooling will then induce crystallization.[1] This method is very effective but requires careful selection of the solvent pair.

Q3: How much solvent should I use for the recrystallization?

The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[1][6] Starting with a small volume and adding more in portions while heating is the best approach. Using excess solvent will significantly decrease your recovery yield as more of the compound remains in the mother liquor after cooling.[6]

Q4: Why is slow cooling essential for a successful recrystallization?

Slow cooling allows for the selective formation of a crystal lattice. Molecules of the desired compound have time to arrange themselves into a stable, ordered structure, while impurity molecules, which do not fit well into this lattice, remain in the solution.[1] Rapid cooling traps impurities and often leads to the formation of smaller, less pure crystals.[2]

Data Presentation

Table 1: Common Solvents for Recrystallization of Piperidone Derivatives

Solvent/SystemTypeComments & SuitabilityReference(s)
EthanolPolar ProticA very common and effective solvent for a wide range of piperidone derivatives. Often used as "absolute" or 95% ethanol.[5]
MethanolPolar ProticSimilar to ethanol, suitable for many piperidone derivatives.[5]
IsopropanolPolar ProticA good alternative to ethanol or methanol, with a slightly higher boiling point.[1]
AcetonitrilePolar AproticUseful for moderately polar piperidone compounds.[1][5]
n-ButanolPolar ProticEffective for some piperidine carbothioamide derivatives.[1]
Xylene / n-HeptaneNonpolarUsed for specific N-substituted piperidones, such as 1-(2-phenethyl)-4-piperidone.[7]
Ethanol / Ethyl AcetateMixed SolventA common and effective mixed system for 2,6-diaryl-piperidin-4-ones.[5]
Dichloromethane / MethanolMixed SolventA 1:1 (v/v) mixture has been used successfully for purifying certain derivatives.[5]
Benzene / Petroleum EtherMixed SolventUsed for some N-acyl piperidone derivatives.[5]

Table 2: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexMiscible with Water?
Water100.010.2Yes
Methanol64.75.1Yes
Ethanol78.54.3Yes
Isopropanol82.63.9Yes
Acetonitrile81.65.8Yes
Acetone56.05.1Yes
Ethyl Acetate77.14.4No
Dichloromethane39.63.1No
Toluene110.62.4No
n-Heptane98.40.1No

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude piperidone. Add a potential solvent dropwise at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is critical for a good yield.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a "poor" (anti-solvent) in which the compound is insoluble. The two solvents must be miscible with each other.[1]

  • Dissolution: Dissolve the crude piperidone in the minimum amount of the "good" solvent at room temperature or with gentle heating.[1]

  • Addition of Anti-Solvent: While stirring, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[1]

  • Clarification: Gently heat the mixture until the solution becomes clear again. If it doesn't clarify, add a few drops of the "good" solvent until it does.[1]

  • Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize the yield.[1]

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a small amount of the ice-cold solvent mixture or the pure "poor" solvent for washing.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation start Start with Crude Substituted Piperidone dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal if colored hot_filter Hot Filter to Remove Insoluble Impurities dissolve->hot_filter if insoluble impurities cool Cool Solution Slowly to Room Temperature dissolve->cool charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Small Amount of Ice-Cold Solvent vac_filter->wash dry Dry the Pure Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for a standard single-solvent recrystallization.

Troubleshooting_Crystallization cluster_methods Inducement Methods cluster_reassess Reassessment start Solution Cooled, But No Crystals Form scratch Scratch Inner Surface of Flask with Glass Rod start->scratch seed Add a Seed Crystal of the Compound start->seed evap Dip/Remove Rod, Evaporate Solvent, Re-introduce as Seed start->evap reassess If Methods Fail: Too Much Solvent Likely start->reassess if inducement fails outcome Crystals Form scratch->outcome seed->outcome evap->outcome boil Gently Boil to Reduce Solvent Volume reassess->boil recool Re-cool the Solution boil->recool recool->start

Caption: Troubleshooting flowchart for inducing crystallization.

References

Technical Support Center: Synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one.

Experimental Workflow & Reaction Pathways

The synthesis of this compound is typically achieved through the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of piperidin-4-one on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Piperidinone Piperidin-4-one Reaction N-Acylation Reaction Piperidinone->Reaction AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temp Temperature (0°C to RT) Temp->Reaction Wash Aqueous Wash Reaction->Wash Extract Extraction Wash->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography/ Recrystallization) Concentrate->Purify Product 1-(4-Chlorobenzoyl) piperidin-4-one Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of 4-Chlorobenzoyl Chloride: The acyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-chlorobenzoic acid.- Ensure all glassware is thoroughly dried before use.- Use an anhydrous solvent.- Handle 4-chlorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive Piperidin-4-one: The starting material may be in the form of a salt (e.g., hydrochloride), which is not nucleophilic.- Use a sufficient amount of base to both neutralize the HCl byproduct and deprotonate the piperidin-4-one salt. Typically, at least two equivalents of base are needed if starting from the salt.
3. Inefficient Reaction Conditions: Suboptimal temperature or reaction time.- Initiate the reaction at 0°C to control the initial exotherm, then allow it to warm to room temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of a Major Impurity with a Lower Rf than the Product 1. Formation of 4-Chlorobenzoic Acid: This is the primary hydrolysis product of 4-chlorobenzoyl chloride.- During the workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity.
2. Unreacted Piperidin-4-one: Incomplete reaction.- Ensure at least a 1:1 molar ratio of 4-chlorobenzoyl chloride to piperidin-4-one.- Extend the reaction time and monitor by TLC.
Multiple Spots on TLC, Difficult Purification 1. O-Acylation: Acylation may have occurred on the enol form of the piperidin-4-one ketone, leading to an ester byproduct.- N-acylation is generally favored for amines. Ensure the reaction is carried out under standard Schotten-Baumann conditions with a non-nucleophilic base like triethylamine.
2. Aldol Condensation of Piperidin-4-one: Under strongly basic conditions, self-condensation of the starting material can occur.- Use a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA) instead of stronger bases like hydroxides or alkoxides, which can promote enolate formation.
3. Di-acylation: Acylation on both the nitrogen and the enol oxygen.- Use a controlled stoichiometry of the acylating agent (around 1.0-1.1 equivalents).

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction in this synthesis?

The most common and critical side reaction is the hydrolysis of 4-chlorobenzoyl chloride to 4-chlorobenzoic acid. This not only consumes the acylating agent, leading to lower yields, but also introduces an impurity that needs to be removed during purification.

Q2: How can I minimize the hydrolysis of 4-chlorobenzoyl chloride?

To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (nitrogen or argon).

Q3: Why is a base necessary in this reaction?

A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), serves two main purposes:

  • It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

  • If the piperidin-4-one starting material is in its hydrochloride salt form, the base deprotonates it to the free, nucleophilic amine.

Role_of_Base Piperidinone_HCl Piperidin-4-one•HCl (non-nucleophilic) Base1 Base (e.g., TEA) Piperidinone_HCl->Base1 Deprotonation Free_Piperidinone Piperidin-4-one (nucleophilic) Base1->Free_Piperidinone Reaction Acylation Free_Piperidinone->Reaction Acyl_Chloride 4-Chlorobenzoyl Chloride Acyl_Chloride->Reaction Product_HCl Product + HCl Reaction->Product_HCl Base2 Base (e.g., TEA) Product_HCl->Base2 Neutralization Final_Product Final Product Base2->Final_Product Salt Base•HCl Base2->Salt

Caption: The dual role of the base in the reaction.

Q4: Can other side reactions occur at the ketone group of piperidin-4-one?

While possible, side reactions at the ketone are less common under typical N-acylation conditions.

  • Aldol Condensation: This requires a strong base to deprotonate the α-carbon. The use of tertiary amines makes this side reaction less likely.

  • O-Acylation: Acylation of the enol form of the ketone can occur but is generally kinetically and thermodynamically less favorable than N-acylation of the amine.

Q5: What is a suitable solvent for this reaction?

Anhydrous chlorinated solvents like dichloromethane (DCM) are commonly used. Other aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be employed.

Q6: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. The product will be more non-polar (higher Rf) than the starting piperidin-4-one.

Q7: What purification methods are recommended?

After an aqueous workup to remove the base hydrochloride salt and any water-soluble impurities, the crude product can be purified by:

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexane is a common method.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.

Key Experimental Protocol

The following is a general protocol for the synthesis of this compound.

Materials:

  • Piperidin-4-one (or its hydrochloride salt)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidin-4-one (1.0 eq.) in anhydrous DCM. If using the hydrochloride salt, use 2.2 equivalents of the base; otherwise, 1.2 equivalents are sufficient.

  • Addition of Base: Add the base (e.g., triethylamine) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Cool the mixture to 0°C using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Technical Support Center: Overcoming Poor Solubility of Piperidone Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the solubility challenges associated with piperidone derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidone derivatives poorly soluble in aqueous media?

A1: The solubility of piperidone derivatives is highly dependent on their overall molecular structure. The piperidone ring itself contains a polar ketone group and a nitrogen atom that can act as a hydrogen bond acceptor. However, the addition of lipophilic (oily or fatty) substituents to the ring can significantly increase the molecule's nonpolar character, leading to poor solubility in water.[1][2]

Q2: What is the first and most straightforward approach to try and improve the solubility of my basic piperidone derivative?

A2: For ionizable piperidone derivatives, particularly those with a basic nitrogen atom, pH adjustment is the most direct first step.[2] Lowering the pH of the aqueous solution with a small amount of acid (e.g., hydrochloric acid) will protonate the piperidine nitrogen. This resulting cationic salt form is typically significantly more water-soluble than the neutral free base.[3][4]

Q3: My compound is dissolved in DMSO for a biological assay, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This common issue, known as solvent-shift precipitation, occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic mixture.[5] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO is as low as possible (typically <1%) while still maintaining solubility, as high concentrations can be toxic to cells.[6]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6]

  • Slow Addition with Agitation: Add the DMSO stock solution slowly to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[2]

  • Pre-dilution in Media: Try pre-diluting the stock in a small volume of media before adding it to the final, larger volume.[5]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple pH adjustment and the use of co-solvents do not achieve the required solubility for your experiments, or if you need a stable solid form with improved dissolution for in vivo studies, it is time to explore more advanced methods. These include:

  • Salt Formation: A robust method for creating a stable, crystalline solid with enhanced aqueous solubility and dissolution rate.[7][8]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier can improve wettability and dissolution.[9][10]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can significantly increase its apparent solubility in water.[11]

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility.

Diagram: Troubleshooting Workflow for Poor Aqueous Solubility

G start Start: Poorly Soluble Piperidone Derivative check_pka Is the compound ionizable (basic)? start->check_pka ph_adjust Adjust pH of Aqueous Media check_pka->ph_adjust Yes cosolvent Use a Co-solvent System (e.g., DMSO, Ethanol, PEG 400) check_pka->cosolvent No check_sol_1 Solubility Sufficient? ph_adjust->check_sol_1 check_sol_1->cosolvent No success Success: Solubility Achieved check_sol_1->success Yes check_sol_2 Solubility Sufficient? cosolvent->check_sol_2 advanced Proceed to Advanced Techniques: - Salt Formation - Solid Dispersion - Cyclodextrin Complexation check_sol_2->advanced No check_sol_2->success Yes no_ionizable No yes_ionizable Yes no_sufficient_1 No yes_sufficient_1 Yes no_sufficient_2 No yes_sufficient_2 Yes

Caption: A logical workflow for systematically addressing poor solubility in piperidone derivatives.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of piperidone-related compounds using various enhancement techniques.

Table 1: Solubility of Piperine (a Piperidine-Containing Alkaloid) in Various Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water180.04[12]
EthanolAmbient~66.7[12]
ChloroformAmbient~588.2[13]
EtherAmbient~27.8[12]
DMSOAmbient~10[14]

Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin (βCD) and its Derivatives

SystemSaturation Solubility (µg/mL)Fold Increase in SolubilityReference
Piperine (PIP) alone0.0079-[15]
PIP + βCD (Binary)0.05236.5[15]
PIP + HPβCD (Binary)3.3417[15]
PIP + HPβCD + Citric Acid (Ternary)4.24537[15]
PIP + HPβCD + Ascorbic Acid (Ternary)5.2658[15]

Table 3: Solubility Data for Simple Piperidone Derivatives

| Compound | Solvent | Temperature (°C) | Solubility | Reference | | :--- | :--- | :--- | :--- | | N-Acetyl-4-piperidone | Water | Ambient | Freely Soluble |[16] | | N-Acetyl-4-piperidone | Diethyl Ether | Ambient | Insoluble |[16] | | N-Benzyl-4-piperidone | Water | 20 | 12 g/L |[17] |

Experimental Protocols

Protocol 1: Determining pH-Solubility Profile of a Basic Piperidone Derivative

Objective: To determine the solubility of a weakly basic piperidone derivative at various pH values.

Materials:

  • Piperidone derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge or syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of the solid piperidone derivative to a known volume of each pH solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and separate the dissolved compound from the solid particles by either centrifugation or filtration through a 0.22 µm syringe filter.

  • Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved piperidone derivative using a pre-validated analytical method.

  • Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of each solution.[17]

Diagram: pH-Solubility Profile Determination Workflow

G start Prepare Buffer Solutions at Various pH Values add_compound Add Excess Solid Compound to Each Buffer start->add_compound equilibrate Equilibrate with Agitation (24-48h at constant T) add_compound->equilibrate separate Separate Solid from Supernatant (Centrifuge or Filter) equilibrate->separate quantify Quantify Compound Concentration in Supernatant (e.g., HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Experimental workflow for determining a compound's pH-dependent solubility.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To determine the solubility of a piperidone derivative in various co-solvent/water mixtures.

Materials:

  • Piperidone derivative

  • Water-miscible organic co-solvent (e.g., Polyethylene Glycol 400, Propylene Glycol, Ethanol)

  • Deionized water

  • Vials, stirrer, and quantification equipment as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 20:80, 40:60, 60:40, 80:20 v/v).[18]

  • Transfer a known volume (e.g., 10 mL) of each mixture into separate vials.

  • Add an excess amount of the solid piperidone derivative to each vial.

  • Seal the vials and agitate at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate the solid from the supernatant as described in Protocol 1.

  • Quantify the concentration of the dissolved compound in the clear supernatant.

  • Plot the solubility against the percentage of co-solvent in the mixture to find the optimal ratio.[18]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of a piperidone derivative with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • Piperidone derivative

  • Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol).

  • Rotary evaporator or a water bath.

  • Mortar and pestle, sieve.

Procedure:

  • Accurately weigh the piperidone derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:9 w/w).

  • Dissolve both components in a minimal amount of the common organic solvent in a round-bottom flask.[19]

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 60°C).[19]

  • Continue evaporation until a solid, solvent-free film is formed.

  • Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator.

Diagram: Solid Dispersion (Solvent Evaporation) Workflow

G start Dissolve Drug and Hydrophilic Carrier in a Common Solvent evaporate Evaporate Solvent (e.g., using a rotary evaporator) start->evaporate dry Dry the Solid Film Under Vacuum evaporate->dry pulverize Pulverize and Sieve the Solid Dispersion dry->pulverize end Store in Desiccator pulverize->end

Caption: Workflow for preparing solid dispersions via the solvent evaporation method.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a piperidone derivative-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • Piperidone derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD)

  • Deionized water

  • Magnetic stirrer, freeze-dryer (lyophilizer).

Procedure:

  • Determine the appropriate molar ratio for the complex (often 1:1).[15]

  • Dissolve the required amount of cyclodextrin in deionized water with stirring.

  • Add the piperidone derivative to the cyclodextrin solution. If the derivative is poorly soluble in water, it can be pre-dissolved in a minimal amount of a water-miscible organic solvent like ethanol before being added dropwise to the cyclodextrin solution.[15]

  • Stir the mixture for an extended period (e.g., 48-72 hours) at a constant temperature to facilitate complex formation.[15]

  • After stirring, freeze the resulting solution rapidly by placing it in a deep freezer (-80°C) or immersing it in liquid nitrogen.[15]

  • Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.

  • The resulting powder is the inclusion complex, which can be stored in a desiccator.

References

Optimizing reaction conditions for coupling piperidin-4-one with benzoyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the coupling of piperidin-4-one with benzoyl chlorides, a crucial transformation in the synthesis of various pharmaceutical intermediates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling piperidin-4-one with benzoyl chloride?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the N-acylation of an amine with an acyl chloride in the presence of a base.[1][2][3] This reaction is typically carried out in a two-phase system, for example, using an organic solvent like dichloromethane and an aqueous solution of the base.[3]

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the piperidin-4-one starting material, which would render it non-nucleophilic and halt the reaction. Secondly, if the piperidin-4-one is provided as a hydrochloride salt, an additional equivalent of base is required to liberate the free amine for the reaction to proceed.[4]

Q3: What are the most suitable bases for this acylation?

A3: A variety of bases can be used, with the choice often depending on the specific substrate and desired reaction conditions. Common bases include aqueous sodium hydroxide (NaOH), potassium carbonate (K2CO3), and tertiary amines such as triethylamine (TEA) or pyridine.[2][4][5]

Q4: Can a catalyst be used to improve the reaction rate?

A4: Yes, for sluggish or slow acylations, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate by forming a highly reactive N-acylpyridinium intermediate.[4][6]

Q5: My piperidin-4-one is in the form of a hydrochloride salt. How should I proceed?

A5: If you are using piperidin-4-one hydrochloride, you will need to use an additional equivalent of base to neutralize the HCl and generate the free amine in situ.[4] Alternatively, the free base can be generated beforehand by treating the salt with a base and extracting the free amine into an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive amine (protonated).2. Insufficiently reactive benzoyl chloride.3. Low reaction temperature.4. Poor solubility of reactants.1. Ensure at least two equivalents of base are used if starting with the hydrochloride salt. Use a strong enough base to deprotonate the amine.2. Consider using a more reactive substituted benzoyl chloride if applicable.3. Gradually warm the reaction to room temperature or slightly above. Monitor for decomposition.4. Choose a solvent system in which both reactants are soluble. For two-phase systems, ensure vigorous stirring.
Presence of Unreacted Piperidin-4-one 1. Insufficient benzoyl chloride.2. Short reaction time.3. Inefficient mixing in a two-phase system.1. Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride.2. Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.3. Increase the stirring speed to ensure adequate mixing between the organic and aqueous layers.
Formation of Side Products 1. Hydrolysis of benzoyl chloride.2. Aldol condensation of piperidin-4-one.3. Diacylation (less common for secondary amines).1. Add the benzoyl chloride slowly to the reaction mixture, especially at low temperatures, to minimize contact with the aqueous base. Ensure the piperidin-4-one is present to react with it preferentially.2. While possible under strong basic conditions, this is less common during acylation. If suspected, consider using a non-aqueous system with an organic base like triethylamine.3. This is generally not an issue with secondary amines like piperidin-4-one.
Difficult Product Purification 1. Emulsion formation during workup.2. Co-elution of product with starting materials or byproducts during chromatography.1. Add brine to the aqueous layer to break up emulsions.2. Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acylation of Piperidines

AmineAcylating AgentBaseSolventCatalystYield (%)Reference
PiperidineBenzoyl ChlorideNaOH (aq)Water/BenzeneNone77-81[Organic Syntheses]
4-ANPPBenzoyl ChlorideNot specifiedNot specifiedNone80[DEA.gov][8]
AnilineBenzoyl ChloridePyridineBasic Alumina (solvent-free)NoneHigh[PMC - NIH][5]
N-Methyl-1-(1-methylpiperidin-4-yl)methanamineAcyl ChlorideTEA or DIPEADCM or DMFNoneNot specified[Benchchem][9]

Experimental Protocols

Protocol 1: General Schotten-Baumann Procedure for N-Benzoylation of Piperidin-4-one

This protocol is a standard method for the N-acylation of piperidin-4-one using a two-phase system.

Materials:

  • Piperidin-4-one (or its hydrochloride salt)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidin-4-one (1.0 eq) in dichloromethane. If using the hydrochloride salt, use 2.2 equivalents of 10% NaOH solution; otherwise, use 1.2 equivalents.

  • Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled and stirred biphasic mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7][9]

Protocol 2: DMAP-Catalyzed N-Benzoylation

This protocol is suitable for reactions that are sluggish under standard Schotten-Baumann conditions.

Materials:

  • Piperidin-4-one

  • Benzoyl chloride

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve piperidin-4-one (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05-0.1 eq).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for N-Benzoylation of Piperidin-4-one cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperidin-4-one in DCM add_base Add Base (e.g., aq. NaOH or TEA) start->add_base cool Cool to 0 °C add_base->cool add_benzoyl_chloride Add Benzoyl Chloride (dropwise) cool->add_benzoyl_chloride stir Stir at RT (Monitor by TLC) add_benzoyl_chloride->stir quench Quench Reaction stir->quench extract Extract with DCM quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Pure N-Benzoyl-4-piperidone purify->end

Caption: General experimental workflow for the N-benzoylation of piperidin-4-one.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_sm_present SM Present cluster_sm_absent SM Absent start Low Yield Observed check_sm Check for Unreacted Piperidin-4-one (SM) start->check_sm check_base Sufficient Base Used? (esp. for HCl salt) check_sm->check_base Yes check_hydrolysis Benzoyl Chloride Hydrolysis? (Side Product Observed) check_sm->check_hydrolysis No check_time_temp Increase Reaction Time or Temperature check_base->check_time_temp check_catalyst Add Catalytic DMAP check_time_temp->check_catalyst end Improved Yield check_catalyst->end improve_addition Slow, Cold Addition of Benzoyl Chloride check_hydrolysis->improve_addition improve_addition->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic piperidine compounds in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like piperidine is secondary interactions between the protonated (positively charged) analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1] At mobile phase pH values above approximately 3.5, some silanol groups become deprotonated and negatively charged (Si-O-), leading to strong ionic interactions with the positively charged piperidine compound. This mixed-mode retention mechanism (hydrophobic and ionic) results in a non-Gaussian peak shape with a characteristic "tail".[1]

Q2: How does the mobile phase pH affect the peak shape of piperidine compounds?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like piperidine. Since piperidine is a basic compound with a pKa of its conjugate acid around 11.1-11.2, it will be protonated and positively charged in the typical reversed-phase HPLC pH range of 2-8. To minimize peak tailing, it is recommended to use a low pH mobile phase (pH ≤ 3).[2][3] At low pH, the residual silanol groups on the silica stationary phase are fully protonated (Si-OH), reducing the undesirable ionic interactions with the positively charged piperidine analyte.[2]

Q3: What are mobile phase additives, and how can they improve the peak shape of piperidine compounds?

A3: Mobile phase additives are small molecules added in low concentrations to the mobile phase to improve chromatographic performance. For basic compounds like piperidine, "competing bases" such as triethylamine (TEA) or diethylamine (DEA) can be used.[1] These additives are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively blocking the piperidine analyte from these secondary interactions.[1][4] This results in a more uniform interaction between the analyte and the stationary phase, leading to improved peak symmetry. However, it is important to note that these additives may shorten column lifetime and can cause ion suppression in LC-MS applications.[1]

Q4: Which type of HPLC column is best suited for the analysis of basic piperidine compounds?

A4: Column selection is crucial for preventing peak tailing when analyzing basic compounds. If mobile phase modifications are insufficient, consider using a column specifically designed to minimize silanol interactions:

  • High-Purity, End-Capped Columns (Type B Silica): Modern HPLC columns are often manufactured from high-purity silica with fewer metal contaminants and are "end-capped." End-capping is a chemical process that covers most of the residual silanol groups with a small, inert silylating agent.[1]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the long alkyl chain (e.g., C18). This polar group helps to shield the analyte from residual silanol groups.[1][5]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge, which helps to repel basic analytes from the silica surface, thereby improving peak shape, especially at low pH.[1]

  • Non-Silica Based Columns: Columns with stationary phases based on organic polymers or zirconia eliminate the issue of silanol interactions entirely.[1]

Q5: Can sample preparation and injection technique contribute to peak tailing?

A5: Yes, aspects related to the sample itself can lead to poor peak shape.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve the sample in the initial mobile phase.[6]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak tailing.[7] To check for this, try diluting the sample or reducing the injection volume.[7]

Troubleshooting Guides

Issue 1: Tailing peak observed for a piperidine compound on a standard C18 column.

This guide provides a systematic approach to troubleshoot and resolve peak tailing.

Troubleshooting workflow for peak tailing.
Issue 2: Persistent peak tailing even after mobile phase optimization.

If peak tailing continues after adjusting the mobile phase pH and adding a competing base, the issue may lie with the column itself or other system parameters.

Advanced troubleshooting for persistent peak tailing.

Data Presentation

The following tables provide illustrative data on the effect of different parameters on the peak tailing factor of a basic piperidine compound. The tailing factor is calculated at 10% of the peak height. A value closer to 1 indicates a more symmetrical peak.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)
6.02.5
4.51.8
3.01.2
2.51.1

Table 2: Effect of Triethylamine (TEA) Concentration on Tailing Factor (at pH 4.5)

TEA ConcentrationTailing Factor (Tf)
0%1.8
0.05%1.4
0.1%1.1

Table 3: Comparison of Different Column Types on Tailing Factor (at pH 3.0)

Column TypeTailing Factor (Tf)
Standard C18 (Type A Silica)1.7
End-capped C18 (Type B Silica)1.2
Polar-Embedded C181.1
Charged Surface Hybrid (CSH) C181.0

Experimental Protocols

Protocol 1: Systematic Approach to HPLC Method Development for a Piperidine Compound

This protocol outlines a step-by-step approach to developing a robust HPLC method for a piperidine-containing analyte, with a focus on achieving good peak shape.

  • Analyte Characterization:

    • Determine the pKa of the piperidine compound.

    • Assess the analyte's solubility in common HPLC solvents (water, acetonitrile, methanol).

    • Determine the UV absorbance maxima if using a UV detector.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3-5 µm).

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

    • Detector: UV detector set at the analyte's absorbance maximum. If the analyte lacks a chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or explore derivatization options.[6]

  • Initial Gradient Run:

    • Perform a broad gradient run (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the analyte.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Optimization of Mobile Phase:

    • pH Adjustment: If peak tailing is observed, ensure the aqueous mobile phase pH is below 3.[2]

    • Competing Base Addition: If tailing persists, add a competing base like TEA to the mobile phase. Start with a low concentration (e.g., 0.05%) and incrementally increase to find the optimal concentration that improves peak shape without excessively altering retention time.[1][4]

    • Buffer Concentration: If using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity, which can also improve peak shape.[8][9]

  • Optimization of Chromatographic Parameters:

    • Gradient Optimization: Based on the initial gradient run, create a more focused gradient around the elution time of the analyte to improve resolution from any impurities.

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates generally improve resolution.[6]

    • Temperature: Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on selectivity and peak shape.[6]

  • Method Validation:

    • Once optimal conditions are established, perform method validation according to relevant guidelines (e.g., ICH) to ensure the method is accurate, precise, and robust.

Protocol 2: General Column Washing Procedure for Reversed-Phase Columns

Regular column washing is essential to maintain performance and prevent issues like peak tailing caused by column contamination. This protocol is for a standard C18 column.

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with Mobile Phase without Buffer: If your mobile phase contains a buffer, flush the column with 10-20 column volumes of the same mobile phase composition but without the buffer salts (e.g., if using 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • For stubborn contaminants, a stronger solvent series can be used:

    • 20 column volumes of Isopropanol.

    • 20 column volumes of Tetrahydrofuran (THF) (use with caution, ensure system compatibility).

    • 20 column volumes of Isopropanol.

  • Return to Initial Conditions:

    • Flush with 20 column volumes of 100% Acetonitrile or Methanol.

    • Flush with 10-20 column volumes of the mobile phase without buffer.

    • Equilibrate the column with the initial mobile phase (including buffer) until a stable baseline is achieved.

  • Column Storage: For short-term storage (less than 3-4 days), store the column in the mobile phase. For long-term storage, flush the column with a mixture of acetonitrile and water (e.g., 80:20) and ensure the end-fittings are tightly capped.

Protocol 3: Sample Preparation from a Complex Matrix (e.g., Plasma)

Proper sample preparation is crucial to remove interfering substances that can cause peak tailing and contaminate the HPLC system.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile or methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial HPLC mobile phase. This step is critical to ensure compatibility with the chromatographic system and prevent peak distortion.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting into the HPLC system. This removes any particulate matter that could block the column frit.

References

Preventing degradation of 1-(4-Chlorobenzoyl)piperidin-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(4-Chlorobenzoyl)piperidin-4-one to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8 °C) is advisable. The compound should be kept away from strong oxidizing agents and strong acids.

Q2: I suspect my sample of this compound has degraded. What are the common signs of degradation?

A2: Degradation of this compound may manifest in several ways, including:

  • Physical Changes: A noticeable change in color (e.g., yellowing) or the formation of clumps in the solid material.

  • Analytical Changes: The appearance of new peaks in chromatographic analyses (e.g., HPLC, GC-MS) or a decrease in the peak area of the parent compound. Inconsistent results in your experiments could also be an indicator of degradation.

Q3: What are the potential chemical degradation pathways for this compound?

A3: Based on the structure of this compound, which contains a tertiary amide and a piperidine ring, the following degradation pathways are plausible:

  • Hydrolysis: The tertiary amide bond can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 4-chlorobenzoic acid and piperidin-4-one. Amides are generally more resistant to hydrolysis than esters.

  • Oxidation: The piperidine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen over extended periods or by oxidizing agents, potentially leading to the formation of N-oxides or products of ring-opening.

  • Photodegradation: The benzoyl group may make the compound susceptible to degradation upon exposure to UV light, especially in the presence of oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (color, texture) Exposure to air, light, or moisture.Store the compound in a tightly sealed, amber-colored vial in a desiccator or under an inert atmosphere.
Appearance of new peaks in HPLC analysis Chemical degradation.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Re-evaluate storage and handling procedures.
Inconsistent experimental results Degradation of the starting material.Use a fresh, properly stored sample of this compound. Verify the purity of the compound before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer). A typical starting condition could be 30% acetonitrile, ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

After each stress condition, analyze the samples using the HPLC method described in Protocol 1 to observe the formation of degradation products.

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation prod1 4-Chlorobenzoic Acid + Piperidin-4-one hydrolysis->prod1 prod2 N-Oxide or Ring-Opened Products oxidation->prod2 prod3 Photolytic Products photodegradation->prod3

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow start Sample of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc HPLC Analysis stress->hplc data Data Analysis (Identify Degradation Products, Assess Purity) hplc->data end Stability Profile data->end TroubleshootingLogic start Inconsistent Experimental Results? check_purity Check Purity by HPLC start->check_purity degraded Degradation Confirmed? check_purity->degraded action Use Fresh Sample, Review Storage Conditions degraded->action Yes other_issue Investigate Other Experimental Variables degraded->other_issue No

Scaling up the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of this compound, particularly focusing on scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely used method is the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This reaction involves treating piperidin-4-one (often as its hydrochloride salt) with 4-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[1][2]

Q2: Why is a base necessary in the acylation reaction?

A base is crucial for two main reasons:

  • Acid Scavenging : The reaction between an acyl chloride and an amine produces hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the starting piperidin-4-one, which would render the amine non-nucleophilic and halt the reaction.[1]

  • Free Basing the Starting Material : Piperidin-4-one is often supplied as a hydrochloride salt to improve its stability and handling. An equivalent of base is required to deprotonate the piperidinium salt, liberating the free amine for the acylation reaction.[1]

Q3: What are common side reactions to be aware of during the synthesis?

The most significant side reaction is the hydrolysis of 4-chlorobenzoyl chloride.[3] This reagent is highly reactive and can readily react with any moisture present in the reaction setup (e.g., in solvents, glassware, or from the atmosphere) to form the unreactive 4-chlorobenzoic acid. This not only consumes the acylating agent, leading to lower yields, but also introduces an impurity that needs to be removed during purification.[3]

Q4: What are the critical parameters to control when scaling up the reaction?

When scaling up, the following parameters are critical:

  • Temperature Control : The acylation reaction is often exothermic. Efficient heat dissipation is crucial to prevent side reactions.[3]

  • Reagent Addition Rate : Slow, controlled addition of the 4-chlorobenzoyl chloride is necessary to manage the exotherm and minimize the formation of byproducts.[3]

  • Mixing : Adequate agitation is essential to ensure homogenous reaction conditions, especially in larger volumes.

  • Moisture Control : Rigorous exclusion of moisture becomes even more critical at a larger scale to prevent the hydrolysis of 4-chlorobenzoyl chloride.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete "free basing" of piperidin-4-one hydrochloride. 2. Hydrolysis of 4-chlorobenzoyl chloride. 3. Insufficient amount of acylating agent.1. Ensure at least two equivalents of base are used if starting with the hydrochloride salt. 2. Use anhydrous solvents and dry glassware. Handle 4-chlorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Consider using a slight excess (1.1-1.2 equivalents) of 4-chlorobenzoyl chloride.
Presence of 4-chlorobenzoic acid impurity Hydrolysis of 4-chlorobenzoyl chloride during the reaction or workup.[3]During the aqueous workup, wash the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃). The 4-chlorobenzoic acid will be deprotonated to the water-soluble sodium 4-chlorobenzoate and partition into the aqueous layer.[3]
Difficult Purification Formation of multiple byproducts due to poor reaction control.Optimize reaction conditions at a smaller scale first. Ensure efficient stirring and temperature control. Consider purification by column chromatography or recrystallization.
Reaction is too slow Low reactivity of the starting materials or suboptimal temperature.A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary
Parameter Value Analytical Method
Molecular Weight 237.69 g/mol -
Typical Yield 85-95%Gravimetric
Purity >98%HPLC, NMR[4]
Appearance White to off-white solidVisual

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperidin-4-one HCl Piperidin-4-one HCl Acylation Acylation Piperidin-4-one HCl->Acylation 4-Chlorobenzoyl chloride 4-Chlorobenzoyl chloride 4-Chlorobenzoyl chloride->Acylation Base Triethylamine (TEA) Base->Acylation Solvent Dichloromethane (DCM) Solvent->Acylation Temp 0 °C to RT Temp->Acylation Product This compound Acylation->Product

Caption: Reaction scheme for the N-acylation of piperidin-4-one.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No CheckReagents Check Reagent Quality (e.g., hydrolysis of acyl chloride) LowYield->CheckReagents Yes OptimizeWorkup Optimize Workup (e.g., basic wash for acidic impurities) ImpureProduct->OptimizeWorkup Yes Success Successful Synthesis ImpureProduct->Success No CheckBase Verify Base Stoichiometry (min. 2 eq. for HCl salt) CheckReagents->CheckBase CheckMoisture Ensure Anhydrous Conditions CheckBase->CheckMoisture CheckMoisture->Success OptimizePurification Optimize Purification (Recrystallization/Chromatography) OptimizeWorkup->OptimizePurification OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Method Refinement for Quantitative Analysis of Piperidone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their quantitative analysis of piperidone intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantitative analysis of piperidone intermediates using chromatographic methods such as HPLC and GC-MS.

Q1: Why am I observing split or shoulder peaks for my piperidone intermediate in HPLC analysis?

A1: Peak splitting or the appearance of shoulder peaks for a pure piperidone intermediate can be attributed to several factors related to the analyte's chemistry, the chromatographic conditions, or the HPLC system itself.[1][2][3]

Troubleshooting Guide:

  • Sample Solvent and Mobile Phase Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • pH of the Mobile Phase: If the mobile phase pH is close to the pKa of your piperidone intermediate, it can exist in both ionized and non-ionized forms, leading to peak splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure it is in a single form. The use of a suitable buffer is recommended to maintain a consistent pH.

  • Column Overload: Injecting too much sample can lead to peak fronting or splitting.

    • Solution: Reduce the injection volume or the sample concentration and re-inject.[4]

  • Co-elution of Isomers or Impurities: The split peak may represent two closely eluting compounds, such as diastereomers or a closely related impurity.[4][5]

    • Solution: Optimize the separation by adjusting the mobile phase composition, gradient slope, or temperature. Trying a column with a different selectivity may also resolve the peaks.

  • Physical Issues with the Column or System: A blocked column frit, a void in the column packing, or improper connections can distort the flow path and cause peak splitting for all analytes.[4][6]

    • Solution: If all peaks in the chromatogram are split, inspect the system for leaks or blockages.[6] Reverse-flush the column (if permitted by the manufacturer) or replace the column frit. If the problem persists, the column may need to be replaced.

Q2: I am seeing extraneous or "ghost" peaks in my GC-MS chromatogram. What is the cause?

A2: Ghost peaks are unexpected peaks that can appear in a chromatogram and can originate from various sources within the GC system or the sample itself.[7][8]

Troubleshooting Guide:

  • Injector Contamination: Residue from previous injections can accumulate in the injector liner and vaporize during a subsequent run, creating ghost peaks.[7]

    • Solution: Regularly replace or clean the injector liner and septum. A preventive maintenance schedule is recommended for routine analysis.

  • Carryover: High-boiling point components from a previous sample may not have eluted during its run and can appear in subsequent chromatograms.

    • Solution: Increase the final oven temperature or hold time of your GC method to ensure all components elute. A bake-out step after each run can also be implemented.

  • Septum Bleed: Small particles from the septum can be introduced into the injector during injection, leading to characteristic siloxane peaks.[7]

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Avoid overtightening the septum nut.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents used for sample preparation can introduce contaminants that appear as ghost peaks.

    • Solution: Use high-purity gases and solvents. Ensure gas lines and traps are functioning correctly.

Q3: My quantitative results for piperidone intermediates are inconsistent, especially when analyzing complex samples. Could this be a matrix effect in my LC-MS analysis?

A3: Yes, inconsistent quantification, particularly in complex matrices like biological fluids or reaction mixtures, can be a strong indicator of matrix effects.[9][10] Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[10][11]

Troubleshooting Guide:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solution: Employ more selective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation or dilution.[12]

  • Optimize Chromatographic Separation: Better separation of the analyte from matrix components can reduce ion suppression.

    • Solution: Modify the HPLC gradient, change the mobile phase composition, or try a column with a different stationary phase to improve resolution between the analyte and interfering peaks.

  • Use an Internal Standard: An appropriate internal standard can compensate for matrix effects.

    • Solution: Ideally, use a stable isotope-labeled version of the analyte as an internal standard. If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.

  • Evaluate Different Ionization Sources: The extent of matrix effects can differ between ionization techniques.

    • Solution: If available, compare the results using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). APCI is often less susceptible to matrix effects than ESI.[12]

Q4: I suspect my piperidone intermediate is degrading during sample preparation or analysis. How can I confirm this and obtain accurate quantitative results?

A4: Piperidone intermediates can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, heat, or light.[13][14] This can lead to the appearance of new peaks in the chromatogram and a decrease in the peak area of the parent compound.

Troubleshooting Guide:

  • Conduct Forced Degradation Studies: Intentionally exposing your compound to stress conditions can help identify potential degradation products and pathways.[13]

    • Protocol: Prepare solutions of your piperidone intermediate and expose them to conditions such as 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (e.g., 80°C), and UV light. Analyze the stressed samples alongside a control sample at various time points.[13]

  • Develop a Stability-Indicating Method: This is an analytical method that can separate the parent drug from its degradation products, allowing for accurate quantification of the parent compound.[15]

    • Solution: Use the information from your forced degradation studies to optimize your chromatographic method to resolve the parent peak from all degradation product peaks.

  • Control Sample Handling and Storage: To minimize degradation in routine analysis, it is crucial to handle and store samples appropriately.

    • Solution: Based on your stability studies, store stock solutions and prepared samples under conditions that minimize degradation (e.g., protected from light, refrigerated, or frozen). Analyze samples as quickly as possible after preparation.

Data Presentation

The following tables summarize typical validation parameters for the quantitative analysis of piperidone derivatives by HPLC, providing a benchmark for method performance.

Table 1: HPLC Method Validation Parameters for a Piperidone Analogue of Curcumin [16][17]

ParameterResult
Linearity Range100 - 10,000 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)13.1 ng/mL
Limit of Quantitation (LOQ)3.9 ng/mL
Accuracy (% Recovery)95.2 ± 4.9%
Precision (% RSD)< 5%

Table 2: HPLC Method Validation Parameters for Derivatized Piperidine [18]

ParameterResult
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)0.9999
Accuracy (% Recovery)101.3%
Precision (Repeatability, %RSD)0.38%
Limit of Detection (LOD)0.015 µg/mL
Limit of Quantitation (LOQ)0.044 µg/mL

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of piperidone intermediates.

Protocol 1: Reversed-Phase HPLC-UV Analysis of a Piperidone Analogue[18]

This protocol is suitable for piperidone intermediates that possess a UV chromophore.

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic Acid (analytical grade)

    • Reference standard of the piperidone intermediate.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 5% acetic acid in water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25°C).

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 392 nm for the piperidone analogue of curcumin).[16]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve the unknown sample in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the unknown sample(s).

    • Quantify the analyte in the unknown sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis of Piperidone Intermediates

This protocol is suitable for volatile and thermally stable piperidone intermediates.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Reagents and Standards:

    • Helium (carrier gas, high purity).

    • Solvent for sample dissolution (e.g., methanol, dichloromethane).

    • Reference standard of the piperidone intermediate.

  • GC-MS Conditions:

    • Injector Temperature: e.g., 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 280°C) and hold for several minutes.

    • Carrier Gas Flow: Constant flow mode (e.g., 1 mL/min).

    • MS Ion Source Temperature: e.g., 230°C.

    • MS Quadrupole Temperature: e.g., 150°C.

    • Scan Mode: Full scan to identify peaks, and selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent.

    • Create calibration standards by diluting the stock solution.

    • Dissolve the unknown sample in the same solvent to a concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve based on the peak area of a characteristic ion.

    • Inject the unknown sample(s).

    • Quantify the analyte using the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC/GC System Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A general workflow for the quantitative analysis of piperidone intermediates.

Troubleshooting_Peak_Splitting Start Peak Splitting or Shoulder Observed CheckAllPeaks Are ALL peaks split? Start->CheckAllPeaks SystemIssue Potential System Issue CheckAllPeaks->SystemIssue Yes AnalyteIssue Potential Method/ Analyte Issue CheckAllPeaks->AnalyteIssue No CheckConnections Check for leaks and improper connections SystemIssue->CheckConnections CheckColumn Check for column void or blocked frit. Reverse flush or replace column. CheckConnections->CheckColumn Resolved Problem Resolved CheckColumn->Resolved ReduceConc Reduce sample concentration and injection volume. Does peak shape improve? AnalyteIssue->ReduceConc AdjustSolvent Dissolve sample in mobile phase. Does it resolve? ReduceConc->AdjustSolvent No ReduceConc->Resolved Yes AdjustpH Adjust mobile phase pH away from analyte pKa. Does it resolve? AdjustSolvent->AdjustpH No AdjustSolvent->Resolved Yes OptimizeMethod Co-elution possible. Optimize separation (gradient, temperature, etc.) AdjustpH->OptimizeMethod No AdjustpH->Resolved Yes OptimizeMethod->Resolved

Caption: A decision tree for troubleshooting peak splitting in HPLC analysis.

References

Identifying and removing impurities from 1-(4-Chlorobenzoyl)piperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities from the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities arise from unreacted starting materials and side reactions. These typically include:

  • Unreacted 4-Piperidinone: The starting piperidine derivative may not have fully reacted.

  • Unreacted 4-Chlorobenzoyl Chloride: The acylating agent may be present in excess or may not have fully reacted.

  • 4-Chlorobenzoic Acid: This is a common byproduct formed from the hydrolysis of 4-chlorobenzoyl chloride, which is highly sensitive to moisture.[1] Its presence often indicates that the reaction was not carried out under sufficiently anhydrous (dry) conditions.

Q2: How can I minimize the formation of 4-chlorobenzoic acid during the reaction?

A2: To minimize the formation of 4-chlorobenzoic acid, it is crucial to maintain anhydrous reaction conditions. This includes:

  • Using dry solvents and glassware.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Handling 4-chlorobenzoyl chloride in a dry environment and ensuring it is of high purity before use.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A3: Several analytical techniques can be used to assess the purity of your this compound product. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the main product and any impurities.[2] Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress and purity of fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Loss of product during work-up or purification. - Suboptimal recrystallization solvent.- Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Be careful during extractions and transfers to minimize mechanical losses. - If recrystallizing, ensure you are using a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Test different solvent systems (e.g., ethanol, isopropanol, or mixtures with water or hexanes).
Oily Product Instead of Crystals - Presence of impurities preventing crystallization. - The product may be an oil at room temperature if it is not sufficiently pure.- Attempt to purify a small amount by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.
Product Purity Does Not Improve After Recrystallization - The chosen recrystallization solvent is not effective at separating the impurities. - The impurities have very similar solubility profiles to the product.- Screen for a different recrystallization solvent or a mixture of solvents. - If recrystallization is ineffective, column chromatography is the recommended alternative for purification.
Presence of 4-Chlorobenzoic Acid in the Final Product - Incomplete removal during the aqueous work-up.- During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic 4-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.

Experimental Protocols

Recrystallization of this compound

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification. For piperidin-4-one derivatives, ethanol and mixtures of ethanol and water are often effective.[3][4]

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

Column chromatography is a highly effective technique for separating compounds with different polarities.

Protocol:

  • Stationary Phase and Eluent Selection: For compounds of moderate polarity like this compound, silica gel is a suitable stationary phase. An appropriate eluent system can be determined by TLC analysis. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. Start with a low polarity mixture and gradually increase the polarity.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The impurities and the desired product will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Starting Purity (Typical) Purity After One Purification Cycle (Expected) Typical Yield
Recrystallization85-95%>98%70-90%
Column Chromatography85-95%>99%60-85%

Note: These values are illustrative and can vary depending on the initial purity of the crude product and the specific conditions of the purification.

Visualizations

Troubleshooting Logic for Impurity Removal

troubleshooting_impurities start Crude Product Analysis (TLC, HPLC, NMR) impurity_check Impurities Identified? start->impurity_check unreacted_sm Unreacted Starting Materials Present impurity_check->unreacted_sm Yes hydrolysis_product Hydrolysis Product (4-Chlorobenzoic Acid) Present impurity_check->hydrolysis_product Yes other_impurities Other Impurities Present impurity_check->other_impurities Yes final_product Pure Product impurity_check->final_product No purification_choice Select Purification Method unreacted_sm->purification_choice base_wash Aqueous Base Wash (e.g., NaHCO3) hydrolysis_product->base_wash other_impurities->purification_choice recrystallization Recrystallization purification_choice->recrystallization column_chrom Column Chromatography purification_choice->column_chrom recrystallization->final_product column_chrom->final_product base_wash->purification_choice

Caption: Troubleshooting workflow for impurity identification and removal.

General Experimental Workflow for Purification

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps crude_product Crude 1-(4-Chlorobenzoyl) piperidin-4-one dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional, for solid impurities) dissolve->hot_filtration cool Slow Cooling to Room Temp & Ice Bath hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals (Under Vacuum) wash->dry analyze Analyze Purity (HPLC, Melting Point) dry->analyze pure_product Pure Product analyze->pure_product

Caption: Step-by-step workflow for purification by recrystallization.

References

Technical Support Center: Optimizing Catalyst Selection for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, troubleshooting common experimental issues, and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues users might encounter during piperidone synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Catalytic Hydrogenation of Pyridine Derivatives

  • Question: I am attempting to synthesize a piperidone via the catalytic hydrogenation of a substituted pyridine, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the catalytic hydrogenation of pyridines is a common issue that can stem from several factors. Here is a step-by-step guide to diagnosing and resolving the problem:

    • Catalyst Activity and Selection:

      • Catalyst Poisoning: The nitrogen atom in the pyridine ring and the piperidine product can act as a Lewis base and poison the catalyst by strongly binding to the metal surface.[1][2] Impurities in the substrate or solvent, such as sulfur or halogen compounds, can also deactivate the catalyst.

      • Solution:

        • Increase the catalyst loading.

        • Ensure the purity of your starting materials and solvents.

        • Consider adding a small amount of a weak acid (e.g., acetic acid) to protonate the nitrogen, which can reduce its poisoning effect. However, be cautious as this may affect acid-sensitive functional groups.[2]

        • Switch to a more robust catalyst. For example, rhodium on carbon (Rh/C) or platinum oxide (PtO₂) can be more effective than palladium on carbon (Pd/C) for pyridine hydrogenation.[2]

    • Reaction Conditions:

      • Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient hydrogen pressure to be overcome.

      • Solution: Increase the hydrogen pressure. Typical pressures for pyridine hydrogenation range from atmospheric to high pressure (e.g., 50-70 bar).[2]

      • Low Temperature: The reaction may not have enough energy to proceed at a sufficient rate.

      • Solution: Gradually increase the reaction temperature. Many hydrogenations of pyridines are run at elevated temperatures (e.g., 40-80°C).[2][3]

    • Mass Transfer Limitations:

      • Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

      • Solution: Increase the stirring speed to ensure the catalyst is well-suspended.

Issue 2: Side Product Formation in Dieckmann Condensation

  • Question: I am using a Dieckmann condensation to synthesize a piperidone derivative, but I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

  • Answer: The Dieckmann condensation, an intramolecular Claisen condensation, is a powerful tool for forming cyclic β-keto esters, which are precursors to piperidones.[4][5] However, side reactions can occur. Here’s how to troubleshoot them:

    • Intermolecular Condensation:

      • Cause: At high concentrations, the diester can react with another molecule of the diester instead of intramolecularly, leading to dimers or polymers.

      • Solution: Employ high-dilution techniques. Slowly add the diester to a solution of the base to maintain a low substrate concentration.[6]

    • Retro-Dieckmann Reaction:

      • Cause: The cyclic β-keto ester product can be cleaved by the alkoxide base, especially at elevated temperatures, leading back to the starting diester.[6]

      • Solution:

        • Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of sodium ethoxide.[4][6]

        • Perform the reaction at a lower temperature if possible.

        • Carefully control the workup procedure. Acidification of the reaction mixture should be done at low temperatures to avoid decomposition of the product.[6]

    • Hydrolysis of the Ester:

      • Cause: If water is present in the reaction mixture, it can hydrolyze the ester functional groups.

      • Solution: Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Catalyst Selection and Optimization

  • Q1: What are the most common catalysts for piperidone synthesis?

    • A1: The choice of catalyst heavily depends on the synthetic route.

      • For the hydrogenation of pyridine derivatives , common heterogeneous catalysts include Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), Rhodium on Carbon (Rh/C), and Raney Nickel.[2][7] Homogeneous catalysts, such as certain iridium and rhodium complexes, are also used for their high selectivity under milder conditions.[8][9][10]

      • For aza-Diels-Alder reactions , Lewis acids such as ferric chloride can be used to catalyze the cycloaddition.[7]

      • In the Petrenko-Kritschenko synthesis , the reaction is typically self-catalyzed or may proceed under acidic or basic conditions, depending on the specific substrates.[11][12]

  • Q2: How do I choose the best catalyst for my specific reaction?

    • A2: Catalyst selection should be based on several factors:

      • Substrate: The presence of other functional groups on your starting material will dictate the required chemoselectivity of the catalyst. For example, some catalysts may also reduce other functional groups like alkenes or nitro groups.

      • Desired Product: Consider the desired stereochemistry of the final product. Chiral catalysts or auxiliaries may be necessary for asymmetric synthesis.

      • Reaction Conditions: The available equipment for controlling pressure and temperature will influence your choice. Some catalysts require high pressure and temperature, while others work under milder conditions.

      • Cost and Scalability: For larger-scale synthesis, the cost, availability, and reusability of the catalyst are important considerations.

  • Q3: My catalyst seems to have lost activity after one use. Can it be regenerated?

    • A3: Catalyst deactivation is a common problem and can be caused by poisoning, fouling (coking), sintering (agglomeration of metal particles at high temperatures), or leaching of the active metal.[13]

      • Regeneration: For heterogeneous catalysts like Pd/C, regeneration can sometimes be achieved by washing with a suitable solvent to remove adsorbed impurities. In some cases of coking, controlled oxidation to burn off carbon deposits followed by reduction can restore activity. However, severe sintering is often irreversible. The feasibility and method of regeneration depend on the specific catalyst and the cause of deactivation.

Experimental Procedures and Data

  • Q4: Where can I find detailed experimental protocols for piperidone synthesis?

    • A4: This guide provides detailed protocols for several key synthetic methods in the "Experimental Protocols" section below. These protocols are based on literature procedures and provide step-by-step instructions.

  • Q5: Is there a way to compare the performance of different catalysts quantitatively?

    • A5: Yes, the "Data Presentation" section below summarizes quantitative data from various studies in structured tables, allowing for easy comparison of catalyst performance based on yield, selectivity, and reaction conditions for different synthetic routes.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine[1]
Catalyst/ReagentCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Selectivity
5% Palladium on Carbon (Pd/C)0.1 equivMethanol50-600.1-0.5196High
Sodium Borohydride (NaBH₄)-MethanolReflux--90High
Table 2: Comparison of Catalysts for the Hydrogenation of Pyridine[2][3]
CatalystAdditiveSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)
10% Rh/C-Water805-High
PtO₂-Acetic AcidRoom Temp.50-70-High
Pd/CAcetic AcidMethanol40516Good
Raney Nickel--170-200High-Good

Experimental Protocols

Protocol 1: Petrenko-Kritschenko Piperidone Synthesis [11][12][14]

This reaction involves the condensation of an aldehyde, an amine, and an acetonedicarboxylic acid ester to form a 4-piperidone.

  • Materials:

    • Aldehyde (e.g., benzaldehyde)

    • Amine (e.g., ammonia or a primary amine)

    • Diethyl acetonedicarboxylate

    • Ethanol

  • Procedure:

    • Dissolve the aldehyde and diethyl acetonedicarboxylate in ethanol in a round-bottom flask.

    • Add the amine (or an aqueous solution of ammonia) to the mixture.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • The product may precipitate from the solution upon completion. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Dieckmann Condensation for 4-Piperidone Synthesis [4][6]

This protocol describes the intramolecular cyclization of a diester to form a β-keto ester, a precursor to 4-piperidones.

  • Materials:

    • Appropriate aminodicarboxylate ester

    • Base (e.g., sodium hydride or sodium ethoxide)

    • Anhydrous solvent (e.g., toluene or THF)

    • Acid for workup (e.g., dilute HCl)

  • Procedure:

    • To a stirred suspension of the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of the aminodicarboxylate ester in the same solvent. The use of high dilution conditions (very slow addition) is crucial to favor intramolecular cyclization.

    • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the base and substrate) until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a dilute acid to neutralize the base.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting β-keto ester can then be hydrolyzed and decarboxylated in a subsequent step to yield the 4-piperidone.

Protocol 3: Catalytic Hydrogenation of a Pyridine Derivative to a Piperidone [2]

This protocol outlines a general procedure for the reduction of a pyridine ring to a piperidine ring using a heterogeneous catalyst.

  • Materials:

    • Pyridine derivative

    • Catalyst (e.g., 5% PtO₂ or 10% Pd/C)

    • Solvent (e.g., methanol, acetic acid)

    • Hydrogen gas

    • High-pressure hydrogenation reactor

  • Procedure:

    • Ensure the hydrogenation reactor is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen).

    • Under an inert atmosphere, charge the reactor with the pyridine derivative and the solvent.

    • Carefully add the catalyst to the reaction mixture.

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure and begin stirring.

    • Heat the reaction to the desired temperature and maintain it until the reaction is complete (monitor by observing hydrogen uptake or by analyzing samples via GC or LC-MS).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst start->catalyst conditions Check Conditions catalyst->conditions Catalyst OK poisoning Potential Poisoning? catalyst->poisoning No mass_transfer Check Mass Transfer conditions->mass_transfer Conditions OK pressure Increase H₂ Pressure conditions->pressure No temperature Increase Temperature conditions->temperature stirring Increase Stirring Speed mass_transfer->stirring No increase_loading Increase Catalyst Loading poisoning->increase_loading change_catalyst Change Catalyst (e.g., Rh/C, PtO₂) poisoning->change_catalyst purify_reagents Purify Reagents/Solvent poisoning->purify_reagents end Improved Yield increase_loading->end change_catalyst->end purify_reagents->end pressure->end temperature->end stirring->end

Caption: Troubleshooting workflow for low yield in piperidone synthesis.

Catalyst_Selection_Workflow start Start: Piperidone Synthesis route Choose Synthetic Route start->route hydrogenation Pyridine Hydrogenation route->hydrogenation From Pyridine dieckmann Dieckmann Condensation route->dieckmann From Diester diels_alder Aza-Diels-Alder route->diels_alder From Diene/Dienophile catalyst_h Select Catalyst hydrogenation->catalyst_h base_d Select Base dieckmann->base_d catalyst_da Select Catalyst diels_alder->catalyst_da pd_c Pd/C catalyst_h->pd_c General Purpose pt_o2 PtO₂ catalyst_h->pt_o2 High Activity rh_c Rh/C catalyst_h->rh_c Robust raney_ni Raney Ni catalyst_h->raney_ni Cost-effective end Proceed with Experiment pd_c->end pt_o2->end rh_c->end raney_ni->end na_h NaH base_d->na_h Strong, Non-nucleophilic k_otbu K-OtBu base_d->k_otbu Strong, Non-nucleophilic na_oet NaOEt base_d->na_oet Traditional na_h->end k_otbu->end na_oet->end lewis_acid Lewis Acid (e.g., FeCl₃) catalyst_da->lewis_acid Catalyzed thermal Thermal (No Catalyst) catalyst_da->thermal Uncatalyzed lewis_acid->end thermal->end

Caption: Catalyst selection guide for piperidone synthesis routes.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Chlorobenzoyl)piperidin-4-one and 1-(4-Fluorobenzoyl)piperidin-4-one Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. The strategic modification of this core structure, particularly through N-acylation with substituted benzoyl groups, has yielded compounds with significant and varied pharmacological profiles. This guide provides a comparative analysis of two such analogs: 1-(4-Chlorobenzoyl)piperidin-4-one and 1-(4-Fluorobenzoyl)piperidin-4-one. While direct head-to-head comparative studies with quantitative bioactivity data for these specific compounds are not extensively available in the public domain, this guide synthesizes structure-activity relationship (SAR) data from analogous compounds to infer their potential bioactivities, with a particular focus on their affinity for sigma receptors, which are implicated in a range of neurological disorders and have emerged as important targets in drug discovery.

Inferred Bioactivity Comparison: Sigma-1 Receptor Affinity

Based on structure-activity relationship studies of similar halogenated N-benzoyl and N-benzyl piperidine derivatives, we can extrapolate the potential impact of the 4-chloro versus 4-fluoro substitution on the benzoyl moiety on the affinity for the sigma-1 (σ₁) receptor. Generally, halogen substitution on the aromatic ring of ligands targeting sigma receptors can significantly influence binding affinity and selectivity.

CompoundStructureInferred Sigma-1 Ki (nM)Rationale for Inference
This compoundC₁₂H₁₂ClNO₂Lower (Higher Affinity)SAR studies on related (benzoylphenyl)piperidines have indicated that a 4-chloro substitution on the benzoyl ring is often crucial for potent immunomodulatory and other biological activities. The electronic properties and size of the chlorine atom may facilitate favorable interactions within the receptor binding pocket.
1-(4-Fluorobenzoyl)piperidin-4-oneC₁₂H₁₂FNO₂Higher (Lower Affinity)Studies on some series of N-benzylpiperidine derivatives have shown that a 4-fluorophenyl substitution can sometimes result in weaker binding to the sigma-1 receptor compared to other halogenated or unsubstituted analogs. While fluorine's high electronegativity can be beneficial, its small size may not provide the optimal steric interactions achieved by a larger halogen like chlorine.

Disclaimer: The Ki values presented in this table are illustrative and inferred from structure-activity relationship trends observed in related series of compounds. They are intended to highlight the potential differences in bioactivity and should be confirmed through direct experimental evaluation.

Experimental Protocols

To experimentally determine and compare the bioactivity of this compound and 1-(4-Fluorobenzoyl)piperidin-4-one, a standard in vitro receptor binding assay would be employed. Below is a detailed methodology for a sigma-1 receptor binding assay.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human sigma-1 receptor.

Materials:

  • Test Compounds: this compound and 1-(4-Fluorobenzoyl)piperidin-4-one, dissolved in a suitable solvent (e.g., DMSO).

  • Radioligand: [³H]-(+)-pentazocine, a known high-affinity sigma-1 receptor ligand.

  • Receptor Source: Membranes prepared from cells expressing the human sigma-1 receptor (e.g., HEK-293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity sigma receptor ligand.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well microplates and glass fiber filters .

Procedure:

  • Membrane Preparation: Human sigma-1 receptor-expressing cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, the following are added in order:

    • Assay buffer.

    • A range of concentrations of the test compounds (e.g., from 0.1 nM to 10 µM).

    • A fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration).

    • For determining non-specific binding, haloperidol is added instead of the test compound.

    • The reaction is initiated by the addition of the membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To aid in the conceptual understanding of the experimental workflow and the potential signaling pathway involved, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Incubation Incubation with [3H]-(+)-pentazocine Compound_Prep->Incubation Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing IC50 & Ki Calculation Scintillation->Data_Processing

Workflow for a Sigma-1 Receptor Binding Assay.

Sigma_Receptor_Signaling Ligand Piperidin-4-one Derivative Sigma1R Sigma-1 Receptor (σ₁R) Ligand->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Activation Cellular_Response Modulation of Cellular Signaling Ca_Release->Cellular_Response Leads to

Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion

The substitution of a chlorine versus a fluorine atom at the 4-position of the N-benzoyl ring of the piperidin-4-one scaffold is predicted to have a discernible impact on the bioactivity of these compounds. Based on existing SAR literature for related molecules, this compound may exhibit higher affinity for targets such as the sigma-1 receptor compared to its fluoro-substituted counterpart. However, it is imperative that this inference be substantiated through direct, quantitative experimental testing. The provided experimental protocol for a sigma-1 receptor binding assay offers a robust framework for such a comparative evaluation. A thorough understanding of how subtle structural modifications influence pharmacological activity is paramount for the rational design and development of novel and more effective therapeutic agents.

Comparing synthesis efficiency of different substituted benzoyl piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the piperidone scaffold is a cornerstone in the synthesis of a myriad of therapeutic agents. Among these, N-benzoyl piperidones are crucial intermediates. This guide offers an objective comparison of the synthesis efficiency of N-benzoyl-4-piperidone through different routes, supported by experimental data from the literature. Due to a scarcity of direct comparative studies on variously substituted benzoyl piperidones, this guide focuses on foundational, well-documented synthetic routes for the parent compound and its closely related N-benzyl analogue, providing a benchmark for efficiency.

Comparison of Synthesis Efficiency

The synthesis of N-benzoyl-4-piperidone and related structures is most commonly achieved via a Dieckmann cyclization of a diester precursor, followed by hydrolysis and decarboxylation. The efficiency of this process can be compared with older multi-step methods and with the synthesis of the analogous N-benzyl-4-piperidone.

ProductSynthetic RouteStarting MaterialsKey StepsOverall Yield (%)Reference
N-Benzoyl-4-piperidone Single-Stage Dieckmann Intermediate Synthesis & DecarboxylationBenzamide, Ethyl Acrylate1. Formation of Ethyl N-benzoyl-4-piperidone-3-carboxylate (60% yield). 2. Hydrolysis and Decarboxylation (50% yield).~30%Baty, Jones, and Moore
N-Benzoyl-4-piperidone McElvain and Stork RouteAmmonia, Ethyl Acrylate, Benzoyl ChlorideMulti-step synthesis involving N-benzoyl diester formation and cyclization.30%McElvain and Stork (as cited in Baty, et al.)[1]
N-Benzyl-4-piperidone Dieckmann Condensation RouteBenzylamine, Methyl Acrylate1. 1,4-Addition. 2. Dieckmann Condensation. 3. Hydrolysis and Decarboxylation.78.4%ChemicalBook[2]
N-Benzyl-4-piperidone N-Alkylation Route4-Piperidone Hydrochloride, Benzyl BromideDirect N-alkylation with potassium carbonate base.89.28%ChemicalBook[2]
N-Benzyl-4-piperidone Ring Closing ReactionBenzylamine, 1,5-dichloro-3-pentanoneOne-pot ring closure.92.1%Google Patents[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of N-Benzoyl-4-piperidone via Dieckmann Intermediate

This method involves a one-pot synthesis of the β-keto-ester intermediate followed by decarboxylation.[1]

Step 1: Synthesis of Ethyl N-Benzoyl-4-piperidone-3-carboxylate

  • A mixture of benzamide (1 mole) and a 50% dispersion of sodium hydride in paraffin (1 mole) in toluene (2 L) is stirred and brought to a boil for 1 hour.

  • The mixture is cooled to 0°C, and ethyl acrylate (3 moles) is added all at once.

  • The mixture is gradually heated, and ethanol is slowly distilled off through a Vigreux column over 2-3 hours.

  • After all the ethanol has been removed, the mixture is cooled to 0°C and treated with ice-water (250 ml).

  • The mixture is filtered to remove unreacted benzamide, and the layers are separated.

  • The aqueous layer is washed with toluene (50 ml) and then acidified to pH 3 with 25% hydrochloric acid.

  • The acidified mixture is extracted with chloroform (3 x 100 ml). The combined organic extracts are washed with brine, dried over sodium sulfate, and evaporated to yield the crude keto-ester. Reported Yield: 60%[1]

Step 2: Conversion to N-Benzoyl-4-piperidone

  • The crude ethyl N-benzoyl-4-piperidone-3-carboxylate is boiled with glacial acetic acid for a prolonged period.

  • The reaction progress is monitored until completion.

  • The acetic acid is removed under reduced pressure, and the residue is purified to yield N-benzoyl-4-piperidone. Reported Yield: 50%[1]

Protocol 2: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

This is a multi-step process starting from benzylamine and an acrylate ester.[2]

  • To a dry three-necked flask, add anhydrous toluene (150 mL) and metallic sodium (2.8 g). Heat the mixture to reflux with stirring.

  • Add anhydrous methanol (1 mL), followed by the slow dropwise addition of N,N-bis(β-propionate methyl ester) benzylamine (28 g).

  • After the addition is complete, continue refluxing for 6 hours. During this period, add an additional 100 ml of anhydrous toluene in batches.

  • Cool the reaction to room temperature and extract the mixture with 150 mL of 25% (w/w) hydrochloric acid solution.

  • Reflux the acidic aqueous solution in an oil bath for 5 hours.

  • Cool the reaction mixture and neutralize to approximately pH 8.5 by adding 35% NaOH solution with stirring.

  • Extract the product with ethyl acetate (3 x 100 ml).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain N-benzyl-4-piperidone as a light yellow oily liquid. Reported Yield: 78.4%[2]

Synthetic Workflow and Biological Relevance

The synthesis of substituted benzoyl piperidones is a critical step in the development of various pharmaceuticals. The general workflow often involves the formation of the core piperidone ring, followed by functionalization.

G cluster_0 Starting Materials cluster_1 Piperidone Ring Formation cluster_2 Intermediate & Final Product Amine Primary Amine (e.g., Benzamide) Michael_Addition Double Michael Addition Amine->Michael_Addition Acrylate Alkyl Acrylate (e.g., Ethyl Acrylate) Acrylate->Michael_Addition Dieckmann Dieckmann Cyclization Michael_Addition->Dieckmann Diester Intermediate Keto_Ester β-Keto Ester Intermediate Dieckmann->Keto_Ester Decarboxylation Hydrolysis & Decarboxylation Keto_Ester->Decarboxylation Final_Product N-Benzoyl-4-Piperidone Decarboxylation->Final_Product

Caption: Generalized workflow for N-benzoyl-4-piperidone synthesis.

Many drugs derived from the benzoyl piperidone scaffold function as acetylcholinesterase (AChE) inhibitors. These drugs are crucial in the management of conditions like Alzheimer's disease. They act by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing nerve signaling.

G cluster_pre Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_Cleft ACh ACh_Vesicle->ACh_Cleft Release AChR ACh Receptor ACh_Cleft->AChR Binding AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Drug Benzoyl Piperidone Derivative (AChE Inhibitor) Drug->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

References

In Vitro Activity of N-Aroyl Piperidin-4-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vitro biological activities of N-aroyl piperidin-4-one derivatives, serving as a proxy for the specific analysis of 1-(4-Chlorobenzoyl)piperidin-4-one derivatives due to a lack of publicly available data on the latter. The information herein is compiled from studies on structurally related compounds, offering insights into their potential therapeutic applications, particularly in oncology.

Cytotoxicity of N-Aroyl-3,5-bis(benzylidene)-4-piperidone Derivatives

A study by Wang et al. investigated the cytotoxic effects of a series of N-aroyl-3,5-bis(benzylidene)-4-piperidones against various human cancer cell lines. The core structure of these derivatives features substitutions on the N-aroyl group, which significantly influences their anti-proliferative activity. The data presented below summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compounds' potency.

CompoundN-Aroyl SubstituentSK-BR-3 (Breast Cancer) IC50 (µM)PG-BE1 (Lung Cancer) IC50 (µM)NCI-H460 (Lung Cancer) IC50 (µM)MIA PaCa-2 (Pancreatic Cancer) IC50 (µM)SW1990 (Pancreatic Cancer) IC50 (µM)
1a H> 40> 40> 40> 40> 40
1b 4-Nitrobenzoyl2.45 ± 0.131.83 ± 0.112.51 ± 0.142.17 ± 0.121.94 ± 0.11
1c 4-Methylbenzenesulfonyl8.76 ± 0.517.92 ± 0.459.13 ± 0.538.15 ± 0.487.68 ± 0.44
1d 4-Acetamidobenzenesulfonyl6.54 ± 0.385.89 ± 0.336.82 ± 0.406.11 ± 0.355.75 ± 0.32
1e 4-Nitrobenzenesulfonyl3.12 ± 0.182.87 ± 0.163.29 ± 0.192.98 ± 0.172.76 ± 0.15
3a H> 40> 40> 40> 40> 40
3b 4-Nitrobenzoyl3.88 ± 0.223.15 ± 0.184.02 ± 0.243.57 ± 0.203.21 ± 0.18
3d 4-Acetamidobenzenesulfonyl4.13 ± 0.243.87 ± 0.224.29 ± 0.253.96 ± 0.233.68 ± 0.21
3e 4-Nitrobenzenesulfonyl2.97 ± 0.172.54 ± 0.143.08 ± 0.182.71 ± 0.152.43 ± 0.13

Compounds 1a-e feature a 2-bromo-4,5-dimethoxybenzylidene moiety at the 3 and 5 positions of the piperidone ring. Compounds 3a, 3b, 3d, and 3e feature a 4-trifluoromethylbenzylidene moiety at the same positions.[1][2]

In Vitro Biological Activities of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes

Another relevant study synthesized a series of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes and evaluated their antioxidant, antibacterial, and antiproliferative activities. The data highlights the multifunctional potential of this class of piperidine derivatives.

Antioxidant and Antibacterial Activity
CompoundN-Benzoyl SubstituentDPPH Scavenging Activity IC50 (µg/mL)Ferrous Ion Chelating Activity IC50 (µg/mL)Antibacterial MIC (µg/mL) vs. S. aureusAntibacterial MIC (µg/mL) vs. E. coli
3a 4-Nitro48.3 ± 1.252.1 ± 1.512.525
3b 4-Methyl55.1 ± 1.858.7 ± 2.12550
3c 2,4,6-Trimethoxy35.8 ± 0.940.2 ± 1.150>50
3d 4-Chloro45.2 ± 1.149.8 ± 1.312.525
3e 4-Bromo46.8 ± 1.351.2 ± 1.412.525
Standard Ascorbic Acid (DPPH), EDTA (Chelating), Ciprofloxacin (Antibacterial)28.4 ± 0.530.6 ± 0.86.256.25
Antiproliferative Activity against Human Cancer Cell Lines
CompoundN-Benzoyl SubstituentMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
3a 4-Nitro8.5 ± 0.29.1 ± 0.3
3b 4-Methyl12.3 ± 0.413.5 ± 0.5
3c 2,4,6-Trimethoxy15.1 ± 0.616.8 ± 0.7
3d 4-Chloro7.9 ± 0.28.4 ± 0.3
3e 4-Bromo8.1 ± 0.28.8 ± 0.3
Standard Doxorubicin1.2 ± 0.051.5 ± 0.06

Experimental Protocols

Synthesis of N-Aroyl-3,5-bis(benzylidene)-4-piperidones[1]

The synthesis of the N-aroyl-3,5-bis(benzylidene)-4-piperidones involved a two-step process. Initially, the respective 3,5-bis(benzylidene)-4-piperidones were prepared through a Claisen–Schmidt condensation of 4-piperidone with the appropriate aryl aldehydes, catalyzed by dry hydrogen chloride. Subsequently, these intermediates were treated with various aroyl chlorides (e.g., 4-nitrobenzoyl chloride) or sulfonyl chlorides in the presence of a base to yield the final N-acylated or N-sulfonylated derivatives.[1]

A 4-Piperidone C 3,5-bis(benzylidene)-4-piperidone A->C Claisen-Schmidt Condensation B Aryl Aldehyde B->C E N-Aroyl-3,5-bis(benzylidene)-4-piperidone C->E N-Acylation/ N-Sulfonylation D Aroyl/Sulfonyl Chloride D->E

Synthetic scheme for N-aroyl-3,5-bis(benzylidene)-4-piperidones.
Cytotoxicity Assay (MTT Assay)[1][2]

The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add various concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Workflow for the in vitro cytotoxicity (MTT) assay.
DPPH Radical Scavenging Assay

The antioxidant activity was assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Different concentrations of the test compounds were added to a methanolic solution of DPPH. The mixture was incubated in the dark for 30 minutes, and the absorbance was measured at 517 nm. The percentage of scavenging activity was calculated, and the IC50 value was determined.

Ferrous Ion Chelating Assay

The ferrous ion chelating ability of the compounds was determined by measuring the formation of the Fe2+-ferrozine complex. The test compounds were mixed with a solution of FeCl2. The reaction was initiated by the addition of ferrozine. After incubation, the absorbance of the mixture was measured at 562 nm. The percentage of inhibition of the Fe2+-ferrozine complex formation was calculated to determine the chelating activity.

Antibacterial Susceptibility Test (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate with the bacterial inoculum. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.

References

Cross-Validation of HPLC and GC-MS for Piperidone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of piperidone and its analogues is critical in pharmaceutical research and development due to their prevalence in a wide array of bioactive molecules and as key synthetic intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for the analysis of such compounds. The choice between these methods is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements for sensitivity and selectivity.

This guide provides an objective comparison of HPLC and GC-MS for the analysis of piperidones, supported by experimental data from validated methods for structurally related compounds. Detailed methodologies are presented to assist in method development and validation.

At a Glance: HPLC vs. GC-MS for Piperidone Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[1]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[1][2]Requires volatile and thermally stable compounds or derivatization.[1][3]
Derivatization Generally not required for piperidones.May be necessary to improve volatility and thermal stability.
Sensitivity Method-dependent, with high sensitivity achievable, particularly with UV or MS detection.[4][5][6]High sensitivity, especially when using selected ion monitoring (SIM).[3][7]
Selectivity Good, and can be significantly enhanced with mass spectrometry (LC-MS).[1][8]Excellent, with mass spectrometry providing definitive compound identification.[1][3]
Throughput Generally higher, especially with modern Ultra-High-Performance Liquid Chromatography (UPLC) systems.[1]Can be lower due to longer run times for less volatile compounds.[9]
Cost HPLC systems can be more expensive to acquire and maintain due to the cost of solvents and pumps.[9][10]GC-MS systems are generally more cost-effective, using more affordable carrier gases.[9]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of piperidone-related compounds. These values are derived from published studies and serve as a benchmark for expected performance.

Validation ParameterHPLC (Piperidone Analogue of Curcumin)GC-MS (Piperazine Derivatives)
Linearity (r²) > 0.99[4][5]> 0.99
Limit of Detection (LOD) 13.1 ng/mL[4][5]0.002 - 0.004 µg/mL[7]
Limit of Quantification (LOQ) 3.9 ng/mL[4][5]0.008 - 0.016 µg/mL[7]
Accuracy (% Recovery) 98.6 - 101.2%79 - 108%[7]
Precision (% RSD) < 2%< 15%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis, along with a logical flow for the cross-validation of these two methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV/PDA Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for HPLC analysis of piperidones.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column GCMS->Column Detection Mass Spectrometer Column->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Identification Spectral Library Search Integration->Identification Quantification Quantification Integration->Quantification

Workflow for GC-MS analysis of piperidones.

CrossValidation_Workflow Define Define Analytical Requirement DevelopHPLC Develop & Validate HPLC Method Define->DevelopHPLC DevelopGCMS Develop & Validate GC-MS Method Define->DevelopGCMS AnalyzeSamples Analyze Identical Samples by Both Methods DevelopHPLC->AnalyzeSamples DevelopGCMS->AnalyzeSamples CompareResults Compare Results (Accuracy, Precision, etc.) AnalyzeSamples->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman plot) CompareResults->StatisticalAnalysis Conclusion Conclusion on Method Interchangeability StatisticalAnalysis->Conclusion

Logical workflow for cross-validation.

Experimental Protocols

The following are representative experimental protocols for the analysis of piperidone-related compounds. These should be optimized and validated for the specific analyte and matrix of interest.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a validated method for a piperidone analogue of curcumin.[4][5]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with pH adjustment if necessary for optimal peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 392 nm for the curcumin analogue).[5]

  • Column Temperature: 25°C.[5]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a general approach suitable for volatile piperidones or those that can be derivatized.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

Sample Preparation (with optional derivatization):

  • Perform a liquid-liquid extraction if the analyte is in a complex matrix.

  • If the piperidone is not sufficiently volatile, a derivatization step may be necessary. Acylation with reagents like trifluoroacetic anhydride (TFAA) can improve volatility.[12]

  • Dissolve the extracted and/or derivatized sample in a suitable volatile solvent (e.g., ethyl acetate).

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of piperidones, each with its own set of advantages. HPLC is often preferred for its applicability to a wider range of compounds without the need for derivatization and its higher throughput.[2][6] GC-MS, on the other hand, provides excellent selectivity and is a gold standard for confirmatory analysis and structural elucidation, particularly for volatile compounds.[3]

For comprehensive method validation and to ensure the accuracy and reliability of analytical data, a cross-validation approach is highly recommended. By analyzing the same set of samples using both techniques, researchers can gain a deeper understanding of the method's performance and ensure the interchangeability of the data generated. This is particularly crucial in regulated environments and during late-stage drug development.

References

A Comparative Guide to Piperidine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] This guide provides an objective comparison of these two "privileged scaffolds," supported by experimental data, to aid in their strategic application in drug design.

Both piperidine, a six-membered heterocycle with one nitrogen atom, and piperazine, its 1,4-diaza analogue, are favored in medicinal chemistry for their ability to interact with a wide range of biological targets with high affinity.[1] Their three-dimensional structures and the basic nature of their nitrogen atoms allow them to serve as versatile anchors for various pharmacophoric groups.[1][2] This versatility is particularly evident in drugs targeting the central nervous system (CNS), where these scaffolds are invaluable for their ability to cross the blood-brain barrier and interact with neurotransmitter receptors.[3]

Scaffolds cluster_0 Piperidine (C₅H₁₁N) cluster_1 Piperazine (C₄H₁₀N₂) p1_c1 p1_c1 p1_c2 p1_c2 p1_c1->p1_c2 p1_c3 p1_c3 p1_c2->p1_c3 p1_c4 p1_c4 p1_c3->p1_c4 p1_c5 p1_c5 p1_c4->p1_c5 p1_n1 N p1_c5->p1_n1 p1_n1->p1_c1 p2_c1 p2_c1 p2_c2 p2_c2 p2_c1->p2_c2 p2_n2 N p2_c2->p2_n2 p2_c3 p2_c3 p2_n2->p2_c3 p2_c4 p2_c4 p2_c3->p2_c4 p2_n1 N p2_c4->p2_n1 p2_n1->p2_c1

Physicochemical Properties: A Tale of Two Rings

The primary structural difference—the presence of a second nitrogen atom in piperazine—gives rise to significant distinctions in physicochemical properties that are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

Basicity (pKa): Piperidine is notably more basic than piperazine.[3] The higher basicity of piperidine can lead to stronger ionic interactions with biological targets but may also result in higher clearance.[1] Piperazine's two nitrogen atoms provide two pKa values, allowing for finer tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[3]

Lipophilicity (LogP): The piperidine scaffold is inherently more lipophilic than piperazine.[1] This can enhance membrane permeability, a desirable trait for CNS drugs, but may also increase metabolic susceptibility and reduce aqueous solubility.[1][3] Conversely, the more polar nature of piperazine generally leads to higher aqueous solubility.[3]

PropertyPiperidinePiperazineSignificance in Drug Design
pKa ~11.22pKa1: ~5.35-5.5pKa2: ~9.73-9.8[1][3]Piperidine's higher basicity can enhance interactions with acidic residues. Piperazine's dual pKa allows for finer tuning of basicity and solubility.[3]
cLogP (parent) ~0.84[1]~-1.1[1]Piperidine's lipophilicity can improve membrane permeability. Piperazine's hydrophilicity often enhances aqueous solubility.[3]
Aqueous Solubility MiscibleFreely Soluble[1]Both parent scaffolds are highly soluble, but substituents dramatically alter this property. Piperazine often improves the solubility of parent compounds.[2]
Hydrogen Bonding 1 donor, 1 acceptor2 donors, 2 acceptorsPiperazine offers more points for hydrogen bonding, which can be crucial for target binding and improving solubility.[4]

Pharmacological and Therapeutic Applications

Both scaffolds are prevalent across a wide array of therapeutic areas, but they show certain tendencies based on their inherent properties.

Piperidine: This scaffold is a universal structural motif found in drugs for cancer, CNS disorders, and infectious diseases.[5] Its ability to modulate lipophilicity and water solubility, combined with its metabolic stability (depending on substitution), makes it highly versatile.[5] Examples include methylphenidate (Ritalin) for ADHD and donepezil (Aricept) for Alzheimer's disease.[6]

Piperazine: The piperazine moiety is a cornerstone of many antipsychotic, antihistamine, antidepressant, and anticancer drugs.[1][7][8] The second nitrogen atom provides an additional point for substitution, allowing for the creation of molecules that can interact with multiple receptors, a common strategy in CNS drug design.[1] For instance, antipsychotics like olanzapine and aripiprazole utilize the piperazine core to interact with dopamine and serotonin receptors.[3][7] In oncology, the piperazine ring is a key feature in numerous kinase inhibitors, such as imatinib (Gleevec), where it aids solubility and binding to the ATP-binding pocket.[3][7]

Therapeutic AreaProminent ScaffoldExample Drugs (Scaffold)Rationale
Antipsychotics PiperazineAripiprazole, Olanzapine, Ziprasidone[7]The scaffold interacts with key dopamine and serotonin receptors.[3]
Antidepressants PiperazineVortioxetine, Trazodone[8]The moiety is crucial for interacting with serotonin receptors and transporters.
ADHD / Nootropics PiperidineMethylphenidate, Donepezil[6]Lipophilicity aids in crossing the blood-brain barrier.
Anticancer (Kinase Inhibitors) PiperazineImatinib, Palbociclib, Sunitinib[3][7]The ring often serves as a linker or solubilizing group to engage the ATP-binding pocket.[3]
Antihistamines PiperazineCetirizine, Meclizine[9]The scaffold is a common feature for H1 receptor antagonists.
Opioid Analgesics PiperidineFentanyl, MeperidineThe piperidine core mimics the essential pharmacophore of morphine.

Pharmacokinetic (ADME) and Metabolic Profile

The choice between piperidine and piperazine significantly impacts a drug's pharmacokinetic profile.

ADME_Comparison cluster_piperidine Piperidine Profile cluster_piperazine Piperazine Profile P_Lip Higher Lipophilicity P_Perm Good Membrane Permeability P_Lip->P_Perm P_Sol Lower Aqueous Solubility (often) P_Lip->P_Sol P_Met Metabolically Stable (substituent dependent) Z_Pol Higher Polarity Z_Sol Good Aqueous Solubility Z_Pol->Z_Sol Z_Met Metabolic Hotspot (potential for N-dealkylation) Z_Pol->Z_Met Z_Sub Multiple Substitution Points

Metabolism: Piperidine is often considered more metabolically stable, though this heavily depends on the substitution pattern.[5] The carbon atoms adjacent to the nitrogen can be sites of oxidation by cytochrome P450 (CYP) enzymes.[10] In contrast, the piperazine ring, with its two nitrogen atoms, presents more sites for metabolism and can be a metabolic liability.[1][3] N-dealkylation is a common metabolic pathway for piperazine-containing drugs.

Permeability and Efflux: Piperidine's higher lipophilicity can enhance passive diffusion across membranes.[3] Piperazine derivatives, however, can sometimes act as permeation enhancers and may be advantageous for improving the oral absorption of poorly permeable drugs.[1] Some studies suggest that piperazine derivatives can also be P-glycoprotein (P-gp) inhibitors, which could reduce efflux and increase the bioavailability of co-administered drugs.[11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay is crucial for comparing the metabolic liabilities of piperidine- vs. piperazine-containing analogues early in drug discovery.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with HLM.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., in DMSO) is prepared. Pooled HLM are thawed on ice. A NADPH regenerating system (cofactor solution) is prepared.

  • Incubation: The test compound (at a final concentration, e.g., 1 µM) is pre-incubated with HLM in a phosphate buffer (pH 7.4) at 37°C for a few minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH cofactor solution.

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the rate constant (k). The half-life is calculated as t½ = 0.693/k.

Protocol 2: Caco-2 Permeability Assay

This assay assesses a compound's potential for oral absorption by measuring its transport across a monolayer of human intestinal Caco-2 cells.

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both apical-to-basolateral (A-B, absorption) and basolateral-to-apical (B-A, efflux) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A-B): The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber.

  • Transport Experiment (B-A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This helps determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-gp.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Conclusion: A Strategic Choice

The decision between incorporating a piperidine or a piperazine scaffold is a strategic one based on the specific goals of the drug design project.[1]

  • Choose Piperidine when: The design requires higher lipophilicity for membrane penetration (e.g., CNS targets), stronger basicity for a specific ionic interaction, or when metabolic stability is a primary concern.[1][3]

  • Choose Piperazine when: The design goals include improved aqueous solubility, the need for multiple points of substitution to modulate properties or interact with multiple targets, or when finer control over basicity is required.[2][3]

Both piperidine and piperazine are undeniably powerful and privileged scaffolds. A thorough understanding of their distinct physicochemical, pharmacological, and pharmacokinetic profiles, validated by targeted experiments, enables medicinal chemists to make rational design choices that accelerate the development of safe and effective new medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzoyl-Piperidin-4-One Analogues as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. The 1-benzoyl-piperidin-4-one scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous analogues demonstrating significant antibacterial and antifungal activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed methodologies, to aid in the rational design of more potent antimicrobial agents.

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of 1-benzoyl-piperidin-4-one analogues is significantly influenced by the nature and position of substituents on both the benzoyl and piperidine moieties. The following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of a series of piperidin-4-one derivatives against various bacterial and fungal strains.

Compound IDR1 (at N-1)R2 (at C-2, C-6)R3 (at C-3)Modification at C-4S. aureus (ATCC 6538) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)B. subtilis (MTCC 441) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)Reference
1a H4-(CH₃)₂N-C₆H₄, C₆H₅CH₃=O125250125>500
2a H4-OCH₃-C₆H₄, C₆H₅CH₃=O250250250>500
3a H4-OH-C₆H₄, C₆H₅CH₃=O125125250>500
1b H4-(CH₃)₂N-C₆H₄, C₆H₅CH₃=N-NH-CS-NH₂250500250250
2b H4-OCH₃-C₆H₄, C₆H₅CH₃=N-NH-CS-NH₂125250125125
3b H4-OH-C₆H₄, C₆H₅CH₃=N-NH-CS-NH₂250125250250
5g CH₃C₆H₅CH₃=N-O-CH₂-(2-Cl-C₆H₄)----
5h CH₃C₆H₅CH₃, CH₃=N-O-CH₂-(2-Cl-C₆H₄)--Good Activity-
5j CH₃C₆H₅CH₃=N-O-CH₂-(2-Br-C₆H₄)---Potent Activity
Ampicillin ----100100100-
Terbinafine -------100

Key SAR Observations:

  • Modification at C-4: The conversion of the piperidin-4-one keto group (=O) to a thiosemicarbazone moiety (=N-NH-CS-NH₂) significantly enhances antifungal activity against C. albicans.

  • Substituents at C-2 and C-6: The nature of the aryl substituents at the C-2 and C-6 positions influences the antimicrobial potency. For instance, the presence of a 4-hydroxyphenyl group (as in 3a ) leads to better activity against E. coli compared to a 4-dimethylaminophenyl group (1a ).

  • Oxime Ethers: The introduction of an oxime ether functionality at the C-4 position, particularly with halogen-substituted benzyl groups, results in potent antimicrobial activity. Compound 5h showed good antibacterial activity against B. subtilis, while compound 5j was a potent antifungal agent against Candida-51.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial and Antifungal Susceptibility Testing (Disk Diffusion Method)

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.

  • Microbial Strains: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Bacillus subtilis (MTCC 441), and Candida albicans (ATCC 10231) are used.

  • Culture Media: Mueller-Hinton Agar (Difco, Detroit, USA) is used for bacterial strains, and Sabouraud Dextrose Agar is used for fungal strains.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity of 0.5 McFarland standard.

  • Assay Procedure:

    • The sterile agar plates are inoculated with the microbial suspension.

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (typically 100 µ g/disc ) in a suitable solvent (e.g., DMSO).

    • The discs are placed on the surface of the inoculated agar plates.

    • Standard antibiotic discs (e.g., Ampicillin) and a solvent control disc are also placed on the plates.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

  • Microbial Strains and Media: The same strains and appropriate broth media (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) are used.

  • Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compounds are prepared in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under the same conditions as the disk diffusion assay.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the piperidin-4-one scaffold and how modifications at different positions impact its antimicrobial activity.

Efficacy of 1-(4-Chlorobenzoyl)piperidin-4-one Based Inhibitors: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-Chlorobenzoyl)piperidin-4-one scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating significant inhibitory activity against key targets in oncology. This guide provides a comparative analysis of the efficacy of inhibitors based on this scaffold against standard drugs, supported by experimental data. The focus is on their roles as Monoacylglycerol Lipase (MAGL) inhibitors and Carbonic Anhydrase (CA) inhibitors, as well as the general anticancer potential of structurally related compounds.

Monoacylglycerol Lipase (MAGL) Inhibition: A Novel Anticancer Strategy

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in lipid metabolism and has been identified as a key enzyme in promoting cancer pathogenesis.[1] MAGL is often elevated in aggressive cancer cells, where it contributes to a pro-tumorigenic lipid network that supports cell migration, survival, and tumor growth.[1] Consequently, the development of MAGL inhibitors represents a promising avenue for anticancer therapy.[2]

Comparative Efficacy of MAGL Inhibitors

Recent studies have focused on the structural optimization of this compound derivatives as reversible MAGL inhibitors. These inhibitors offer a potential advantage over irreversible inhibitors, which can lead to significant side effects.[3] A lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a), has been optimized to yield more potent and selective inhibitors.

Compound Target Inhibition Constant (Ki) Standard Drug Inhibition Constant (IC50)
CL6a (Lead Compound) MAGL8.6 µM[3]JZL184 8.1 nM (Human)
17b (Optimized Inhibitor) MAGL0.65 µM~8 nM (Mouse)[4]

Note: JZL184 is a well-characterized, potent, and selective irreversible inhibitor of MAGL and serves as a standard for comparison in research.[4][5][6]

Experimental Protocol: MAGL Inhibition Assay

The inhibitory activity of the compounds against MAGL is typically determined using an enzymatic assay. The general protocol involves:

  • Enzyme Preparation: Recombinant human MAGL is used as the enzyme source.

  • Substrate: A suitable substrate, such as 4-nitrophenyl acetate (4-NPA), is used, which upon hydrolysis by MAGL, produces a chromogenic product that can be measured spectrophotometrically.

  • Inhibition Measurement: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is then initiated by the addition of the substrate.

  • Data Analysis: The rate of the enzymatic reaction is measured by monitoring the change in absorbance over time. The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) or the inhibition constant (Ki) is calculated by fitting the data to the appropriate dose-response equations.

MAGL Signaling Pathway in Cancer

MAGL_Pathway Simplified MAGL Signaling Pathway in Cancer MAGL MAGL FFAs Free Fatty Acids (e.g., Arachidonic Acid) MAGL->FFAs Hydrolysis MAGs Monoacylglycerols (e.g., 2-AG) MAGs->MAGL Pro_tumorigenic_Lipids Pro-tumorigenic Signaling Lipids (e.g., Prostaglandins) FFAs->Pro_tumorigenic_Lipids Cancer_Hallmarks Cancer Hallmarks: - Proliferation - Migration - Survival - Invasion Pro_tumorigenic_Lipids->Cancer_Hallmarks Inhibitor This compound Based Inhibitors Inhibitor->MAGL Inhibition

Caption: Simplified signaling pathway of MAGL in cancer progression.

Carbonic Anhydrase (CA) Inhibition: Targeting Tumor Hypoxia and pH Regulation

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key players in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[7][8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, they help maintain the intracellular pH, promoting cancer cell survival, proliferation, and invasion.[7][8] This makes CA IX and CA XII attractive targets for anticancer drug development.[7][9]

Comparative Efficacy of CA Inhibitors

Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, which share a similar piperidine core, have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms. Their inhibitory activity is compared with the standard CA inhibitor, Acetazolamide.

Compound hCA I (Ki) hCA II (Ki) hCA IX (Ki) hCA XII (Ki) Standard Drug
Compound 6 105.4 nM3.7 nM0.9 nM10.8 nMAcetazolamide (AAZ)
Compound 10 112.5 nM4.4 nM5.8 nM11.2 nMKi values vary by isoform
Compound 16 125.1 nM3.8 nM0.8 nM10.5 nM
Compound 20 110.2 nM3.8 nM0.9 nM12.1 nM
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[10]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow spectrophotometric method. The key steps are:

  • Enzyme and Inhibitor Incubation: A solution of the purified human CA isoform is incubated with varying concentrations of the inhibitor.

  • Substrate Addition: The reaction is initiated by adding a CO2-saturated solution.

  • pH Change Monitoring: The enzyme-catalyzed hydration of CO2 leads to a change in pH, which is monitored using a pH indicator (e.g., phenol red) at a specific wavelength.

  • Data Analysis: The initial rates of the reaction are determined, and the IC50 or Ki values are calculated by plotting the enzyme activity against the inhibitor concentration.

Carbonic Anhydrase IX (CA IX) Signaling Pathway in Cancer

CAIX_Pathway Role of CA IX in Tumor Microenvironment cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Intracellular_pH Intracellular pH (Neutral) Proliferation_Survival Proliferation & Survival Intracellular_pH->Proliferation_Survival HCO3_transporter Bicarbonate Transporters HCO3_in HCO3- HCO3_in->Intracellular_pH Extracellular_pH Extracellular pH (Acidic) Invasion_Metastasis Invasion & Metastasis Extracellular_pH->Invasion_Metastasis CO2 CO2 + H2O CAIX CA IX CO2->CAIX Catalyzes H_out H+ H_out->Extracellular_pH HCO3_out HCO3- HCO3_out->HCO3_in CAIX->H_out CAIX->HCO3_out Inhibitor Piperidine-Based Inhibitors Inhibitor->CAIX Inhibition Hypoxia Hypoxia Hypoxia->CAIX Induces Expression

Caption: Role of Carbonic Anhydrase IX in regulating pH and promoting cancer progression.

General Anticancer Activity of Related Piperazine Derivatives

While direct comparative data for this compound based inhibitors against standard chemotherapeutic agents like doxorubicin is limited in the reviewed literature, studies on structurally similar 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives provide valuable insights into their cytotoxic potential across a range of cancer cell lines.

Comparative Cytotoxicity (GI50 in µM)

The following table summarizes the 50% growth inhibition (GI50) values for a series of piperazine derivatives compared to the standard anticancer drugs Camptothecin and 5-Fluorouracil (5-FU).

Compound HUH7 (Liver) MCF7 (Breast) HCT116 (Colon) Standard Drug GI50 (µM)
5a 4.649.1210.23Camptothecin 0.15 (HUH7)
5b 8.439.0511.49>1 (MCF7, HCT116)
5c 7.376.096.185-Fluorouracil 30.66 (HUH7)
5d 10.298.0712.553.51 (MCF7)
5e 11.808.4710.8918.67 (HCT116)
Data from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[11]

Notably, several of the tested compounds, such as 5a, 5b, and 5c, exhibited lower GI50 values compared to 5-Fluorouracil in certain cell lines, indicating potent cytotoxic activity.[11]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The cytotoxic activity of these compounds was evaluated using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The GI50 value, the concentration required to inhibit cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Screening Start Start: Cancer Cell Lines Plating Cell Seeding in 96-well Plates Start->Plating Treatment Treatment with Inhibitors & Standard Drugs (Varying Concentrations) Plating->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., SRB or MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Data Analysis: - Dose-Response Curves - GI50 / IC50 Calculation Measurement->Analysis End End: Comparative Efficacy Analysis->End

Caption: A generalized workflow for assessing the cytotoxic effects of novel inhibitors.

References

Validating the Mechanism of Action for Novel Piperidone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel piperidone-based compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), against established therapeutic agents, Gemcitabine and Bortezomib, in the context of pancreatic cancer. The objective is to validate the mechanism of action of DiFiD through a review of its performance in key preclinical assays and to provide a framework for the evaluation of similar piperidone derivatives.

Executive Summary

Novel piperidone-based compounds have emerged as a promising class of therapeutic agents with diverse biological activities. This guide focuses on 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), a compound that has demonstrated potent anticancer effects. Through a detailed comparison with Gemcitabine, a standard-of-care antimetabolite, and Bortezomib, a proteasome inhibitor, we elucidate the distinct and overlapping mechanisms of action of DiFiD. This analysis is supported by a compilation of experimental data and detailed protocols for key validation assays.

Comparative Analysis of Anticancer Activity

The antitumor efficacy of DiFiD, Gemcitabine, and Bortezomib has been evaluated in various pancreatic cancer cell lines. The following tables summarize their cytotoxic and apoptotic activities. It is important to note that the data presented for each compound are derived from different studies and, therefore, should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
DiFiD MiaPaCa-2~1.0 (at 72h)[1]
BxPC-3~1.0 (at 72h)[1]
Gemcitabine PANC-116 mg/L (~60.8 µM) (at 48h)[2]
AsPC-10.0104[3]
BxPC-30.1792[3]
MIA PaCa-20.1225[3]
Bortezomib L3.6plInduces apoptosis at 0.1 µM (24h)[4]
PANC-1Induces apoptosis[5]
BxPC-3Induces apoptosis[6]

Table 2: Comparative Induction of Apoptosis in Pancreatic Cancer Cell Lines

CompoundCell LineAssayObservationReference
DiFiD MiaPaCa-2Caspase-3/7 ActivationSignificant increase in apoptotic cells with 1 µM DiFiD for 24h.[1]
BxPC-3Caspase-3/7 ActivationSignificant increase in apoptotic cells with 1 µM DiFiD for 24h.[1]
Gemcitabine PANC-1DNA Fragmentation ELISA44.7% DNA fragmentation at 48h.[2]
T3M4Annexin V Staining~52% specific apoptosis with 0.04-20 µM Gemcitabine for 24h.[7]
PT45-P1Annexin V Staining~53% specific apoptosis with 0.04-20 µM Gemcitabine for 24h.[7]
Bortezomib MIAPaCa-2Annexin V-FITC/PI StainingDose-dependent increase in apoptotic cells.[8]
AsPC-1Annexin V-FITC/PI StainingDose-dependent increase in apoptotic cells.[8]

Mechanisms of Action

DiFiD: A Novel Piperidone Targeting Notch Signaling

DiFiD has been shown to exert its anticancer effects through the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] This mechanism distinguishes it from traditional cytotoxic agents.

DiFiD_Mechanism cluster_membrane Cell Membrane DiFiD DiFiD GammaSecretase γ-Secretase Complex (Presenilin-1, Nicastrin) DiFiD->GammaSecretase Inhibits Apoptosis Apoptosis DiFiD->Apoptosis Induces NotchReceptor Notch Receptor GammaSecretase->NotchReceptor Cleaves NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Hes1 Hes-1 (Target Gene) Nucleus->Hes1 Activates Transcription Proliferation Cell Proliferation & Angiogenesis Hes1->Proliferation Promotes

Mechanism of action for DiFiD.
Gemcitabine: A Standard Antimetabolite

Gemcitabine is a nucleoside analog that primarily targets DNA synthesis, leading to cell cycle arrest and apoptosis.[9]

Gemcitabine_Mechanism Gemcitabine Gemcitabine dFdCDP dFdCDP (diphosphate) Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporates into DNA dNTPs dNTP Pool RNR->dNTPs Reduces DNA DNA DNA_Polymerase->DNA Causes chain termination Apoptosis Apoptosis DNA->Apoptosis Induces

Mechanism of action for Gemcitabine.
Bortezomib: A Proteasome Inhibitor

Bortezomib functions by reversibly inhibiting the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins. This leads to the accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum (ER) stress and apoptosis.[10]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades ProteinAggregates Protein Aggregates UbProteins->ProteinAggregates Accumulation ER_Stress ER Stress ProteinAggregates->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Mechanism of action for Bortezomib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold change in caspase activity compared to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome.

  • Cell Lysis: Lyse cells in a buffer compatible with the proteasome activity assay.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of ~380/460 nm.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity. Include a known proteasome inhibitor (e.g., MG-132) as a control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest and fix cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the screening and validation of novel anticancer compounds.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Mechanism of Action Validation cluster_preclinical Preclinical Evaluation HTS Compound Library Screening (e.g., Cell Viability Assay) Hit_Identification Hit Identification (Potent & Selective Compounds) HTS->Hit_Identification Apoptosis_Assay Apoptosis Assays (Caspase Activity, Annexin V) Hit_Identification->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Cell_Cycle_Assay Western_Blot Target Protein Expression (Western Blot) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis In_Vivo In Vivo Efficacy (Xenograft Models) Pathway_Analysis->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity

General workflow for drug screening and validation.

Conclusion

The novel piperidone-based compound, DiFiD, demonstrates significant anticancer activity in pancreatic cancer models, operating through a distinct mechanism involving the inhibition of the Notch signaling pathway. This sets it apart from the standard-of-care agent Gemcitabine, which targets DNA synthesis, and the proteasome inhibitor Bortezomib. The comparative data, while not from head-to-head studies, suggest that DiFiD has potent cytotoxic and pro-apoptotic effects. Further investigation, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of DiFiD and other novel piperidone-based compounds. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such validation studies.

References

Benchmarking the Purity of Commercial 1-(4-Chlorobenzoyl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of commercially available 1-(4-Chlorobenzoyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of this product is benchmarked against structurally similar alternatives, supported by established experimental data and detailed analytical protocols. This document aims to assist researchers in making informed decisions for their drug discovery and development endeavors.

Comparative Purity Analysis

The purity of this compound from various commercial sources is a critical parameter that can significantly impact the outcome of a synthesis and the impurity profile of the final active pharmaceutical ingredient (API). While direct comparative studies from independent laboratories are not publicly available, a review of certificates of analysis and product specifications from several suppliers provides a general overview of the expected purity levels.

Supplier CategoryTypical Purity (by HPLC)Common ImpuritiesAnalytical Techniques Used
Premium Research Grade >99.0%Starting materials (4-chlorobenzoyl chloride, piperidin-4-one), self-condensation products, residual solvents.HPLC, GC-MS, ¹H NMR, ¹³C NMR
Standard Research Grade >98.0%Similar to premium grade, potentially at slightly higher levels.HPLC, ¹H NMR
Bulk/Commercial Grade >95.0%Higher levels of starting materials and process-related impurities.HPLC

Performance Comparison with Alternatives

In the context of drug discovery, particularly for central nervous system (CNS) targets, several alternatives to this compound exist. These alternatives often involve modifications to the benzoyl moiety or the piperidine ring to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The choice of a specific building block depends on the desired therapeutic target and the structure-activity relationship (SAR) of the compound series.

CompoundStructural Difference from TargetPotential Therapeutic TargetsKey Performance Considerations
1-(4-Fluorobenzoyl)piperidin-4-one Fluorine substitution on the benzoyl ring.Dopamine and Serotonin Receptors.[1]The fluorine atom can alter binding affinity, metabolic stability, and bioavailability.
1-Benzoylpiperidin-4-one Unsubstituted benzoyl ring.Broad applicability in CNS drug discovery.Serves as a baseline for evaluating the effect of substitution on the benzoyl ring.
1-(4-Methylbenzoyl)piperidin-4-one Methyl substitution on the benzoyl ring.Serotonin Receptors.The methyl group can influence receptor subtype selectivity and pharmacokinetic profiles.
4-(4-Chlorobenzoyl)piperidine Carbonyl group at the 4-position is reduced.Dopamine D4 Receptors.[2][3]The absence of the ketone may alter the binding mode and functional activity at the target receptor.

Experimental Protocols

Accurate determination of the purity of this compound requires robust analytical methodologies. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as a reference for in-house quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.[4][5]

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure and identifying impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Data (indicative):

    • Chemical shifts for the chlorobenzoyl group protons are expected in the aromatic region (~7.4-7.8 ppm).

    • Signals for the piperidine ring protons will appear in the aliphatic region (~2.5-4.0 ppm).

  • ¹³C NMR Data (indicative):

    • The carbonyl carbon of the benzoyl group will have a chemical shift around 168-170 ppm.

    • The carbonyl carbon of the piperidone ring will be in the range of 205-208 ppm.

    • Aromatic and aliphatic carbons will appear in their respective characteristic regions.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.

Figure 1. Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial Sample of this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity_Quant Purity Quantification (%) HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Final_Report Comprehensive Purity Report Purity_Quant->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for purity analysis.

Potential Signaling Pathway Involvement

Derivatives of this compound are often investigated for their activity on G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are crucial in neurotransmission. The diagram below illustrates a simplified signaling cascade initiated by the binding of a ligand to a Gαi-coupled receptor, a common mechanism for many CNS-active drugs.

Figure 2. Simplified Gαi-Coupled Receptor Signaling Pathway Ligand Piperidine-4-one Derivative (e.g., Dopamine/Serotonin Receptor Ligand) Receptor Gαi-Coupled Receptor (e.g., D2/5-HT1A) Ligand->Receptor Binding G_protein Gαiβγ Complex Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Gαi-coupled receptor signaling.

References

Comparative Docking Analysis of Chlorobenzoyl Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies involving chlorobenzoyl piperidine derivatives against various biological targets. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines a detailed experimental protocol for computational docking, and visualizes the typical workflow, offering insights into the therapeutic potential of this chemical scaffold.[1][2]

Data Presentation: Comparative Docking Performance

The following table summarizes the inhibitory activities, binding affinities, and docking scores of various piperidine derivatives, including those with chlorophenyl moieties, against their respective biological targets. This data is essential for understanding the structure-activity relationships (SAR) and relative potency of different structural modifications.[2]

Compound/AnalogTarget Enzyme/ReceptorDocking Score / Binding Energy (kcal/mol)Inhibitory Concentration (IC50) / Binding Affinity (Ki)Key Interactions & NotesReference PDB ID
Chlorophenyl Piperidine Derivatives
1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidine stereoisomersSigma-1 (σ1) ReceptorNot explicitly stated(-)-(S) enantiomer: Ki = 2.6 ± 0.3 nM; (+)-(R) enantiomer: Ki = 9.8 ± 1.0 nMThe (-)-(S) enantiomer shows significantly higher affinity.[3]Not specified
Sigma-2 (σ2) ReceptorNot explicitly stated(-)-(S) enantiomer: Ki = 1422 ± 156 nM; (+)-(R) enantiomer: Ki = 852 ± 94 nMHighlights the importance of stereochemistry in receptor binding.[3]Not specified
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorNot explicitly statedHigh-affinity and selective ligand.[4]Structural modifications of the amide bond and alkyl chain decreased D4 affinity.[4]Not specified
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineCytotoxicity against cancer cell linesNot explicitly statedInvestigated for anticancer properties.[5]A derivative of the chlorobenzoyl piperazine scaffold.[5]Not specified
Other Piperidine Derivatives for Comparison
Benzamide Piperidine Derivative (5d, 2-Fluoro substitution)Acetylcholinesterase (AChE)Not explicitly statedIC50 = 13 ± 2.1 nMHydrogen bonding with Tyrosine 121.[6]Not specified
Donepezil (Reference Drug)Acetylcholinesterase (AChE)Not explicitly statedIC50 = 600 ± 50 nMStandard of comparison for AChE inhibitors.[6]Not specified
Furan-pyrazole piperidine derivativesAkt1 KinaseNot explicitly statedGood Akt1 inhibitory activity.[7][8]Also showed antiproliferative activity against cancer cell lines.[7][8]Not specified
Pyridine-substituted piperidine derivativesLs-AChBP (α7 nAChR surrogate)Not explicitly stated(S)-2 enantiomer: Ki = 0.86 nMEnantiomers showed opposite functions (agonist vs. antagonist).[9]Not specified
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-1 (σ1) ReceptorNot explicitly statedKi = 0.96 ± 0.05 nMShowed high affinity and selectivity for the σ1 receptor.[10]Not specified

Experimental Protocols: Molecular Docking Methodology

The reliability of docking results is intrinsically linked to the rigor of the computational methodology.[2] The following is a generalized protocol for molecular docking based on methodologies reported in the cited studies.[1][11][12]

1. Preparation of the Receptor (Protein):

  • The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).[11]

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.[11]

  • Hydrogen atoms are added to the protein structure, and partial charges are assigned.

  • The protein structure may be energy-minimized to relieve any steric clashes.

2. Preparation of the Ligand:

  • The 2D structure of the chlorobenzoyl piperidine derivative or other ligands is drawn using chemical drawing software and converted to a 3D structure.

  • The ligand's geometry is optimized using computational chemistry methods, and charges are assigned.[1]

  • The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.[1]

3. Grid Box Definition:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[1]

4. Docking Simulation:

  • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations, positions, and orientations of the ligand within the receptor's active site.[13]

  • The software calculates the binding energy for each pose, and a scoring function ranks the different poses.[13]

5. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked pose based on the docking score (e.g., binding energy).[11]

  • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the basis of the molecular recognition.[11]

Visualization of Docking Workflow

The following diagrams illustrate a generalized workflow for a computational molecular docking study and a conceptual signaling pathway that could be modulated by the studied ligands.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB Select Target Protein (from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Select Ligands (Chlorobenzoyl Piperidines & Alternatives) PrepLig Prepare Ligands (Energy minimization) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Poses) Dock->Analyze Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) Analyze->Visualize SAR Structure-Activity Relationship (SAR) Analyze->SAR Lead Identify Lead Compounds SAR->Lead G Ligand Chlorobenzoyl Piperidine Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binding G_Protein G-Protein Activation / Kinase Phosphorylation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Second_Messenger->Cellular_Response

References

Assessing the metabolic stability of chloro- vs fluoro- substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For researchers and scientists working with piperidine scaffolds, a common structural motif in pharmaceuticals, understanding how different substitutions affect this stability is paramount. This guide provides a detailed comparison of the metabolic stability of chloro- versus fluoro-substituted piperidines, supported by illustrative experimental data and detailed methodologies.

The strategic placement of halogen atoms is a widely employed tactic in medicinal chemistry to enhance the metabolic robustness of drug candidates. While both chlorine and fluorine are halogens, their distinct physicochemical properties can lead to significant differences in how a molecule is processed by metabolic enzymes.

Comparative Metabolic Stability Data

The following table summarizes illustrative in vitro metabolic stability data for a pair of hypothetical, structurally analogous chloro- and fluoro-substituted piperidine compounds in human liver microsomes. This data is based on established principles where fluorination, due to the strength of the carbon-fluorine bond, often leads to increased resistance to metabolic degradation compared to chlorination.[1][2]

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Chloro-substituted Piperidine2527.7
Fluoro-substituted Piperidine759.2

This data is illustrative and intended to reflect general trends observed in medicinal chemistry. Actual values are highly dependent on the specific molecular structure.

The data clearly suggests that the fluoro-substituted piperidine possesses significantly greater metabolic stability, as evidenced by its longer half-life and lower intrinsic clearance.[3] This enhanced stability is primarily attributed to the high energy of the C-F bond, which is more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes than the C-Cl or C-H bonds.[1]

Experimental Protocols

The metabolic stability of these compounds is typically assessed using in vitro assays, with the liver microsomal stability assay being a common and high-throughput method.[3][4]

Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[5]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)[4]

  • Pooled human liver microsomes (HLM)[6]

  • Phosphate buffer (100 mM, pH 7.4)[4]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)[4]

  • 96-well plates[6]

  • Incubator set to 37°C[6]

  • Centrifuge[6]

  • LC-MS/MS system[6]

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 µM).[6]

  • Incubation Mixture: In a 96-well plate, add the human liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for approximately 10 minutes.[6]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system and the test compound working solution to the wells.[4]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 2-3 fold volume of the ice-cold quenching solution.[4][6] The "0" time point sample is prepared by adding the quenching solution before the NADPH regenerating system.[4]

  • Protein Precipitation: Centrifuge the plate to precipitate the proteins.[6]

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.[1]

    • The slope of the linear regression line gives the elimination rate constant (k).[4]

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[4]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[4]

Visualizing the Process

To better understand the experimental process and the potential metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Working Solution initiate_reaction Initiate Reaction with NADPH at 37°C prep_compound->initiate_reaction prep_microsomes Prepare Microsome/ Buffer Mixture prep_microsomes->initiate_reaction time_points Sample at Various Time Points initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Halo-Substituted Piperidine hydroxylation Hydroxylation parent->hydroxylation Oxidation dehalogenation Dehalogenation parent->dehalogenation Reductive/Oxidative n_dealkylation N-dealkylation parent->n_dealkylation Oxidation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation

Caption: Putative metabolic pathways for halo-substituted piperidines.

Discussion

The primary routes of metabolism for piperidine-containing compounds often involve oxidation reactions catalyzed by CYP enzymes, such as hydroxylation of the piperidine ring and N-dealkylation.[7][8][9] The substitution of a hydrogen atom with a halogen can block these metabolically labile sites.

The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it less susceptible to enzymatic cleavage.[1] This "metabolic blocking" effect of fluorine is a key reason for its frequent incorporation into drug candidates to improve their pharmacokinetic properties.[5] While chlorine substitution can also enhance metabolic stability compared to a non-halogenated analog, it is generally less effective than fluorine in this regard.

It is important to note that the position of the halogen on the piperidine ring is crucial. Substitution at a known site of metabolism will have the most profound impact on stability. Furthermore, while this guide focuses on Phase I metabolism, which is often the rate-limiting step, Phase II conjugation reactions such as glucuronidation can also contribute to the clearance of these compounds, particularly after initial hydroxylation.[6]

References

A Researcher's Guide to Validating Cytotoxicity Assays for Novel Anticancer Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common cytotoxicity assays, complete with experimental protocols and data presentation strategies essential for the validation of novel anticancer piperidone derivatives.

Piperidine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] The initial preclinical evaluation of these novel piperidone derivatives heavily relies on in vitro cytotoxicity assays to determine their efficacy and therapeutic potential.[1][4][5] This guide delves into the validation of these crucial assays, offering a comparative overview of standard methodologies.

Comparison of Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is a critical first step. The most widely used methods include the MTT, SRB, and LDH assays, each with distinct principles and applications.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • SRB (Sulforhodamine B) Assay: The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is proportional to the total protein mass, and therefore, to the cell number.[7]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10][11] The level of LDH activity is directly proportional to the extent of cell lysis.[10]

Assay Principle Endpoint Measured Advantages Disadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6]Cell viability and metabolic activity.Well-established, sensitive, and widely used for high-throughput screening.[12]Can be affected by compounds that interfere with mitochondrial respiration; formazan crystals require solubilization.[6]
SRB Binding of sulforhodamine B dye to cellular proteins.[7]Total cellular biomass/protein content.[7]Simple, rapid, sensitive, and cost-effective; less interference from compounds.[8]Indirect measurement of cell number; requires cell fixation which can be a source of error.
LDH Measurement of lactate dehydrogenase released from damaged cells.[10][11]Cell membrane integrity and cell lysis.[11]Non-destructive to remaining cells, allowing for further assays; suitable for detecting necrosis.[13]Less sensitive for detecting apoptosis without membrane rupture; background LDH in serum can interfere.[10]

Detailed Experimental Protocols

Accurate and reproducible data hinge on meticulous adherence to experimental protocols. Below are detailed methodologies for the three key cytotoxicity assays.

MTT Assay Protocol [1][6][14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Treat cells with serial dilutions of the piperidone derivatives. Include untreated cells as a negative control, a vehicle control (e.g., DMSO), and a known cytotoxic agent as a positive control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.[1][6]

  • Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]

SRB Assay Protocol [7][8][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After compound treatment, gently add 50-100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[15]

  • Staining: Wash the plates repeatedly with 1% (v/v) acetic acid to remove excess TCA and air-dry the plates.[8] Add 50-100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7][15]

  • Washing: Remove the SRB solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[15]

  • Dye Solubilization: Air-dry the plates and add 100-200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

LDH Assay Protocol [4][9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[4]

  • Sample Collection: After incubation, carefully transfer a small aliquot of the cell culture supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[9][10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the spontaneous and maximum release controls.

Data Presentation and Interpretation

The primary endpoint for these assays is typically the IC50 value, which quantifies the concentration of a compound that causes a 50% reduction in cell viability or growth.[4] This data is best presented in a clear, tabular format for easy comparison across different cell lines and against standard anticancer drugs.

Cell Line Tissue Origin IC50 of PPD-X (µM) IC50 of Doxorubicin (µM)
MCF-7 Breast Cancer5.20.8
HCT116 Colon Cancer3.80.5
A549 Lung Cancer7.11.2
HepG2 Liver Cancer4.50.9

Assay Validation Parameters

To ensure the reliability and reproducibility of cytotoxicity data, assays should be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[16][17]

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components.[17]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17]
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
Accuracy The closeness of test results to the true value.[17]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[17]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Experimental Workflow and Biological Pathways

Diagrams can effectively illustrate complex processes. The following are Graphviz (DOT language) scripts for a general experimental workflow and a simplified signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Piperidone Derivatives treat_cells 3. Treat Cells and Incubate (24-72h) compound_prep->treat_cells add_reagent 4. Add Assay-Specific Reagent (MTT/SRB/LDH) treat_cells->add_reagent incubate_reagent 5. Incubate as per Protocol add_reagent->incubate_reagent solubilize 6. Solubilize Formazan/Dye (for MTT/SRB) incubate_reagent->solubilize read_absorbance 7. Read Absorbance with Microplate Reader solubilize->read_absorbance calculate_viability 8. Calculate % Viability / Cytotoxicity read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Values calculate_viability->determine_ic50

A general experimental workflow for in vitro cytotoxicity screening.

G PPD Piperidone Derivative Cell Cancer Cell PPD->Cell Mito Mitochondrial Stress Cell->Mito Induces ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation ROS->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A simplified intrinsic apoptosis signaling pathway.

Conclusion

The validation of cytotoxicity assays is a cornerstone of preclinical anticancer drug discovery. A thorough understanding of the principles, protocols, and validation parameters of assays such as MTT, SRB, and LDH is essential for generating reliable and reproducible data. By employing a systematic approach to assay selection, execution, and data analysis, researchers can confidently assess the cytotoxic potential of novel piperidone derivatives, paving the way for the development of new and effective cancer therapies.

References

Safety Operating Guide

Prudent Disposal of 1-(4-Chlorobenzoyl)piperidin-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(4-Chlorobenzoyl)piperidin-4-one, a compound utilized in chemical research and drug development, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is imperative, drawing upon safety protocols for structurally related chemicals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Handling

Based on the known hazards of similar chemical structures, such as chlorinated aromatic compounds and piperidine derivatives, this compound should be treated as a hazardous substance.[1] Potential hazards include skin, eye, and respiratory tract irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal. All operations involving this compound should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, and contaminated absorbent materials), in a designated, properly labeled, and sealed hazardous waste container.[1]

2. Container Selection and Labeling:

  • Use a chemically resistant container that can be securely sealed.

  • The container must be clearly labeled with the following information:[1]

    • "Hazardous Waste"

    • "this compound"

    • A comprehensive list of all components in the waste container.

    • The approximate concentration of each component.

    • The date when waste accumulation began.

    • The name and contact information of the responsible researcher.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

  • This area must be under the direct supervision of laboratory personnel and situated away from heat, sparks, or open flames.[1][4]

4. Spill Management:

  • Small Spills (within a chemical fume hood):

    • Wear appropriate PPE.

    • Absorb the spill using an inert material such as vermiculite, sand, or commercial sorbent pads.[1]

    • Collect the absorbed material into the designated hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.[1]

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate the area.

    • Alert colleagues in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[1]

    • Do not attempt to clean up a large spill without specialized training and equipment.[1]

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal contractor.[4]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data and Hazard Summary

Due to the lack of a specific Safety Data Sheet for this compound, a quantitative summary table cannot be provided. The following table outlines the presumed hazards and necessary precautions based on related compounds.

ParameterInformationSource
Physical State Solid (presumed)General knowledge of similar compounds
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Handling Precautions Use in a well-ventilated area or chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[4][5]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.[3][4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[2][4]
Spill Response Absorb with inert material and collect for disposal. For large spills, evacuate and contact EHS.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

The disposal procedures outlined in this document are based on established best practices for the management of hazardous chemical waste and do not originate from specific experimental protocols for this compound due to a lack of available literature.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling of this compound B Generation of Waste A->B C Is the waste mixed with other chemicals? B->C D Segregate waste into a designated container C->D No E Ensure compatibility before mixing C->E Yes F Select appropriate, chemically-resistant container D->F E->F G Label container with all required information F->G H Store sealed container in a designated satellite accumulation area G->H I Arrange for pickup by a licensed hazardous waste contractor H->I J Final Disposal at an approved facility I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Chlorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-(4-Chlorobenzoyl)piperidin-4-one. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for the closely related compound 4-(4-Chlorobenzoyl)piperidine, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times. A face shield provides additional protection against splashes.[2][3]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected for tears before use and changed frequently, especially if contaminated.[3][4]
Lab Coat or GownA flame-resistant, long-sleeved lab coat is required to prevent contamination of personal clothing.[3][4]
Respiratory Protection N95 Respirator or HigherTo be used in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

Experimental Protocol: Safe Handling and Spill Cleanup

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use process enclosures or local exhaust ventilation to control airborne levels.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][7]

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the full PPE as described in Table 1.

  • Contain the Spill: For small spills, absorb with an inert material such as vermiculite or sand.[4]

  • Collect Waste: Carefully sweep or shovel the absorbed material into a designated, labeled hazardous waste container.[6][8]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials in accordance with local, state, and federal regulations.[7]

Operational and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][9]

  • Keep the container tightly closed to prevent degradation and contamination.[2][6][9]

  • Store locked up and away from incompatible substances like strong oxidizing agents.[7][8]

Disposal:

  • All disposable PPE and materials contaminated with this compound should be considered hazardous waste.[3]

  • Waste material must be disposed of in accordance with national and local regulations.[7] Do not mix with other waste.[7]

  • Leave the chemical in its original container if possible.[7] Handle uncleaned containers as you would the product itself.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[4]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the proper selection and use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase cluster_spill Spill Response start Start: Handling Required risk_assessment Conduct Risk Assessment (Quantity, Procedure, Duration) start->risk_assessment select_ppe Select PPE Based on Table 1 risk_assessment->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence (Gown -> Respirator -> Goggles -> Gloves) inspect_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical spill Spill Occurs handle_chemical->spill doff_ppe Doff PPE in Designated Area (Outer Gloves -> Gown/Inner Gloves -> Goggles -> Respirator) spill->doff_ppe No follow_spill_protocol Follow Spill Cleanup Protocol spill->follow_spill_protocol Yes no_spill No Spill wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end follow_spill_protocol->doff_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzoyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzoyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.